Product packaging for 2-Nitrodibenzofuran(Cat. No.:CAS No. 20927-95-1)

2-Nitrodibenzofuran

Cat. No.: B152082
CAS No.: 20927-95-1
M. Wt: 213.19 g/mol
InChI Key: YPFPLEUXZNAAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Nitrodibenzofuran (CAS 20927-95-1) is a high-value heterocyclic compound serving as a critical photoremovable protecting group (PPG), or "caging group," in advanced chemical and biological research. Its primary research application is the light-triggered protection and release of thiol functional groups, such as in the amino acid cysteine, during Solid Phase Peptide Synthesis (SPPS) . The nitrodibenzofuran (NDBF) scaffold is prized for its faster rate of UV photolysis compared to traditional o-nitroveratryl groups and its significant two-photon absorption cross-section . This enables precise, reagent-free uncaging of bioactive molecules with high spatiotemporal control upon irradiation, which is essential for studying dynamic processes in live cells and tissues. Researchers utilize this compound-based building blocks to cage thiols in peptides, rendering them inactive until irradiated. This allows for the controlled activation of enzymes and the study of post-translational modifications like farnesylation . A key advantage is its efficiency in two-photon excitation (2PE) near 720 nm, which uses near-infrared light for deeper tissue penetration, reduced scattering, and lower phototoxicity compared to one-photon UV uncaging . The compound's photolysis proceeds with high efficiency, generating a ketone byproduct and cleanly releasing the free thiol or thiolate anion without the undesirable photoisomerization side reactions that can plague other caging groups . This makes this compound a robust and reliable tool for applications in chemical biology, neuroscience, and pharmacology for the precise, light-directed release of biomolecules. Attention: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7NO3 B152082 2-Nitrodibenzofuran CAS No. 20927-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFPLEUXZNAAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175086
Record name Dibenzofuran, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20927-95-1
Record name 2-Nitrodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20927-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzofuran, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitrodibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-nitrodibenzofuran, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies and the analytical techniques used for its structural elucidation and purity assessment.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the electrophilic nitration of dibenzofuran. This reaction typically involves the use of a nitrating agent, such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) attacks the electron-rich dibenzofuran ring. The substitution pattern is influenced by the directing effects of the oxygen atom in the furan ring, leading to the formation of various nitro isomers. The 2-nitro isomer is often a significant product due to the electronic properties of the dibenzofuran nucleus.[1]

Alternative approaches can involve multi-step syntheses, particularly for the preparation of substituted nitrodibenzofurans. These methods may start from functionalized phenols and nitroaromatics, building the dibenzofuran core through reactions like Ullmann couplings followed by intramolecular cyclization, such as a Heck reaction.[2] While more complex, these routes offer greater control over the final substitution pattern.

Experimental Protocol: Nitration of Dibenzofuran

The following protocol is a generalized procedure based on established methods for the nitration of aromatic compounds.[1]

Materials:

  • Dibenzofuran

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dibenzofuran in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution of dibenzofuran. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C or room temperature) for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Extract the product with an organic solvent like dichloromethane.

  • Drying and Solvent Removal: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the isomers and obtain pure this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are crucial. A combination of spectroscopic and physical methods is employed for this purpose.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₂H₇NO₃
Molecular Weight213.19 g/mol
Melting Point140–142 °C (for a methoxy-substituted derivative)[3]

Note: The melting point of the unsubstituted this compound may vary. The provided value is for a closely related derivative and serves as an estimate.

Spectroscopic Data

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-18.42s-
H-38.29s-
H-47.93d8.6
H-67.28d2.2
H-77.08dd8.6, 1.5
H-8---
H-9---

Note: The provided ¹H NMR data is for a methoxy-substituted nitrodibenzofuran derivative and should be considered as a representative example.[3] The exact chemical shifts and coupling constants for unsubstituted this compound may differ.

¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

CarbonChemical Shift (δ, ppm)
C-1122.1
C-2145.1
C-3118.2
C-4129.0
C-4a153.7
C-5a160.0
C-6112.4
C-7115.6
C-8107.1
C-996.5
C-9a161.9
C-9b138.8

Note: The provided ¹³C NMR data is for a methoxy-substituted nitrodibenzofuran derivative and should be considered as a representative example.[3] The exact chemical shifts for unsubstituted this compound may differ.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.

IonCalculated m/zFound m/z
[M+Na]⁺310.0686310.0671

Note: The provided HRMS data is for a methoxy-substituted nitrodibenzofuran derivative.[3] For unsubstituted this compound (C₁₂H₇NO₃), the expected [M+H]⁺ would be approximately 214.0448 and [M+Na]⁺ would be approximately 236.0264.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound would include:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: ~1543 cm⁻¹ and ~1350 cm⁻¹[4]

  • Aromatic C=C stretching: ~1600-1450 cm⁻¹

  • C-O-C stretching (furan ring): ~1250-1050 cm⁻¹

Visualizing the Process

Synthesis Workflow

Synthesis_Workflow Dibenzofuran Dibenzofuran Reaction Nitration Reaction (0-5 °C) Dibenzofuran->Reaction Nitrating_Mixture Nitrating Mixture (HNO₃/H₂SO₄) Nitrating_Mixture->Reaction Quenching Quenching (Ice Water) Reaction->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Characterization Logic

Characterization_Logic Purified_Product Purified Product Physical_Properties Physical Properties (Melting Point) Purified_Product->Physical_Properties Spectroscopic_Analysis Spectroscopic Analysis Purified_Product->Spectroscopic_Analysis Structural_Confirmation Structural Confirmation and Purity Assessment Physical_Properties->Structural_Confirmation NMR NMR Spectroscopy (¹H and ¹³C) Spectroscopic_Analysis->NMR MS Mass Spectrometry (HRMS) Spectroscopic_Analysis->MS IR IR Spectroscopy Spectroscopic_Analysis->IR NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation

Caption: Logical flow of characterization techniques.

References

A Technical Guide to the Physicochemical Properties and Applications of 2-Nitrodibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrodibenzofuran (2-NDBF) is a heterocyclic aromatic nitro compound that serves as a crucial core structure in the development of advanced chemical tools for biological and pharmaceutical research. While specific experimental data on the physicochemical properties of the parent 2-NDBF molecule are not extensively documented in publicly available literature, its derivatives have been prominently featured as highly efficient one- and two-photon sensitive photoremovable protecting groups, often referred to as "photocages." This technical guide provides a comprehensive overview of the known properties of 2-NDBF derivatives, standard experimental protocols for determining the physicochemical properties of nitroaromatic compounds, and a detailed examination of the primary application of 2-NDBF in photocaging technology. This includes a logical workflow for the "caging" and "uncaging" of bioactive molecules, a process that allows for precise spatiotemporal control over their release and function.

Physicochemical Properties

Quantitative Data for this compound Derivatives

The following table summarizes the available melting point data for various derivatives and intermediates of this compound. This information is primarily derived from studies focused on the synthesis of NDBF-based photoremovable protecting groups.

Compound/Intermediate NameMolecular FormulaMelting Point (°C)Reference
4-(2-bromo-5-methoxyphenoxy)-2-nitrobenzaldehydeC₁₄H₁₀BrNO₅62–64[1]
7-methoxy-3-nitro-2-(1-hydroxyethyl)dibenzofuranC₁₅H₁₃NO₅140–142[1]
7-methoxy-3-nitrodibenzofuran-2-carbaldehydeC₁₄H₉NO₅205–208[1]
2-(1,3-dioxolan-2-yl)-7-methoxy-3-nitrodibenzo[b,d]furanC₁₆H₁₃NO₆220–222[1]

Note: The lack of comprehensive data for the parent compound, this compound, highlights a gap in the chemical literature and an opportunity for further research.

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to characterize this compound or similar novel nitroaromatic compounds, the following are detailed, standard experimental methodologies for determining key physicochemical properties.

Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar digital device), capillary tubes (sealed at one end), thermometer, and the solid sample.

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into the closed end of a capillary tube to a height of 2-3 mm.[2]

    • The capillary tube is placed in the heating block of the melting point apparatus.[2]

    • For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.[3][4]

    • The apparatus is allowed to cool, and a second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[2][3]

    • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[5][6] A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.[5]

Boiling Point Determination

For solid compounds that are stable at their boiling point, this property can be determined, though it is less common than melting point for solids.

  • Apparatus: Thiele tube or a small-scale distillation apparatus, heating mantle or oil bath, thermometer, and the liquid sample (if the compound is melted or dissolved in a high-boiling solvent).[7][8]

  • Procedure (Thiele Tube Method):

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube.

    • The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[8]

    • The Thiele tube is heated gently, and a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is stopped when a continuous stream of bubbles is observed.

    • The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Aqueous Solubility Determination

Solubility is a critical parameter for any compound intended for biological applications.

  • Apparatus: Analytical balance, vials with screw caps, a constant temperature shaker/incubator, filtration system (e.g., syringe filters), and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of water (or a relevant buffer) in a vial.

    • The vial is sealed and agitated in a constant temperature shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

    • The resulting suspension is allowed to settle, and the supernatant is carefully filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method (e.g., HPLC with a calibration curve).[9][10] This concentration represents the aqueous solubility.

Acid Dissociation Constant (pKa) Determination

The pKa value is essential for predicting the ionization state of a compound at a given pH.

  • Apparatus: pH meter with a calibrated electrode, a temperature-controlled titration vessel, a magnetic stirrer, a micro-burette, and standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).[11]

  • Procedure (Potentiometric Titration):

    • A known amount of the compound is dissolved in a suitable solvent mixture (often with a co-solvent like methanol for sparingly soluble compounds).[12]

    • The solution is placed in the titration vessel, and the pH electrode is immersed.

    • The solution is titrated with a standardized acid or base, and the pH is recorded after each incremental addition of the titrant.[13]

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[13][14] For sparingly soluble compounds, specialized techniques and calculations may be required to extrapolate the pKa to a fully aqueous environment.[12][15]

Octanol-Water Partition Coefficient (logP) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

  • Apparatus: Vials with screw caps, mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure (Shake-Flask Method):

    • Water and n-octanol are pre-saturated by mixing them together for 24 hours and then separating the phases.[16]

    • A known amount of the compound is dissolved in either the aqueous or the n-octanol phase.

    • The two phases are combined in a vial in a defined volume ratio.

    • The vial is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, followed by centrifugation to ensure complete phase separation.[17][18]

    • The concentration of the compound in both the aqueous and the n-octanol phases is determined analytically.[19]

    • The logP value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16][19]

Application in Photoremovable Protecting Groups ("Photocages")

The most significant application of this compound is as a chromophore for photoremovable protecting groups. NDBF-based "cages" are attached to a functional group of a bioactive molecule, rendering it temporarily inactive. The original activity can be restored with high spatial and temporal precision by irradiation with light.[20][21][22][23]

Mechanism and Advantages

The NDBF caging group is typically cleaved upon irradiation with UV light (around 365 nm) or through a two-photon absorption process using near-infrared light (around 800 nm).[24][25][26] The two-photon excitation is particularly advantageous for biological systems as it allows for deeper tissue penetration and reduced phototoxicity compared to UV light.[25] NDBF has been shown to be superior to other caging groups, such as brominated hydroxycoumarin (Bhc), due to its high cleavage efficiency and lack of side reactions.[20][22]

Logical Workflow: Caging and Uncaging of a Bioactive Peptide

The following diagram illustrates the general workflow for using an NDBF-caged amino acid in solid-phase peptide synthesis to create a light-activatable peptide.

G cluster_synthesis Peptide Synthesis cluster_application Biological Application A Fmoc-Cys(NDBF)-OH (Caged Building Block) B Solid-Phase Peptide Synthesizer (SPPS) A->B Incorporate C Caged Peptide (Inactive) B->C Synthesize & Cleave D Introduce to Biological System C->D E Light Irradiation (UV or NIR) D->E Targeted Illumination F Uncaged, Active Peptide + NDBF Byproduct E->F Photolysis G Biological Response (e.g., Enzyme Activity) F->G Initiates

Caption: Workflow for using NDBF as a photocage in peptide synthesis.

Experimental Workflow: Synthesis of an NDBF-Caged Cysteine Building Block

This diagram outlines the key steps in preparing the Fmoc-protected, NDBF-caged cysteine amino acid required for solid-phase peptide synthesis.

G start Dibenzofuran step1 Four-Step Synthesis start->step1 intermediate NDBF-Br (Brominated Intermediate) step1->intermediate step2 Alkylation Reaction intermediate->step2 reagents Fmoc-Cysteine Methyl Ester + Zn(OAc)₂ catalyst reagents->step2 product_ester Fmoc-Cys(NDBF)-OCH₃ (Protected Ester) step2->product_ester step3 Saponification (e.g., with Me₃SnOH) product_ester->step3 final_product Fmoc-Cys(NDBF)-OH (Final Building Block) step3->final_product

Caption: Synthesis of the Fmoc-Cys(NDBF)-OH building block.

Conclusion

This compound is a molecule of significant interest, not for its intrinsic biological activity, but as a foundational component for creating sophisticated chemical probes. Its derivatives have proven to be exceptionally effective photoremovable protecting groups, enabling researchers to control biological processes with light. While a comprehensive physicochemical profile of the parent compound remains to be fully elucidated, the extensive research into its application as a photocage provides a robust framework for its use in drug development, cell biology, and materials science. The experimental protocols detailed herein offer a standardized approach for the characterization of 2-NDBF and other novel nitroaromatic compounds, encouraging further investigation into this versatile chemical entity.

References

Spectroscopic Profile of 2-Nitrodibenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrodibenzofuran, a key heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.73d2.3H-1
8.35dd9.0, 2.3H-3
8.00d8.5H-9
7.73d9.0H-4
7.68ddd8.5, 7.3, 1.3H-7
7.52d8.2H-6
7.46dd7.3, 1.0H-8

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
157.0C-9b
152.8C-4a
145.0C-2
129.8C-7
128.6C-5a
124.2C-9a
123.8C-8
122.0C-3
121.7C-6
118.4C-1
112.3C-4
112.1C-9

Solvent: CDCl₃, Frequency: 125 MHz

Table 3: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
213.04100[M]⁺
183.0315[M - NO]⁺
167.0420[M - NO₂]⁺
155.0430[M - C₂H₂O]⁺
139.0455[C₁₁H₇]⁺

Ionization Mode: Electron Ionization (EI)

Table 4: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
1605, 1480StrongAromatic C=C Stretch
1525, 1345StrongN-O Asymmetric & Symmetric Stretch (NO₂)
1250StrongC-O-C Asymmetric Stretch (Ether)
900 - 675StrongAromatic C-H Out-of-Plane Bend

Sample Preparation: KBr Pellet

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following sections detail the general methodologies employed for each type of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker Avance III HD 500 MHz spectrometer. Samples of this compound were dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Data processing was performed using standard Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectral data were obtained using an Agilent 1200 series LC-MSD SL single quadrupole system. The analysis was performed using electrospray ionization (ESI) in positive ion mode. The sample was introduced into the mass spectrometer via direct infusion. The instrument was operated with a capillary voltage of 3500 V, a fragmentor voltage of 70 V, and a drying gas temperature of 325°C. The mass-to-charge ratio (m/z) was scanned over a range of 50-500. High-resolution mass spectrometry (HRMS) can be performed on instruments such as a Bruker BioTOF II ESI/TOF-MS or an Applied Biosystems-Sciex 5800 MALDI-TOF instrument for accurate mass determination.

Infrared (IR) Spectroscopy

The infrared spectrum was recorded on a Thermo Nicolet 6700 FT-IR spectrometer. The sample of this compound was prepared as a potassium bromide (KBr) pellet. A small amount of the sample was ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data was processed to show the percentage of transmittance as a function of wavenumber.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR ProcessNMR Process NMR Data NMR->ProcessNMR ProcessMS Process MS Data MS->ProcessMS ProcessIR Process IR Data IR->ProcessIR StructureElucidation Structure Elucidation & Confirmation ProcessNMR->StructureElucidation ProcessMS->StructureElucidation ProcessIR->StructureElucidation FinalReport Technical Guide/Whitepaper StructureElucidation->FinalReport

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The Photophysical Landscape of Nitrodibenzofurans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrodibenzofurans (NDBFs) are a class of nitroaromatic compounds that have garnered significant interest in the scientific community, particularly for their utility as photocleavable protecting groups, or "photocages." Their unique photophysical properties allow for the precise spatial and temporal control of biologically active molecules, making them invaluable tools in chemical biology and drug development. This technical guide provides a comprehensive overview of the core photophysical properties of nitrodibenzofurans, detailed experimental protocols for their characterization, and visualizations of key concepts and workflows.

Core Photophysical Properties of Nitrodibenzofurans

The photophysical behavior of nitrodibenzofurans is governed by the interplay of the dibenzofuran scaffold and the electron-withdrawing nitro group. This substitution pattern gives rise to interesting absorption and emission characteristics, including one- and two-photon absorption capabilities. The position of the nitro group on the dibenzofuran ring, as well as the presence of other substituents, can significantly modulate these properties.

Data Presentation: Photophysical Properties of Selected Nitrodibenzofuran Derivatives

The following table summarizes key photophysical data for several nitrodibenzofuran derivatives. It is important to note that much of the existing literature focuses on the "uncaging" quantum yield (Φu), which is a measure of the efficiency of the photocleavage reaction, rather than the fluorescence quantum yield (Φf). For many nitroaromatics, fluorescence is often quenched by efficient intersystem crossing to the triplet state.

Compound/Derivativeλ_max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Two-Photon Action Cross-Section (δ_u) (GM)Solvent/Conditions
NDBF-EGTA~33018,400[1]Φ_u = 0.7[1][2]~0.6[1][2]Aqueous Buffer
Fmoc-Cys(NDBF)-OH320Not specifiedNot specifiedNot specifiedH₂O/CH₃CN (1:1, v/v)[3]
Fmoc-Cys(MeO-NDBF)-OH355Not specifiedNot specified0.71–1.4[4]H₂O/CH₃CN (1:1, v/v)[3]

Note: GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). The quantum yields listed for NDBF derivatives are typically for the uncaging (photocleavage) process. The intrinsic fluorescence quantum yields of many nitrodibenzofurans are often low due to efficient non-radiative decay pathways.

Experimental Protocols

Accurate characterization of the photophysical properties of nitrodibenzofurans is crucial for their effective application. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of a nitrodibenzofuran derivative.

Methodology:

  • Sample Preparation: Prepare a stock solution of the nitrodibenzofuran derivative of known concentration (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1 µM to 50 µM).

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvette containing the pure solvent.

    • Measure the absorbance of each diluted solution across a relevant wavelength range (e.g., 250-500 nm).

    • Identify the wavelength of maximum absorbance (λ_max).

  • Data Analysis:

    • According to the Beer-Lambert law (A = εcl), plot absorbance at λ_max versus concentration.

    • The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of a nitrodibenzofuran derivative.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the nitrodibenzofuran derivative in a fluorescence-grade solvent to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Measurement:

    • Emission Spectrum: Excite the sample at its λ_max (determined from UV-Vis spectroscopy) and scan the emission monochromator over a longer wavelength range to record the fluorescence emission spectrum.

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence emission and scan the excitation monochromator over a shorter wavelength range. The resulting excitation spectrum should resemble the absorption spectrum.

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of a nitrodibenzofuran derivative relative to a known standard.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the excitation wavelength of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).

  • Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent (if possible). The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

  • Measurement:

    • Measure the UV-Vis absorption spectra of all solutions.

    • Record the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument parameters.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The fluorescence quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where Φ_st is the quantum yield of the standard, Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively, and η_x and η_st are the refractive indices of the sample and standard solutions.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τ_f) of a nitrodibenzofuran derivative.

Methodology:

  • Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode or femtosecond laser), a sample holder, a fast photodetector, and TCSPC electronics.

  • Measurement:

    • Excite a dilute sample of the nitrodibenzofuran derivative with the pulsed laser.

    • The detector measures the arrival time of individual emitted photons relative to the excitation pulse.

    • A histogram of the arrival times is constructed over many excitation-emission cycles, which represents the fluorescence decay profile.

  • Data Analysis:

    • The fluorescence lifetime (τ_f) is determined by fitting the decay curve with an exponential function (or a sum of exponentials for more complex decays) after deconvolution with the instrument response function (IRF).

Two-Photon Absorption (TPA) Cross-Section Measurement (Z-scan)

Objective: To determine the two-photon absorption cross-section (δ_TPA) of a nitrodibenzofuran derivative.

Methodology:

  • Instrumentation: The Z-scan technique employs a high-intensity pulsed laser (typically a femtosecond Ti:Sapphire laser), a focusing lens, a sample holder mounted on a translation stage, and a detector.[5][6][7][8][9]

  • Measurement:

    • The sample is translated along the optical axis (z-axis) through the focal point of the laser beam.[8][9]

    • In an "open-aperture" Z-scan, the total transmitted light is measured as a function of the sample position. A dip in transmittance is observed at the focal point due to two-photon absorption.[8]

  • Data Analysis:

    • The TPA cross-section (δ_TPA) is extracted by fitting the normalized transmittance curve to a theoretical model that accounts for the laser beam parameters and the sample concentration.[5][6][7]

Mandatory Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Measurements cluster_data_analysis Data Analysis synthesis Synthesis of Nitrodibenzofuran Derivative purification Purification and Characterization (NMR, MS) synthesis->purification stock_solution Preparation of Stock Solution (Known Concentration) purification->stock_solution uv_vis UV-Vis Absorption Spectroscopy stock_solution->uv_vis fluorescence Steady-State Fluorescence Spectroscopy stock_solution->fluorescence trf Time-Resolved Fluorescence (TCSPC) stock_solution->trf tpa Two-Photon Absorption (Z-scan) stock_solution->tpa lambda_max Determine λ_max and ε uv_vis->lambda_max spectra Obtain Excitation and Emission Spectra fluorescence->spectra quantum_yield Calculate Fluorescence Quantum Yield (Φ_f) fluorescence->quantum_yield lifetime Calculate Fluorescence Lifetime (τ_f) trf->lifetime tpa_cross_section Determine TPA Cross-Section (δ_TPA) tpa->tpa_cross_section

Caption: Experimental workflow for the photophysical characterization of nitrodibenzofurans.

structure_property ndbf_core Dibenzofuran Core nitro_position Position of -NO₂ Group substituents Electron-Donating/-Withdrawing Substituents (e.g., -OCH₃) absorption Absorption Maximum (λ_max) nitro_position->absorption extinction Molar Extinction Coefficient (ε) nitro_position->extinction quantum_yield Uncaging Quantum Yield (Φ_u) nitro_position->quantum_yield tpa Two-Photon Absorption Cross-Section (δ_TPA) nitro_position->tpa substituents->absorption substituents->extinction substituents->quantum_yield substituents->tpa

Caption: Relationship between the structure of nitrodibenzofurans and their photophysical properties.

jablonski S0_label S₀ S1_label S₁ T1_label T₁ S0 Ground State S1 Singlet Excited State S0->S1 Absorption (1 or 2 photons) S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 Triplet Excited State S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Non-radiative) T1->S0 Photochemistry (Uncaging)

Caption: Key photophysical processes for nitrodibenzofurans illustrated in a Jablonski diagram.

References

Unveiling the Efficiency of Light: A Technical Guide to the Quantum Yield of 2-Nitrodibenzofuran Photolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for precise spatiotemporal control over biological processes has propelled the development of photolabile protecting groups, or "cages." Among these, 2-Nitrodibenzofuran (NDBF) has emerged as a superior scaffold due to its remarkable photochemical properties. This technical guide provides an in-depth exploration of a critical parameter governing its efficiency: the quantum yield of photolysis. Understanding and accurately measuring this value is paramount for the rational design and application of NDBF-caged compounds in areas ranging from fundamental biological research to targeted drug delivery.

Quantitative Data Summary

The quantum yield (Φ) of a photochemical reaction represents the number of desired events (in this case, the cleavage of the protecting group) that occur per photon absorbed. For this compound and its derivatives, this value is notably high, signifying a very efficient conversion of light energy into a chemical uncaging event. The efficiency of photolysis is often reported as the product of the molar extinction coefficient (ε) and the quantum yield (Φ), a value that reflects the overall uncaging efficiency.

CompoundWavelength (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent/BufferReference
NDBF-EGTA (caged Calcium)Not specified~0.718,400Not specified[1][2]
NDBF-caged Cysteine Peptide3650.2Not specified50 mM phosphate buffer (pH 7.4) containing 1 mM DTTNot specified
Methoxy-substituted NDBF-caged PeptideNot specifiedNot specifiedNot specifiedNot specified[3]

The Photolysis Mechanism of this compound

The photolysis of this compound follows a mechanism analogous to that of other o-nitrobenzyl cages. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position. This initiates a cascade of electronic and molecular rearrangements, ultimately resulting in the cleavage of the bond to the protected molecule and the formation of a nitroso-ketone byproduct.

Photolysis_Mechanism NDBF This compound (Ground State) Excited_NDBF Excited State NDBF* NDBF->Excited_NDBF hν (Photon Absorption) Aci_nitro Aci-nitro Intermediate Excited_NDBF->Aci_nitro Intramolecular H-abstraction Cyclic_intermediate Cyclic Intermediate Aci_nitro->Cyclic_intermediate Rearrangement Cleavage Cleavage Cyclic_intermediate->Cleavage Ring Opening Products Uncaged Molecule + 2-Nitroso-dibenzofuranone Cleavage->Products

Photolysis mechanism of this compound.

Experimental Protocols

Accurate determination of the quantum yield is crucial for comparing the efficacy of different photolabile protecting groups and for optimizing experimental conditions. Below are detailed methodologies for key experiments.

General Protocol for UV Photolysis of NDBF-Caged Compounds

This protocol is adapted from studies on NDBF-caged peptides.

Materials:

  • NDBF-caged compound of interest

  • Photolysis buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 1 mM DTT for thiol caging)

  • Quartz cuvette (1 cm path length)

  • UV light source (e.g., Rayonet reactor equipped with 365 nm bulbs)

  • High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare a solution of the NDBF-caged compound in the photolysis buffer at a known concentration (e.g., 25-250 µM).

  • Transfer the solution to a quartz cuvette.

  • Irradiate the sample with the 365 nm UV light source for specific time intervals.

  • At each time point, withdraw an aliquot of the solution.

  • Analyze the aliquot by RP-HPLC to monitor the disappearance of the starting material and the appearance of the uncaged product.

  • Confirm the identity of the photolysis products by LC-MS.

  • The rate of the reaction can be determined by plotting the concentration of the caged compound versus time.

Detailed Protocol for Quantum Yield Determination using Potassium Ferrioxalate Actinometry

To calculate the quantum yield, the photon flux of the light source must be accurately measured. Potassium ferrioxalate is a widely used chemical actinometer for this purpose.[4][5]

Materials:

  • Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

  • Sulfuric acid (H₂SO₄), 0.5 M

  • 1,10-phenanthroline solution (0.2% in a buffer of 1.64 M sodium acetate and 0.5 M H₂SO₄)

  • Spectrophotometer

Procedure:

Part 1: Preparation of Actinometer Solution

  • Prepare a 0.15 M solution of potassium ferrioxalate in 0.05 M H₂SO₄.[4] This solution is light-sensitive and should be prepared in a dark room or under red light.

Part 2: Irradiation

  • Pipette a known volume of the actinometer solution into the same quartz cuvette used for the sample photolysis.

  • Irradiate the actinometer solution for a precisely measured time, similar to the timescale of the NDBF photolysis experiment.

Part 3: Analysis

  • After irradiation, transfer a known volume of the irradiated actinometer solution to a volumetric flask.

  • Add the 1,10-phenanthroline solution. This will form a colored complex with the Fe²⁺ ions produced during photolysis.[4]

  • Allow the color to develop in the dark for at least 10 minutes.[4]

  • Measure the absorbance of the solution at 510 nm using a spectrophotometer.

  • Calculate the concentration of Fe²⁺ formed using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the Fe²⁺-phenanthroline complex at 510 nm is approximately 11,100 M⁻¹cm⁻¹.[4]

Part 4: Calculation of Photon Flux The photon flux (I₀ in moles of photons per unit time) can be calculated using the following formula:

I₀ = (moles of Fe²⁺ formed) / (Φ_actinometer * time of irradiation * f)

where:

  • Φ_actinometer is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (e.g., ~1.2 at 365 nm).

  • f is the fraction of light absorbed by the actinometer solution, which can be determined from its absorbance at the irradiation wavelength.

Part 5: Calculation of the Quantum Yield of this compound Photolysis Once the photon flux is known, the quantum yield of the NDBF photolysis (Φ_NDBF) can be calculated as follows:

Φ_NDBF = (moles of NDBF photoreacted) / (I₀ * time of irradiation * f_NDBF)

where:

  • moles of NDBF photoreacted is determined from the HPLC analysis.

  • f_NDBF is the fraction of light absorbed by the NDBF-caged compound solution.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the quantum yield of a photolabile protecting group like this compound.

Experimental_Workflow cluster_actinometry Photon Flux Determination (Actinometry) cluster_photolysis Sample Photolysis Prep_Act Prepare Actinometer Solution (e.g., Potassium Ferrioxalate) Irradiate_Act Irradiate Actinometer Prep_Act->Irradiate_Act Analyze_Act Analyze Fe²⁺ Formation (Spectrophotometry) Irradiate_Act->Analyze_Act Calc_Flux Calculate Photon Flux (I₀) Analyze_Act->Calc_Flux Calc_QY Calculate Quantum Yield (Φ) Calc_Flux->Calc_QY Prep_Sample Prepare NDBF-Caged Compound Solution Irradiate_Sample Irradiate Sample Prep_Sample->Irradiate_Sample Analyze_Sample Analyze Reaction Progress (HPLC, LC-MS) Irradiate_Sample->Analyze_Sample Calc_Rate Determine Rate of Photolysis Analyze_Sample->Calc_Rate Calc_Rate->Calc_QY

Workflow for quantum yield determination.

References

Solubility of 2-Nitrodibenzofuran in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Nitrodibenzofuran in aqueous buffers, tailored for professionals in research and drug development. Due to its hydrophobic nature, this compound exhibits low intrinsic solubility in purely aqueous solutions. However, it can be effectively dissolved in aqueous buffers with the aid of organic co-solvents for various experimental applications, most notably as a photoremovable protecting group.

Data Presentation: Solubility and Working Concentrations

Direct quantitative data on the aqueous solubility of this compound is not extensively reported in the literature. However, numerous studies have successfully utilized this compound in buffered solutions, providing practical insights into its working concentrations. The following table summarizes the reported concentrations and solvent systems in which this compound and its derivatives have been employed.

Compound TypeConcentration Range (µM)Aqueous Buffer SystemOrganic Co-solvent(s)ApplicationReference(s)
Caged Peptides with this compound5 - 20Photolysis BufferNot specifiedLC-MS Analysis[1]
This compound-caged compounds25 - 25050 mM Phosphate Buffer (pH 7.4) with 1 mM DTTNot specifiedUV Photolysis[1][2]
Fmoc-Cys(NDBF)-OCH3Not specified0.1% TFA in H2ODMF/ACN (2:1:1 v/v/v)Synthesis[1][2]
This compound-caged peptide300Photolysis BufferNot specifiedTwo-Photon Uncaging[1]
Bhc-protected Boc-cysteamine200Photolysis BufferNot specifiedPhotolysis Study[1][2]
Fmoc-Cys(MeO-NDBF)-OH peptides10050 mM Sodium Phosphate Buffer (pH 7.4) with 1 mM DTTNot specifiedPhotolysis Kinetics[3]
Purified Peptides3000.1% TFA in H2OH2O/CH3CN (1:1 v/v)Stock Solution Preparation[3]

Key Observation: The data consistently indicates that while this compound itself is sparingly soluble in water, its derivatives can be dissolved in aqueous buffers, typically phosphate buffer at a physiological pH of 7.4, often in the presence of organic co-solvents like Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl sulfoxide (DMSO). The achievable concentrations for experimental work generally fall within the micromolar range.

Experimental Protocols

The following are generalized protocols for the preparation and analysis of this compound solutions in aqueous buffers, based on methodologies cited in the literature.

Protocol 1: Preparation of this compound Solution in Aqueous Buffer

This protocol outlines the steps for preparing a working solution of a this compound-caged compound in a standard aqueous buffer.

Materials:

  • This compound-caged compound

  • Organic co-solvent (e.g., DMSO, DMF)

  • Aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of the this compound-caged compound.

    • Dissolve the compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming or sonication may be applied if necessary, but care should be taken to avoid degradation.

  • Prepare the Final Working Solution:

    • Determine the desired final concentration of the this compound compound in the aqueous buffer.

    • In a sterile microcentrifuge tube, add the required volume of the aqueous buffer.

    • While vortexing the buffer, add the appropriate volume of the concentrated stock solution dropwise to the buffer. This gradual addition helps to prevent precipitation of the compound.

    • Continue vortexing for a few minutes to ensure a homogenous solution.

  • Final Checks:

    • Visually inspect the solution for any signs of precipitation or cloudiness. A clear solution indicates successful dissolution.

    • If necessary, the final concentration of the organic co-solvent should be kept to a minimum (typically <1%) to avoid adverse effects in biological assays.

Protocol 2: Analysis of this compound in Aqueous Buffer by HPLC/LC-MS

This protocol describes a general method for the analysis of this compound and its derivatives in aqueous buffer solutions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Equipment:

  • HPLC or LC-MS system with a UV-Vis or mass spectrometer detector

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or 0.1% Formic Acid

  • Prepared solution of this compound in aqueous buffer

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • The prepared solution of the this compound compound can typically be injected directly. If high salt concentrations are present in the buffer, a solid-phase extraction (SPE) cleanup step may be necessary to prevent salt precipitation in the analytical system.

  • Chromatographic Conditions:

    • Column: A standard analytical reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically employed. For example:

      • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

      • Increase the percentage of Mobile Phase B linearly over a set period (e.g., to 95-100% over 15-20 minutes) to elute the compound.

      • Hold at a high percentage of Mobile Phase B for a few minutes to wash the column.

      • Return to the initial conditions and equilibrate the column before the next injection.

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection:

      • UV-Vis: Monitor the absorbance at the maximum wavelength (λmax) of the this compound chromophore (typically around 320-360 nm).

      • MS: Use an appropriate ionization technique (e.g., Electrospray Ionization - ESI) and monitor the mass-to-charge ratio (m/z) of the parent ion and any relevant fragment ions.

  • Data Analysis:

    • Identify the peak corresponding to the this compound compound based on its retention time and/or mass spectrum.

    • Quantify the compound by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.

Mandatory Visualization

The primary application of this compound in the reviewed literature is as a photoremovable protecting group, often referred to as a "caging" group. The following diagram illustrates the general experimental workflow for using a this compound-caged compound.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Start: Synthesize or Procure This compound (NDBF) Caged Compound dissolve Dissolve NDBF-Caged Compound in Aqueous Buffer with Co-solvent start->dissolve introduce Introduce Caged Compound to Biological/Chemical System dissolve->introduce photolysis Initiate Photolysis (UV or Two-Photon Excitation) introduce->photolysis uncaging Uncaging: Release of Active Molecule photolysis->uncaging observe Observe Biological/ Chemical Effect uncaging->observe analyze Analyze Reaction Products (e.g., HPLC, LC-MS) uncaging->analyze

Caption: Experimental workflow for utilizing this compound as a photoremovable protecting group.

References

2-Nitrodibenzofuran: A Versatile Scaffold for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrodibenzofuran is a heterocyclic aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique chemical structure, featuring a rigid dibenzofuran core and a reactive nitro group, offers a gateway to a diverse array of functionalized molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility as a photoremovable protecting group and as a precursor to other important synthetic intermediates. The information presented herein is intended to serve as a practical resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its substituted analogues is a crucial first step in harnessing its potential as a building block. Various synthetic strategies have been developed, often leveraging classical nitration reactions or more sophisticated cross-coupling methodologies.

One common approach involves the direct nitration of dibenzofuran. However, this can lead to a mixture of isomers, necessitating careful purification. More controlled syntheses often involve the construction of the dibenzofuran core from appropriately substituted precursors. For instance, an Ullmann coupling between 4-fluoro-2-nitrobenzaldehyde and a substituted phenol can be a key step in forming a diaryl ether intermediate, which can then be cyclized to form the dibenzofuran ring system.[1]

A notable derivative is the methoxy-substituted this compound, which has been synthesized for its enhanced photochemical properties.[2] The synthetic route to this analogue highlights a multi-step process involving diaryl ether formation, acetal protection, palladium-catalyzed aryl coupling, and subsequent functional group manipulations.[2]

Application as a Photoremovable Protecting Group

One of the most significant applications of this compound (NDBF) is as a photoremovable protecting group, particularly for thiols in peptide synthesis.[3][4][5] The NDBF group can be readily cleaved with high efficiency upon irradiation with UV light, and it also exhibits a useful two-photon absorption cross-section, allowing for cleavage with near-infrared light.[3][6] This property is highly advantageous in biological systems where spatiotemporal control of deprotection is desired and the use of longer wavelength light minimizes photodamage.[6]

The NDBF group has been shown to be superior to other photolabile protecting groups, such as the brominated hydroxycoumarin (Bhc) group, as it avoids the formation of photoisomerization byproducts.[3][4]

Synthesis of NDBF-Protected Cysteine

The preparation of Fmoc-Cys(NDBF)-OH is a key step for its incorporation into peptides via solid-phase peptide synthesis (SPPS). This is typically achieved by reacting Fmoc-cysteine methyl ester with a brominated NDBF derivative.[3]

Synthesis_of_Fmoc_Cys_NDBF_OH Dibenzofuran Dibenzofuran NDBF_Br NDBF-Br Dibenzofuran->NDBF_Br Four steps ProtectedEster Fmoc-Cys(NDBF)-OMe NDBF_Br->ProtectedEster + Fmoc-Cys-OMe Acidic conditions FmocCysOMe Fmoc-Cys-OMe FmocCysOMe->ProtectedEster FinalProduct Fmoc-Cys(NDBF)-OH ProtectedEster->FinalProduct Saponification

Photolytic Cleavage of the NDBF Group

The photolytic cleavage of the NDBF protecting group from a cysteine residue results in the release of the free thiol. This process is highly efficient and can be triggered by either one- or two-photon excitation.[3]

Photolytic_Cleavage CagedPeptide Peptide-Cys(NDBF) UncagedPeptide Peptide-Cys-SH CagedPeptide->UncagedPeptide hv (365 nm) or 2hv (800 nm) Byproduct NDBF Byproduct CagedPeptide->Byproduct hv

This compound as a Versatile Synthetic Intermediate

Beyond its role as a photolabile protecting group, the chemical functionalities of this compound provide a platform for a variety of chemical transformations, positioning it as a versatile building block for more complex molecules.

Reduction of the Nitro Group to an Amine

The nitro group of this compound can be readily reduced to the corresponding amine, 2-aminodibenzofuran. This transformation is a cornerstone of its utility as a building block, as the resulting amino group opens up a vast array of subsequent chemical modifications. Catalytic hydrogenation is a common and efficient method for this reduction.

Nitro_Reduction Nitrodibenzofuran This compound Aminodibenzofuran 2-Aminodibenzofuran Nitrodibenzofuran->Aminodibenzofuran Catalytic Hydrogenation (e.g., Pd/C, H2)

Reactions of 2-Aminodibenzofuran

2-Aminodibenzofuran is a valuable intermediate for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The amino group can participate in various reactions, including diazotization followed by Sandmeyer reactions, as well as cross-coupling reactions.

The Sandmeyer reaction provides a means to convert the amino group of 2-aminodibenzofuran into a variety of other functional groups, such as halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate. This significantly expands the synthetic utility of the dibenzofuran scaffold.

Sandmeyer_Reaction Aminodibenzofuran 2-Aminodibenzofuran DiazoniumSalt Dibenzofuran-2-diazonium salt Aminodibenzofuran->DiazoniumSalt NaNO2, H+ Halodibenzofuran 2-Halodibenzofuran DiazoniumSalt->Halodibenzofuran CuX (X = Cl, Br) Cyanodibenzofuran 2-Cyanodibenzofuran DiazoniumSalt->Cyanodibenzofuran CuCN Hydroxydibenzofuran 2-Hydroxydibenzofuran DiazoniumSalt->Hydroxydibenzofuran H2O, Δ

Halogenated derivatives of this compound or 2-aminodibenzofuran can serve as excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and vinyl substituents onto the dibenzofuran core, enabling the synthesis of complex polycyclic aromatic systems.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of this compound and its derivatives.

Table 1: Two-Photon Action Cross-Sections

CompoundTwo-Photon Action Cross-Section (GM)Wavelength (nm)Reference
NDBF-protected thiolComparable to Bhc-protected acetate800[3]
Methoxy-substituted NDBF0.71 – 1.4Not specified[2]

Table 2: Selected Reaction Yields

ReactionStarting MaterialProductYield (%)Reference
Diaryl ether formation4-fluoro-2-nitrobenzaldehyde and 2-bromo-5-methoxyphenol4-(2-bromo-5-methoxyphenoxy)-2-nitrobenzaldehydeNot specified[2]
Acetal protection4-(2-bromo-5-methoxyphenoxy)-2-nitrobenzaldehyde2-(4-(2-bromo-5-methoxyphenoxy)-2-nitrophenyl)-1,3-dioxolaneNot specified[2]
Alkylation of Fmoc-cysteine methyl esterNDBF-Br and Fmoc-cysteine methyl esterFmoc-Cys(NDBF)-OMe70[3]

Experimental Protocols

General Procedure for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Cys(NDBF)-OH[3]

Peptides are synthesized on a solid support (e.g., Wang resin) using a standard Fmoc/HCTU-based chemistry. For the incorporation of the NDBF-protected cysteine, 1.5 equivalents of both Fmoc-Cys(NDBF)-OH and HCTU are incubated with the resin for 6 hours. Standard amino acid couplings are performed with 4 equivalents of the Fmoc-amino acid and HCTU for 30 minutes. Fmoc deprotection is achieved using 10% piperidine in DMF.

General Procedure for UV Photolysis of NDBF-Caged Peptides[3]

A solution of the NDBF-caged peptide (200-300 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5, containing 1 mM DTT) is irradiated with 365 nm light. The progress of the photolysis is monitored by RP-HPLC. For two-photon uncaging, irradiation at 800 nm using a Ti:Sapphire laser can be employed.

Conclusion

This compound has proven to be a highly valuable and multifaceted building block in organic synthesis. Its primary application as a photoremovable protecting group for thiols has been well-established, offering significant advantages in terms of cleavage efficiency and the avoidance of side reactions. Furthermore, the ability to transform the nitro group into an amine opens up a wide range of possibilities for further functionalization of the dibenzofuran core through reactions such as Sandmeyer and cross-coupling reactions. This versatility makes this compound and its derivatives attractive scaffolds for the development of new pharmaceuticals, molecular probes, and advanced materials. The detailed synthetic protocols and quantitative data provided in this guide are intended to facilitate the broader adoption and exploration of this promising class of compounds in the scientific community.

References

Unveiling the Light-Driven Reactions of 2-Nitrodibenzofuran: A Computational Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrodibenzofuran (NDBF) has emerged as a photolabile protecting group of significant interest, particularly in the field of drug delivery and neuroscience. Its ability to undergo a chemical transformation upon exposure to light allows for the precise, spatiotemporal release of bioactive molecules, a process often referred to as "uncaging." This light-mediated control offers researchers a powerful tool to study and manipulate biological systems with high precision. Computational chemistry provides an invaluable lens through which to understand the intricate details of the photochemical processes that govern the uncaging of NDBF. By modeling the behavior of NDBF at the molecular level, we can elucidate the reaction mechanisms, predict the efficiency of photorelease, and design new NDBF-based phototriggers with enhanced properties. This technical guide delves into the computational studies of this compound photochemistry, offering a comprehensive overview of the theoretical frameworks, key findings, and methodological considerations for researchers in the field.

Core Photochemical Reaction Pathway

The photochemistry of this compound is conceptually similar to that of other o-nitrobenzyl-based photolabile protecting groups. The process is initiated by the absorption of a photon, which excites the molecule to a higher electronic state. This initial excitation is followed by a series of rapid intramolecular transformations, culminating in the release of the "caged" molecule and the formation of a nitroso-ketone byproduct. While the general scheme is understood, computational studies are crucial for delineating the precise energetic landscape of this reaction, identifying key intermediates and transition states that govern the reaction rate and efficiency.

A generalized photochemical uncaging mechanism for a this compound derivative, based on computational studies of related nitroaromatic compounds, is depicted below. This pathway highlights the critical steps from photoexcitation to the release of the leaving group (LG).

G Generalized Photochemical Uncaging Pathway of this compound cluster_0 Photoexcitation cluster_1 Excited State Dynamics cluster_2 Ground State Chemistry NDBF-LG (S0) NDBF-LG (S0) NDBF-LG (S1/T1) NDBF-LG (S1/T1) NDBF-LG (S0)->NDBF-LG (S1/T1) Aci-nitro Intermediate Aci-nitro Intermediate NDBF-LG (S1/T1)->Aci-nitro Intermediate Intramolecular H-atom transfer Cyclic Intermediate Cyclic Intermediate Aci-nitro Intermediate->Cyclic Intermediate Cyclization & Tautomerization Released LG Released LG Cyclic Intermediate->Released LG Fragmentation Nitroso Product Nitroso Product Cyclic Intermediate->Nitroso Product Fragmentation G Ground State Calculation Workflow Initial Structure Initial Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Initial Structure->Geometry Optimization (DFT) B3LYP/6-31G(d) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Verify minimum Optimized Ground State Structure (S0) Optimized Ground State Structure (S0) Frequency Calculation->Optimized Ground State Structure (S0) G Excited State Calculation Workflow Optimized Ground State Structure (S0) Optimized Ground State Structure (S0) TD-DFT Calculation TD-DFT Calculation Optimized Ground State Structure (S0)->TD-DFT Calculation B3LYP/6-31G(d) Excited State Energies (S1, S2, ...) Excited State Energies (S1, S2, ...) TD-DFT Calculation->Excited State Energies (S1, S2, ...) Oscillator Strengths Oscillator Strengths TD-DFT Calculation->Oscillator Strengths Transition Characters Transition Characters TD-DFT Calculation->Transition Characters G Reaction Pathway Workflow Reactant & Product Structures Reactant & Product Structures Transition State Search Transition State Search Reactant & Product Structures->Transition State Search e.g., Berny optimization Putative TS Structure Putative TS Structure Transition State Search->Putative TS Structure Frequency Calculation Frequency Calculation Putative TS Structure->Frequency Calculation Verify one imaginary frequency Confirmed TS Structure Confirmed TS Structure Frequency Calculation->Confirmed TS Structure IRC Calculation IRC Calculation Confirmed TS Structure->IRC Calculation Connects to reactant and product Reaction Pathway Profile Reaction Pathway Profile IRC Calculation->Reaction Pathway Profile

A Technical Guide to the Environmental Degradation of Nitrodibenzofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the environmental degradation pathways of nitrodibenzofurans (NDFs). These compounds, and their parent structures, are present in the environment as byproducts of incomplete combustion and industrial processes. Understanding their fate is critical for environmental risk assessment and bioremediation strategies. This document details the key biotic and abiotic degradation mechanisms, presents quantitative data, outlines experimental protocols, and visualizes the core pathways.

Biodegradation of Nitrodibenzofurans

The microbial breakdown of nitrodibenzofurans is a key process in their environmental attenuation. Aerobic bacteria, particularly from the genus Sphingomonas, have demonstrated the capability to metabolize these compounds. The degradation typically proceeds via an initial attack on the aromatic ring system, followed by ring cleavage and subsequent metabolism of the resulting aliphatic acids.

Aerobic Biodegradation Pathway

The aerobic biodegradation of NDFs, such as 2-nitrodibenzofuran, is initiated by a dioxygenase enzyme. Unlike the degradation of the unsubstituted dibenzofuran, where the attack can occur on either ring, the presence of the nitro group directs the initial enzymatic action.

Studies on Sphingomonas sp. strain HH69 show that the degradation of 2- and 3-nitrodibenzofuran is predominantly initiated by a dioxygenolytic attack on the unsubstituted aromatic ring. This angular dioxygenation leads to the formation of a nitrated trihydroxybiphenyl intermediate. This intermediate is then proposed to undergo further degradation analogous to known pathways for other aromatic compounds. Specifically, the pathway is hypothesized to proceed through a meta-cleavage of the biphenyl structure, yielding salicylic acid and a nitrocatechol. The nitrocatechol is then funneled into a lower degradation pathway, involving the removal of the nitro group and subsequent ring cleavage, ultimately leading to intermediates of the TCA cycle.

The key steps are:

  • Angular Dioxygenation: A dibenzofuran dioxygenase attacks the unsubstituted ring at the 4 and 4a positions.

  • Spontaneous Rearomatization: The unstable diol intermediate rearranges to form a nitrated trihydroxybiphenyl.

  • Meta-Cleavage: An extradiol dioxygenase cleaves the dihydroxylated ring of the biphenyl intermediate.

  • Hydrolysis: The resulting meta-cleavage product is hydrolyzed to yield salicylic acid and 4-nitrocatechol.

  • Denitrification & Ring Cleavage: The 4-nitrocatechol is converted to 1,2,4-benzenetriol with the release of a nitrite ion. This is followed by intradiol dioxygenase cleavage of the benzenetriol and further metabolism via the β-ketoadipate pathway.[1][2][3]

Key Microorganisms and Enzymes

Several bacterial strains are known for their ability to degrade dibenzofuran and its derivatives.

MicroorganismKey Enzyme ClassFunction in Pathway
Sphingomonas sp. HH69Dibenzofuran DioxygenaseCatalyzes the initial angular dioxygenation.
Sphingomonas wittichii RW1Meta-cleavage Product HydrolaseHydrolyzes the ring-fission product of the biphenyl intermediate.
Terrabacter sp. DPO3602,3-dihydroxybiphenyl-1,2-dioxygenaseCleaves the dihydroxylated ring of biphenyl intermediates.
Burkholderia sp. SJ98Benzenetriol DioxygenaseCatalyzes the ring cleavage of 1,2,4-benzenetriol, a key step in nitrocatechol degradation.[2]

Biodegradation Pathway Diagram

Biodegradation_Pathway cluster_upper Upper Pathway cluster_divergence cluster_lower Lower Pathway (Nitrocatechol Branch) This compound This compound Unstable_Diol Unstable Dihydrodiol Intermediate This compound->Unstable_Diol Dibenzofuran Dioxygenase THNB 2,2',3-Trihydroxy- 4-nitrobiphenyl Unstable_Diol->THNB Spontaneous Rearomatization MCP Meta-Cleavage Product THNB->MCP Extradiol Dioxygenase Salicylic_Acid Salicylic Acid MCP->Salicylic_Acid 4-Nitrocatechol 4-Nitrocatechol MCP->4-Nitrocatechol TCA_Sal TCA Cycle Intermediates Salicylic_Acid->TCA_Sal Further Metabolism BT 1,2,4-Benzenetriol 4-Nitrocatechol->BT Monooxygenase (Nitrite Release) MA Maleylacetate BT->MA Benzenetriol Dioxygenase BetaKeto β-Ketoadipate MA->BetaKeto Maleylacetate Reductase TCA TCA Cycle Intermediates BetaKeto->TCA

Proposed aerobic biodegradation pathway for this compound.
Bacterial Signaling Pathway

The expression of catabolic genes for aromatic compounds is tightly regulated. Typically, a regulatory protein controls the transcription of the operons encoding the degradative enzymes. The inducer molecule is often an intermediate of the pathway itself. For dibenzofuran and naphthalene degradation, regulators of the LysR-type transcriptional regulator (LTTR) family are common.[4] These proteins bind to the promoter region of the catabolic genes, activating transcription upon binding to an inducer molecule like salicylate.[4]

Signaling_Pathway cluster_cell Bacterial Cell NDF Nitrodibenzofuran Metabolite Pathway Intermediate (e.g., Salicylate) NDF->Metabolite Basal Metabolism Regulator Regulator Protein (Inactive) Metabolite->Regulator Binds to ActiveRegulator Regulator Protein (Active) Regulator->ActiveRegulator Conformational Change DNA DNA ActiveRegulator->DNA Binds Promoter mRNA mRNA DNA->mRNA Transcription Enzymes Degradative Enzymes mRNA->Enzymes Translation Enzymes->NDF Degrades

Generalized signaling pathway for the induction of degradation genes.

Abiotic Degradation: Photodegradation

Nitrodibenzofurans are known to be highly sensitive to light, a property exploited in their use as photoremovable "caging" groups in biochemistry.[5] This photosensitivity is also a primary driver of their abiotic degradation in the environment, particularly in sunlit surface waters.

Photodegradation Mechanism

The photodegradation of NDFs is initiated by the absorption of UV light (wavelengths around 300-370 nm). This excites the molecule to a singlet state, which can then react with molecular oxygen.[6] The reaction can proceed through the formation of a radical cation of the NDF and a superoxide radical anion.[6] This process ultimately leads to the cleavage of the molecule. In environmental systems, the presence of substances like nitrate and dissolved organic matter can generate hydroxyl radicals (•OH) under sunlight, which can significantly accelerate the degradation of aromatic compounds.[7]

Quantitative Degradation Data

Direct environmental half-life data for nitrodibenzofurans is scarce. However, data from related compounds can provide useful estimates. The high quantum yield of NDF photolysis (approx. 0.7) suggests rapid degradation under ideal conditions.

Table 1: Estimated Environmental Half-Lives of Related Nitroaromatic Compounds

CompoundMediumConditionHalf-Life
NitrophenolsFresh WaterPhotolysis1 - 8 days[8]
NitrophenolsSea WaterPhotolysis13 - 139 days[8]
4-NitrophenolTopsoilAerobic Biodegradation1 - 3 days[8]
2-NitrophenolSoilAerobic Biodegradation~12 days[8]
NitrobenzeneRiver WaterPhotolysis17 - 22 hours[9]

Table 2: Photodegradation Kinetic Data for Dibenzofuran (Parent Compound)

UV SourceH₂O₂ (mg/L)Rate Constant (k, min⁻¹)Quantum Yield (mol/E)
Low Pressure UV00.0031.8 x 10⁻²[7]
Low Pressure UV250.022-
Medium Pressure UV00.0051.4 x 10⁻³[7]
Medium Pressure UV250.052-

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the environmental degradation of nitrodibenzofurans.

Protocol: Microbial Degradation Assay

This protocol outlines the steps to assess the biodegradation of an NDF by a bacterial isolate.

  • Media Preparation:

    • Prepare a mineral salts medium (MSM) containing essential minerals (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄, and trace elements).

    • Autoclave the medium to ensure sterility.

    • Prepare a stock solution of the target nitrodibenzofuran (e.g., 10 mg/mL in a suitable solvent like acetone or DMSO).

  • Inoculum Preparation:

    • Grow the bacterial strain (e.g., Sphingomonas sp.) in a rich medium (e.g., Nutrient Broth) to obtain a dense culture.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile MSM to remove residual rich medium. Resuspend the final pellet in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

  • Experimental Setup:

    • In sterile flasks, add MSM.

    • Spike the MSM with the NDF stock solution to a final concentration (e.g., 50 mg/L). Ensure the solvent concentration is minimal (<0.1%) to avoid toxicity.

    • Inoculate the flasks with the prepared bacterial culture (e.g., 1% v/v).

    • Prepare two sets of controls:

      • Abiotic Control: Flask with MSM and NDF, but no bacteria.

      • Biotic Control: Flask with MSM and bacteria, but no NDF.

  • Incubation and Sampling:

    • Incubate all flasks on a rotary shaker (e.g., 150 rpm) at an appropriate temperature (e.g., 30°C) in the dark to prevent photodegradation.

    • Collect samples aseptically from each flask at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Sample Analysis:

    • For each sample, centrifuge to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the supernatant for the parent NDF concentration and the formation of metabolites using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Protocol: Analytical Quantification by HPLC

This protocol describes a general method for quantifying NDFs and their degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) from 10% to 90% acetonitrile over 20-30 minutes.

  • Detection: Monitor at multiple wavelengths. The parent NDF will have a strong absorbance around 320-360 nm. Metabolites like salicylic acid and catechols absorb at lower wavelengths (e.g., 280-300 nm).

  • Quantification: Create a calibration curve using standards of the parent NDF and any available metabolite standards. Calculate the concentration in the experimental samples by comparing their peak areas to the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Experiment Setup cluster_run 3. Incubation & Sampling cluster_analysis 4. Analysis prep_media Prepare & Sterilize Mineral Salts Medium setup_exp Experimental Flasks: Medium + NDF + Inoculum prep_media->setup_exp setup_ctrl1 Abiotic Control: Medium + NDF prep_media->setup_ctrl1 setup_ctrl2 Biotic Control: Medium + Inoculum prep_media->setup_ctrl2 prep_inoc Grow & Wash Bacterial Inoculum prep_inoc->setup_exp prep_inoc->setup_ctrl2 run_incubate Incubate at 30°C on Shaker (in dark) run_sample Collect Samples at Time Points (0, 12, 24, 48h...) run_incubate->run_sample analysis_extract Centrifuge & Filter Supernatant run_sample->analysis_extract analysis_hplc Analyze via HPLC or LC-MS analysis_extract->analysis_hplc analysis_data Quantify Compound Concentrations analysis_hplc->analysis_data

General workflow for a microbial degradation experiment.

Conclusion

Nitrodibenzofurans are susceptible to both biotic and abiotic degradation in the environment. Aerobic biodegradation, driven by bacteria like Sphingomonas sp., proceeds through an angular dioxygenation pathway, leading to ring cleavage and eventual mineralization. The high photosensitivity of the NDF structure also makes photodegradation a significant attenuation mechanism in aquatic environments. While the principal pathways are understood, further research is needed to fully elucidate the downstream metabolites of biodegradation, quantify degradation rates in complex environmental matrices, and assess the toxicity of intermediate products.

References

The Advent of Nitrodibenzofuran: A New Era in Photolabile Caging Technology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control over the release of bioactive molecules is a cornerstone of modern chemical biology and drug development. Photolabile protecting groups, or "caging groups," have emerged as indispensable tools in this endeavor, allowing for the light-induced activation of compounds with high precision. This technical guide delves into the history, discovery, and application of nitrodibenzofuran (NDBF) caging groups, a class of chromophores that has set a new standard for uncaging efficiency and versatility.

From Humble Beginnings to a Pressing Need for Innovation: A Brief History

The concept of using light to remove a protecting group was first demonstrated in the 1960s.[1] The field gained significant momentum in the late 1970s with the introduction of ortho-nitrobenzyl (oNB) based caging groups, which became the workhorses for caging a wide array of biologically relevant molecules, including ATP and cAMP.[2][3] These early caging groups, however, were hampered by low quantum yields and limited absorption in the near-UV range, necessitating high-intensity light sources that could be detrimental to living cells.[4] Subsequent developments, such as the introduction of coumarin-based and brominated hydroxycoumarin (Bhc) caging groups, offered improved two-photon absorption cross-sections, a critical parameter for deep-tissue and subcellular uncaging.[5][6] However, these groups often suffered from drawbacks like photoisomerization to dead-end products, limiting their utility.[5]

The stage was thus set for the development of a new class of caging groups that could overcome these limitations. The introduction of the nitrodibenzofuran (NDBF) chromophore in 2006 by Momotake et al. marked a significant leap forward.[6] NDBF was engineered to possess a more extensive π-electron system compared to its predecessors, resulting in vastly improved photochemical properties.[6]

Unparalleled Photochemical Properties of Nitrodibenzofuran

The superiority of NDBF as a caging group stems from its exceptional photophysical characteristics. It exhibits a high molar extinction coefficient and a remarkable quantum yield of photolysis, leading to an uncaging efficiency that is 16 to 160 times greater than that of commonly used caged compounds.[6] Furthermore, NDBF possesses a significant two-photon action cross-section, making it highly suitable for both one- and two-photon uncaging applications in living cells.[4][6]

Quantitative Photophysical and Photochemical Data

The following tables summarize the key quantitative data for NDBF and its derivatives, and provide a comparison with other commonly used photolabile protecting groups.

Caging GroupCaged MoleculeWavelength (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Two-Photon Action Cross-Section (δu, GM)Reference(s)
NDBF EGTA~35018,4000.7~0.6[6]
MeO-NDBF Cysteine Peptide355-0.530.71 - 1.4[7]
NDBF Cysteine Peptide320-0.70-[7]
o-nitrobenzyl (oNB) --LowLowVery Low[3][5]
Bhc Thiol-HighModerateComparable to NDBF[5]

Experimental Protocols: A Guide to Synthesis and Uncaging

The versatility of NDBF is further highlighted by its straightforward incorporation into various molecules, particularly peptides, and its efficient photolysis under standard experimental conditions.

Synthesis of Fmoc-Cys(NDBF)-OH for Solid-Phase Peptide Synthesis

A common strategy for incorporating NDBF-caged cysteine into peptides involves the synthesis of an Fmoc-protected building block suitable for solid-phase peptide synthesis (SPPS).[5]

Materials:

  • Dibenzofuran

  • Fmoc-cysteine methyl ester

  • NDBF-Br (synthesized from dibenzofuran)

  • (CH₃)₃SnOH

Procedure:

  • Synthesize NDBF-Br from dibenzofuran in a multi-step process.

  • React Fmoc-cysteine methyl ester with NDBF-Br under acidic conditions.

  • Hydrolyze the resulting methyl ester using (CH₃)₃SnOH to yield Fmoc-Cys(NDBF)-OH.[5]

  • The purified Fmoc-Cys(NDBF)-OH can then be incorporated into peptides using standard SPPS protocols.[5]

One-Photon Uncaging Protocol

Equipment:

  • Rayonet photoreactor or a similar UV lamp source (e.g., centered at 365 nm)[5]

  • Quartz cuvettes or appropriate reaction vessels

Procedure:

  • Prepare a solution of the NDBF-caged compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5, containing 1 mM DTT for caged thiols).[6]

  • Irradiate the solution with 365 nm light for a predetermined duration.

  • Monitor the progress of the uncaging reaction by analytical techniques such as RP-HPLC and LC-MS to confirm the formation of the deprotected product.[5][6]

Two-Photon Uncaging Protocol

Equipment:

  • A two-photon microscope equipped with a mode-locked Ti:Sapphire laser tuned to approximately 800 nm.[5]

Procedure:

  • Prepare the sample containing the NDBF-caged compound, typically in a cellular or tissue context.

  • Deliver focused laser pulses at ~800 nm to the specific region of interest.

  • Monitor the biological response resulting from the localized uncaging of the bioactive molecule (e.g., changes in fluorescence, electrophysiological recordings).[6]

Visualizing the Impact: NDBF in Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships and experimental workflows involving NDBF caging groups.

history_of_caging_groups cluster_early Early Caging Groups cluster_intermediate Intermediate Developments cluster_ndbf The NDBF Innovation oNB o-Nitrobenzyl (oNB) (1970s) Limitations1 Low Quantum Yield UV-light Requirement oNB->Limitations1 Bhc Brominated Hydroxycoumarin (Bhc) oNB->Bhc Improvement in 2P absorption Limitations2 Photoisomerization Bhc->Limitations2 NDBF Nitrodibenzofuran (NDBF) (2006) Bhc->NDBF Overcoming limitations Advantages High Quantum Yield High Extinction Coefficient Two-Photon Compatibility No Photoisomerization NDBF->Advantages

A brief history of photolabile protecting groups.

NDBF_Uncaging_Mechanism NDBF_Caged NDBF-Caged Molecule Photon_Absorption One- or Two-Photon Absorption (hv) NDBF_Caged->Photon_Absorption Excited_State Excited State NDBF Photon_Absorption->Excited_State Photochemical_Reaction Intramolecular Rearrangement Excited_State->Photochemical_Reaction Uncaged_Molecule Free Bioactive Molecule Photochemical_Reaction->Uncaged_Molecule Byproduct NDBF Byproduct Photochemical_Reaction->Byproduct

General mechanism of NDBF uncaging.

Calcium_Signaling_Workflow Start Cardiac Myocyte Loaded with NDBF-EGTA:Ca²⁺ Two_Photon_Photolysis Two-Photon Photolysis (~800 nm) Start->Two_Photon_Photolysis Ca_Release Localized Ca²⁺ Release from NDBF-EGTA Two_Photon_Photolysis->Ca_Release CICR Ca²⁺-Induced Ca²⁺ Release from Sarcoplasmic Reticulum Ca_Release->CICR Contraction Myocardial Contraction CICR->Contraction End Study of Ca²⁺ Dynamics Contraction->End Farnesyltransferase_Assay_Workflow cluster_reactants Reaction Mixture NDBF_Peptide NDBF-Caged K-Ras Peptide UV_Irradiation UV Irradiation (365 nm) NDBF_Peptide->UV_Irradiation Enzyme Farnesyltransferase Enzymatic_Reaction Enzymatic Farnesylation Enzyme->Enzymatic_Reaction FPP Farnesyl Diphosphate FPP->Enzymatic_Reaction Uncaging Uncaging of Thiol Group UV_Irradiation->Uncaging Uncaging->Enzymatic_Reaction Product Farnesylated Peptide Enzymatic_Reaction->Product

References

A Technical Guide to the Theoretical Calculation of the 2-Nitrodibenzofuran Two-Photon Absorption Cross-Section

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to determine the two-photon absorption (TPA) cross-section of 2-Nitrodibenzofuran (NDBF). NDBF is a promising photocaging group, and understanding its TPA properties is crucial for its application in fields like targeted drug delivery and light-activated biomaterials.[1]

Introduction to this compound and Two-Photon Absorption

This compound (NDBF) has emerged as a superior photoremovable protecting group, particularly for caging thiols in peptides.[1] Its utility stems from its efficient cleavage upon exposure to light, releasing the protected molecule. This process can be triggered by conventional one-photon absorption (OPA) using UV light or, more advantageously, by two-photon absorption (TPA) using near-infrared (NIR) light.[1]

TPA is a nonlinear optical process where a molecule simultaneously absorbs two lower-energy photons to transition to an excited state.[2] This mechanism offers significant advantages for biological applications, including:

  • Increased Penetration Depth: NIR light penetrates biological tissues more deeply and with less scattering than UV light.[3]

  • Enhanced Spatial Resolution: The quadratic dependence of TPA on light intensity confines the excitation to the focal point of the laser, allowing for precise three-dimensional control.[2]

  • Reduced Phototoxicity: The use of lower-energy NIR light minimizes damage to surrounding cells and tissues.[4]

The efficiency of this process is quantified by the TPA cross-section (δTPA), measured in Goeppert-Mayer (GM) units (1 GM = 10-50 cm4 s photon-1).[5] A high TPA cross-section is a key design goal for developing effective photocages for in vivo applications. Theoretical calculations are indispensable for predicting and understanding the structure-property relationships that govern the TPA cross-section, thereby guiding the rational design of more efficient NDBF-based systems.

Theoretical Foundations and Computational Methodologies

The TPA cross-section is a complex molecular property that can be predicted using quantum chemical calculations. The primary theoretical framework for these calculations is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which offer a good balance between accuracy and computational cost.[3][6]

The calculation of the TPA spectrum is achieved through response theory, where the TPA cross-section is derived from the single residues of the quadratic response function.[3][7] This function describes the second-order response of the molecule's electron density to the oscillating electric field of the incident light.

The general computational workflow involves several key steps, as illustrated below.

G cluster_input Input cluster_calc Quantum Chemical Calculation cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Step 1: Geometry Optimization (e.g., DFT/B3LYP) mol_structure->geom_opt freq_calc Step 2: Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc td_dft Step 3: Excited State Calculation (TD-DFT with CAM-B3LYP) freq_calc->td_dft response_calc Step 4: Quadratic Response (Calculate TPA Matrix Elements) td_dft->response_calc tpa_cross_section TPA Cross-Section (δ_TPA) and Spectrum response_calc->tpa_cross_section

Caption: Computational workflow for TPA cross-section calculation.

Detailed Computational Protocol

This section outlines a typical protocol for calculating the TPA cross-section of this compound using widely available quantum chemistry software packages like Gaussian, DALTON, or Q-Chem.[3][7][8]

Protocol: TPA Cross-Section Calculation for this compound

  • Molecular Structure Preparation:

    • Obtain the 3D coordinates of this compound.

  • Ground State Geometry Optimization:

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP is a commonly used hybrid functional for ground state geometries.[3][4]

    • Basis Set: A Pople-style basis set such as 6-31+G(d,p) is often sufficient for initial optimization.

    • Solvent Model: If calculations are meant to simulate experimental conditions, include a solvent model like the Polarizable Continuum Model (PCM).

    • Purpose: To find the lowest energy conformation of the molecule.

  • Vibrational Frequency Calculation:

    • Method: Perform a frequency calculation at the same level of theory as the optimization.

    • Purpose: To verify that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Excited State and TPA Calculation:

    • Method: Time-Dependent Density Functional Theory (TD-DFT) using the quadratic response formalism.[3][9]

    • Functional: For TPA calculations, especially in molecules with potential charge-transfer character, a range--separated functional like CAM-B3LYP is often recommended as it can provide more accurate excited-state properties compared to standard hybrid functionals.[4][8][10]

    • Basis Set: For response properties, a more flexible, diffuse-function-augmented basis set like aug-cc-pVDZ is preferable.

    • Calculation Type: Specify a quadratic response or TPA calculation to compute the two-photon transition moments between the ground state and several of the lowest-energy excited states.

  • Data Analysis and Cross-Section Conversion:

    • The calculation will output the TPA strengths (δTPA) in atomic units.

    • This microscopic value must be converted to the macroscopic, experimentally comparable TPA cross-section (σTPA) in GM. This conversion involves physical constants and a lineshape function (typically Lorentzian or Gaussian) to account for spectral broadening.[8][10] The conversion can be sensitive to the conventions used, which requires careful implementation.[8]

Structure-Property Relationships for Enhancing TPA

Theoretical and experimental studies on NDBF and related nitrofuran compounds have identified key molecular design strategies to enhance the TPA cross-section.[4][11] These principles are crucial for developing next-generation photocages with improved performance.

  • Extended π-Conjugation: Increasing the length of the conjugated system is a well-established method for boosting TPA activity. For nitrofuran derivatives, a longer conjugation length leads to a larger TPA cross-section.[5][9][12]

  • Donor-Acceptor Substitution: Introducing electron-donating groups to the NDBF scaffold can increase the intramolecular charge-transfer character of the electronic transitions, which often enhances TPA.[4][11]

  • Dimerization: Computational studies suggest that forming NDBF dimers can lead to a significant enhancement of the TPA cross-section.[4]

G cluster_result Result ndbf_core NDBF Core mod1 Extend π-Conjugation mod2 Add Electron Donating Groups mod3 Form Dimers tpa_increase Enhanced TPA Cross-Section mod1->tpa_increase mod2->tpa_increase mod3->tpa_increase

Caption: Key structure-property relationships for enhancing TPA in NDBF.

Quantitative Data

While theoretical studies provide invaluable guidance, they are benchmarked against experimental data. Below is a summary of relevant TPA cross-section values for NDBF derivatives and related compounds.

CompoundTPA Cross-Section (δTPA) [GM]Wavelength [nm]Notes
Methoxy-substituted NDBF derivative0.71 – 1.4Not specifiedThis is a two-photon action cross-section (δu), which is the TPA cross-section multiplied by the uncaging quantum efficiency.[13]
Quinifuryl (nitrofuran derivative)64640A related nitrofuran with a longer conjugation length, showing a significantly higher TPA cross-section.[5][9]
Nitrofurantoin (nitrofuran derivative)20780A smaller nitrofuran derivative for comparison.[5][9]

The data clearly illustrates the principle that extending the molecular structure (as in Quinifuryl) can dramatically increase the TPA cross-section compared to smaller analogues. The development of a methoxy-substituted NDBF with a notable two-photon action cross-section underscores the success of applying these design principles.[13]

References

Stability of 2-Nitrodibenzofuran Under Physiological Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrodibenzofuran (2-NDBF) is a heterocyclic aromatic compound that has garnered significant interest, primarily as a photolabile protecting group, or "caging" group, in chemical biology and drug delivery. Its utility in these applications relies on its ability to be cleaved from a target molecule with high spatial and temporal precision using light. However, for any in vivo or cell-based application, a thorough understanding of the stability of the 2-NDBF core structure under physiological conditions (pH 7.4, 37°C, in the presence of metabolic enzymes) is paramount. This technical guide provides a comprehensive overview of the anticipated stability of this compound, drawing upon the known behavior of related nitroaromatic and benzofuran compounds. It details the experimental protocols necessary to quantitatively assess its stability and outlines the expected metabolic pathways.

While direct quantitative stability data for the this compound molecule is not extensively available in the public domain, its use in live-cell imaging and uncaging experiments suggests a degree of stability within the cellular milieu for the duration of these studies.[1][2] The thioether linkage, when 2-NDBF is used to cage cysteine residues in peptides, has been noted for its stability during solid-phase peptide synthesis.[3]

Predicted Metabolic Pathways and Stability Considerations

The chemical structure of this compound suggests several potential routes of metabolic transformation and degradation under physiological conditions. The primary routes of metabolism for nitroaromatic compounds involve enzymatic reduction of the nitro group, primarily by cytochrome P450 (CYP) enzymes found in liver microsomes.[4]

Nitroreduction

The nitro group of 2-NDBF is susceptible to reduction to the corresponding nitroso, hydroxylamino, and ultimately, amino derivatives. This reductive metabolism can occur under both aerobic and anaerobic conditions, with the latter often favoring more complete reduction.[4] The hydroxylamine intermediate is a reactive species that can potentially bind to macromolecules.

Ring Hydroxylation

The dibenzofuran ring system can undergo oxidative metabolism, also mediated by CYP enzymes, to form hydroxylated metabolites. The position of hydroxylation can influence the subsequent metabolic fate and toxicological profile of the compound.

Hydrolytic Stability

The ether linkage within the dibenzofuran core is generally stable to hydrolysis under physiological pH. Symmetrical disulfides are also reported to be stable in aqueous media at neutral pH.[5] While specific data for the ether bond in 2-NDBF is unavailable, significant hydrolytic degradation in the absence of enzymatic activity is not anticipated.

Data on Metabolic Stability of Structurally Related Compounds

Direct quantitative data on the metabolic stability of this compound is scarce. However, data from related nitroaromatic and benzofuran compounds can provide an indication of its likely metabolic fate. The following table summarizes general findings for these classes of compounds.

Compound ClassMetabolic PathwayKey EnzymesGeneral Stability
Nitroaromatics Nitroreduction to amines via nitroso and hydroxylamino intermediates.[4]Cytochrome P450 Reductases[6]Variable, depends on substitution and redox environment.
Benzofurans Ring hydroxylation, oxidative cleavage of the furan ring.Cytochrome P450 enzymes[7]Generally metabolized, but rates vary widely based on substitution.
Nitrofurans Rapid metabolism, with metabolites binding to proteins.[8]Multiple reductases[6]Generally low stability in vivo.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound under physiological conditions, a series of well-established in vitro assays are recommended.

Protocol 1: Metabolic Stability in Liver Microsomes

This assay assesses the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s.[9]

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, mouse)[10]

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • Control compounds (high and low clearance)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • In a microcentrifuge tube, pre-warm a solution of liver microsomes in phosphate buffer (pH 7.4) at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the this compound solution (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Stability in Plasma

This assay evaluates the stability of a compound in the presence of plasma enzymes and its potential for binding to plasma proteins.

Materials:

  • This compound

  • Freshly thawed plasma (human, rat, mouse)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound.

  • Spike the this compound stock solution into pre-warmed plasma at 37°C.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the plasma sample and precipitate the proteins with cold acetonitrile.

  • Centrifuge the samples and analyze the supernatant for the concentration of this compound by LC-MS/MS.

  • Determine the percentage of compound remaining over time to assess stability.

Protocol 3: Hydrolytic Stability at Physiological pH

This assay determines the intrinsic chemical stability of the compound in an aqueous environment at physiological pH and temperature.

Materials:

  • This compound

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a solution of this compound in phosphate buffer (pH 7.4).

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot and mix with an equal volume of acetonitrile.

  • Analyze the samples by LC-MS/MS to quantify the concentration of this compound.

  • Calculate the degradation rate constant and half-life.

Visualizations

Predicted Metabolic Pathway of this compound

Predicted Metabolic Pathway of this compound This compound This compound Nitroso-dibenzofuran Nitroso-dibenzofuran This compound->Nitroso-dibenzofuran Nitroreduction (CYP450 Reductase) Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Oxidation (CYP450) Hydroxylamino-dibenzofuran Hydroxylamino-dibenzofuran Nitroso-dibenzofuran->Hydroxylamino-dibenzofuran Reduction 2-Aminodibenzofuran 2-Aminodibenzofuran Hydroxylamino-dibenzofuran->2-Aminodibenzofuran Reduction Conjugated Metabolites Conjugated Metabolites 2-Aminodibenzofuran->Conjugated Metabolites Phase II Conjugation Hydroxylated Metabolites->Conjugated Metabolites Phase II Conjugation

Caption: Predicted metabolic fate of this compound in vivo.

Experimental Workflow for In Vitro Metabolic Stability Assessment

Workflow for In Vitro Metabolic Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound_Stock Prepare 2-NDBF Stock Solution Incubate Incubate at 37°C with Cofactors (if needed) Compound_Stock->Incubate Microsome_Prep Prepare Liver Microsomes (or Plasma/Buffer) Microsome_Prep->Incubate Quench Quench Reaction at Time Points Incubate->Quench Process Protein Precipitation & Centrifugation Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Calculate Calculate % Remaining, t½, and CLint LCMS->Calculate

Caption: General workflow for assessing 2-NDBF stability in biological matrices.

Conclusion

While this compound shows promise as a photolabile caging group, a comprehensive understanding of its stability under physiological conditions is crucial for its effective and safe application in biological systems. The information and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to systematically evaluate the metabolic fate and intrinsic stability of 2-NDBF. The anticipated primary metabolic pathways involve nitroreduction and aromatic hydroxylation, catalyzed by hepatic enzymes. The detailed experimental protocols for assessing stability in liver microsomes, plasma, and buffer will enable the generation of the necessary quantitative data to inform the design of future studies and the development of 2-NDBF-based molecular tools and therapeutics. The lack of direct stability data in the current literature underscores the importance of conducting these described studies to fill this knowledge gap.

References

The Reactivity Landscape of the 2-Nitrodibenzofuran Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical reactivity of the 2-nitrodibenzofuran core, a heterocyclic scaffold of increasing interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a detailed exploration of the synthesis, functionalization, and potential biological applications of this versatile molecule.

Introduction

The dibenzofuran framework is a privileged heterocyclic system found in a variety of natural products and pharmacologically active compounds. The introduction of a nitro group at the 2-position significantly modulates the electronic properties of the dibenzofuran core, opening up a diverse range of chemical transformations. This guide will delve into the key aspects of this compound's reactivity, including its synthesis, the reactivity of the nitro group, and the potential for substitution on the aromatic rings. The application of this compound as a photolabile protecting group will also be discussed, highlighting its utility in chemical biology and drug delivery.

Synthesis of the this compound Core

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the nitration of dibenzofuran. However, for more controlled regioselectivity, a multi-step synthesis starting from appropriately substituted precursors is often preferred. A general synthetic strategy for a substituted this compound is outlined below.

Experimental Protocol: Synthesis of a Methoxy-Substituted this compound Derivative[1]

A synthetic route to a methoxy-substituted nitrodibenzofuran has been developed, which involves a key palladium-catalyzed intramolecular aryl coupling reaction.[1]

Step 1: Synthesis of 4-(2-bromo-5-methoxyphenoxy)-2-nitrobenzaldehyde. To a solution of 4-fluoro-2-nitrobenzaldehyde (2.29 g, 13.6 mmol) in DMF (100 mL), 2-bromo-5-methoxyphenol (2.62 g, 12.9 mmol) and K₂CO₃ (5.4 g, 39 mmol) are added sequentially. The reaction mixture is purged with argon and stirred at room temperature for 6 hours, followed by heating at 50 °C for 12 hours. After completion, the mixture is cooled, poured into aqueous NH₄Cl, and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the diaryl ether.

Step 2: Acetal Protection. The aldehyde from the previous step is protected as a dioxolane acetal to prevent interference in the subsequent coupling reaction.

Step 3: Palladium-Catalyzed Intramolecular Aryl Coupling. The acetal-protected diaryl ether (3 g, 8.1 mmol) is dissolved in dimethylacetamide (60 mL). Sodium acetate (1.0 g, 12.2 mmol) and Pd/C (239 mg, 0.228 mmol) are added. The mixture is stirred at 115 °C for 2 days. After filtration and workup, the crude product is purified by column chromatography to afford 2-(1,3-dioxolan-2-yl)-7-methoxy-3-nitrodibenzo[b,d]furan with an 85% yield.[1]

Step 4: Deprotection. The acetal is deprotected under acidic conditions to yield the corresponding aldehyde.

Step 5: Reduction to Alcohol. The aldehyde is then reduced to the corresponding alcohol using a suitable reducing agent like sodium borohydride.

Key Reactions of the this compound Core

The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitro group and the inherent aromaticity of the dibenzofuran system.

Reduction of the Nitro Group

A pivotal transformation of the this compound core is the reduction of the nitro group to an amine, yielding 2-aminodibenzofuran. This amine serves as a versatile handle for further functionalization, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.

A general and efficient method for the reduction of nitroarenes that can be adapted for this compound is the use of hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst.[2][3][4][5]

Procedure: To a solution of the this compound derivative (1 mmol) in methanol (5 mL), 5% Pd/C is added, followed by the addition of hydrazine hydrate (10 mmol). The resulting mixture is heated at reflux (around 80 °C) for a short duration (typically 5-30 minutes). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to remove the catalyst and the solvent is evaporated under reduced pressure to yield the corresponding 2-aminodibenzofuran derivative. This method is known for its high yields and chemoselectivity, particularly in the presence of other reducible functional groups like halogens.[2][3][4][5]

Electrophilic Aromatic Substitution

The dibenzofuran ring system is susceptible to electrophilic aromatic substitution. The presence of the deactivating nitro group at the 2-position will direct incoming electrophiles primarily to the positions meta to the nitro group. The expected major products would be substitution at the 4- and 8-positions.

While specific examples for the this compound core are not extensively documented in the readily available literature, standard electrophilic substitution conditions can be applied.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 2-position activates the dibenzofuran ring system towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of a suitable leaving group, or in some cases, a hydride ion, by a nucleophile. The positions ortho and para to the nitro group are the most activated sites for nucleophilic attack.

Application as a Photolabile Protecting Group

A significant application of the this compound (NDBF) core is in the design of photolabile protecting groups, often referred to as "caging" groups. These groups can be attached to a biologically active molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the NDBF group is cleaved, releasing the active molecule with high spatiotemporal control.[6] This technique is particularly valuable in studying dynamic biological processes.

NDBF-based protecting groups are notable for their efficient cleavage with both one-photon (UV light) and two-photon (near-infrared light) excitation, the latter of which allows for deeper tissue penetration and reduced phototoxicity.[1][6][7]

Experimental Protocol: Uncaging of an NDBF-Protected Peptide[8]

Procedure: A solution of the NDBF-caged peptide (typically in the micromolar range in a suitable buffer) is irradiated with a UV light source (e.g., 365 nm) or a two-photon laser (e.g., 800 nm). The progress of the uncaging reaction can be monitored by analytical techniques such as HPLC or mass spectrometry, which will show the disappearance of the caged peptide and the appearance of the uncaged product.[8]

Data Presentation

Table 1: Synthesis and Reaction Yields for this compound Derivatives
ReactionSubstrateReagents and ConditionsProductYield (%)Reference
Intramolecular Aryl Coupling2-(1,3-dioxolan-2-yl)-4-(2-bromo-5-methoxyphenoxy)-1-nitrobenzenePd/C, NaOAc, DMA, 115 °C, 2 days2-(1,3-dioxolan-2-yl)-7-methoxy-3-nitrodibenzo[b,d]furan85[1]
Thiol ProtectionNDBF-Br, Fmoc-Cys-OCH₃Zn(OAc)₂, DMF/ACN/H₂O/TFAFmoc-Cys(NDBF)-OCH₃48[9]
Nitro Group Reduction (General)Halogenated NitroarenesHydrazine hydrate, 5% Pd/C, Methanol, RefluxHalogenated AnilinesGood to Excellent[2][3][4][5]
Table 2: Spectroscopic Data for a Methoxy-Substituted this compound Aldehyde Derivative[1]
Compound¹H NMR (500 MHz, CDCl₃) δ (ppm)¹³C NMR (125 MHz, CDCl₃) δ (ppm)
7-methoxy-3-nitrodibenzofuran-2-carbaldehyde10.32 (s, 1H), 7.99 (d, J = 8.6 Hz, 1H), 7.57 (d, J = 8.9 Hz, 1H), 7.50 (d, J = 2.3 Hz, 1H), 7.22 (dd, J = 2.1, 8.6 Hz, 1H), 6.80 (dd, J = 2.8, 8.9 Hz, 1H), 6.72 (d, J = 2.8, 1H), 3.81 (s, 3H)186.8, 161.4, 160.6, 151.4, 151.1, 134.5, 131.7, 125.0, 120.8, 113.7, 111.9, 108.9, 106.1, 55.8

Biological Relevance and Drug Development Potential

The this compound scaffold and its derivatives, particularly the corresponding amines, are of significant interest in drug discovery. Benzofuran derivatives, in general, are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11][12][13] The functional handles provided by the nitro and amino groups on the this compound core allow for the synthesis of diverse libraries of compounds for biological screening.

The ability of NDBF to act as a photolabile protecting group has direct applications in the development of photoactivated drugs and probes to study biological systems with high precision.

Visualizations

Synthesis_of_Substituted_NDBF cluster_start Starting Materials cluster_reaction1 Step 1: Diaryl Ether Formation cluster_reaction2 Step 2: Acetal Protection cluster_reaction3 Step 3: Pd-Catalyzed Cyclization cluster_reaction4 Step 4 & 5: Deprotection & Reduction 4-fluoro-2-nitrobenzaldehyde 4-fluoro-2-nitrobenzaldehyde Diaryl_Ether 4-(2-bromo-5-methoxyphenoxy)- 2-nitrobenzaldehyde 4-fluoro-2-nitrobenzaldehyde->Diaryl_Ether K2CO3, DMF 2-bromo-5-methoxyphenol 2-bromo-5-methoxyphenol 2-bromo-5-methoxyphenol->Diaryl_Ether Acetal Acetal-Protected Diaryl Ether Diaryl_Ether->Acetal Ethylene glycol, cat. acid NDBF_Acetal 2-(1,3-dioxolan-2-yl)-7-methoxy- 3-nitrodibenzofuran Acetal->NDBF_Acetal Pd/C, NaOAc Final_Product Substituted This compound Alcohol NDBF_Acetal->Final_Product 1. H+ 2. NaBH4

Synthesis of a Substituted this compound.

Nitro_Reduction This compound This compound 2-Aminodibenzofuran 2-Aminodibenzofuran This compound->2-Aminodibenzofuran Hydrazine Hydrate, Pd/C Methanol, Reflux

Reduction of this compound.

Photodeprotection_Workflow Bioactive_Molecule Bioactive Molecule (e.g., Peptide) Caged_Molecule Caged (Inactive) Molecule Bioactive_Molecule->Caged_Molecule NDBF_Protecting_Group NDBF Protecting Group NDBF_Protecting_Group->Caged_Molecule Light_Activation Light Activation (UV or NIR) Caged_Molecule->Light_Activation Released_Molecule Released Bioactive Molecule Light_Activation->Released_Molecule Biological_Effect Biological Effect Released_Molecule->Biological_Effect

Workflow for Photodeprotection using NDBF.

Conclusion

The this compound core represents a valuable and versatile scaffold for chemical synthesis and drug discovery. Its rich reactivity, stemming from the interplay between the nitro group and the dibenzofuran ring system, allows for a wide array of chemical modifications. The demonstrated utility of this core in photolabile protecting group chemistry further underscores its importance as a tool for chemical biology. This guide provides a foundational understanding of the reactivity of the this compound core and is intended to facilitate its broader application in the development of novel therapeutics and chemical probes. Further exploration into the biological activities of derivatives of this core is warranted and holds promise for future discoveries.

References

Potential Biological Activities of 2-Nitrodibenzofuran: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrodibenzofuran (2-NDF) is a heterocyclic aromatic compound that has garnered significant attention for its utility as a photoremovable protecting group in various biological applications. However, a comprehensive understanding of its intrinsic biological activities is crucial for assessing its safety and potential off-target effects in research and drug development. This technical guide provides an in-depth analysis of the known and potential biological activities of this compound itself, with a focus on its toxicological profile. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanistic pathways. While research on the inherent biological effects of 2-NDF is not extensive, this paper collates the existing evidence on its mutagenicity and acute toxicity, and discusses the potential for carcinogenicity based on structurally related compounds.

Introduction

This compound is a derivative of dibenzofuran, a polycyclic aromatic hydrocarbon. Its chemical structure, featuring a nitro group, raises toxicological concerns, as many nitroaromatic compounds are known to exhibit biological activity, including mutagenicity and carcinogenicity. The primary application of 2-NDF has been as a "caging" group for bioactive molecules, where its nitro group facilitates photolytic cleavage to release the active compound upon light exposure. This utility in controlling cellular processes with high spatiotemporal resolution has made it a valuable tool in chemical biology. However, the inherent biological impact of the 2-NDF molecule itself remains a critical yet underexplored area. This whitepaper aims to consolidate the available data on the biological activities of this compound to inform researchers and drug development professionals.

Toxicological Profile

The toxicological assessment of this compound is essential for its safe handling and for interpreting data from experiments where it is used as a photocleavable protecting group.

Acute Toxicity and Irritation

Safety Data Sheets (SDS) for this compound provide initial toxicological information. The compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4). It is also reported to cause skin irritation (Category 2) and serious eye irritation (Category 2A). Furthermore, it may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).

Table 1: Summary of Acute Toxicity and Irritation Data for this compound

EndpointClassificationReference
Acute Oral Toxicity Category 4 (Harmful if swallowed)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)
Respiratory Irritation Category 3 (May cause respiratory irritation)
Mutagenicity

A key concern for nitroaromatic compounds is their potential to be mutagenic. This compound has been evaluated for its mutagenic potential using the Ames test, a bacterial reverse mutation assay.

A study investigating the mutagenicity of various nitrodibenzofurans found that this compound is mutagenic in the Salmonella typhimurium strain TA98 without the addition of a mammalian metabolic activation system (S9 mix). The mutagenic potency of 2-NDF was found to be lower than that of 3-NDF, 2,8-DNDF, and 2,7-DNDF in the same study. The mutagenicity of these nitrodibenzofurans was reduced in strains TA98NR and TA98/1,8-DNP6, which are deficient in 'classical' bacterial nitroreductase and/or transacetylase, respectively. This suggests that the mutagenic activity of 2-NDF is dependent on its metabolic activation by these bacterial enzymes.

Table 2: Mutagenicity of this compound in the Ames Test (Salmonella typhimurium strain TA98, without S9 mix)

CompoundMutagenic Potency (revertants/nmol)Reference
This compound ~10

Data is estimated from graphical representation in the cited literature.

Potential for Carcinogenicity

Currently, there are no specific long-term carcinogenicity bioassays available for this compound. However, the carcinogenic potential of structurally related compounds warrants consideration.

The parent compound, dibenzofuran, has not been classified as a carcinogen. However, the introduction of a nitro group can significantly alter the biological properties of aromatic compounds. Many nitroaromatic compounds are known mutagens and carcinogens. For instance, some nitrofurans are recognized as carcinogens. Bioassays of other nitro-substituted aromatic compounds, such as 2-nitro-p-phenylenediamine, have shown evidence of carcinogenicity in animal models.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The following is a generalized protocol based on standard methodologies.

Objective: To determine the ability of this compound to induce reverse mutations at the histidine locus in specially designed strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA98NR, TA98/1,8-DNP6)

  • This compound

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Molten top agar (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • S9 mix (for metabolic activation, if required)

  • Positive and negative controls

Procedure:

  • Preparation of Tester Strains: Grow overnight cultures of the Salmonella typhimurium tester strains.

  • Dose Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

  • Plate Incorporation Method (without S9 mix): a. To a tube containing molten top agar, add the tester strain culture and a specific concentration of the this compound solution. b. Vortex the tube gently and pour the mixture onto a minimal glucose agar plate. c. Distribute the top agar evenly and allow it to solidify.

  • Plate Incorporation Method (with S9 mix): a. To a tube containing the S9 mix, add the tester strain culture and a specific concentration of the this compound solution. b. Pre-incubate the mixture at 37°C. c. Add the pre-incubated mixture to molten top agar, vortex, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a

Methodological & Application

Application Notes and Protocols for Thiol Protection in Peptides Using 2-Nitrodibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic protection and deprotection of cysteine's thiol group are pivotal in peptide synthesis and the development of peptide-based therapeutics. Photoremovable protecting groups offer a distinct advantage by enabling spatiotemporal control over the release of free thiols, a feature highly valuable in chemical biology and drug delivery. 2-Nitrodibenzofuran (NDBF) has emerged as a superior photolabile protecting group for cysteine, overcoming limitations of previously used agents.

This document provides detailed application notes and protocols for the use of this compound (NDBF) and its methoxy-substituted analog (MeO-NDBF) for the protection of thiol groups in peptides. NDBF offers significant advantages, including high cleavage efficiency without side reactions and applicability in both one-photon (UV) and two-photon (near-IR) uncaging scenarios.[1][2][3] These characteristics make it an invaluable tool for a range of applications, from the synthesis of complex peptides to the development of light-activatable biomaterials and therapeutic agents.[1][2][3]

A key challenge with some photoremovable protecting groups, such as brominated hydroxycoumarin (Bhc), is the potential for photoisomerization into a non-reactive species upon irradiation.[1][2][4] NDBF circumvents this issue, providing a clean conversion to the desired free thiol upon photolysis.[4] Furthermore, NDBF exhibits a favorable two-photon action cross-section, allowing for deeper tissue penetration and reduced phototoxicity in biological systems.[1][4] A methoxy-substituted derivative, MeO-NDBF, has been developed with an even greater two-photon action cross-section, enhancing its utility for in vivo applications.[5][6][7][8]

Key Advantages of NDBF and MeO-NDBF Thiol Protection:

  • High Uncaging Efficiency: Both NDBF and MeO-NDBF show high quantum yields for deprotection.[6]

  • Clean Deprotection: Irradiation leads to a clean conversion to the free thiol, avoiding the formation of unwanted byproducts.[4]

  • Orthogonality: The photolabile nature of the NDBF group allows for its removal without affecting other protecting groups, enabling orthogonal protection strategies.

  • One- and Two-Photon Compatibility: Deprotection can be triggered by UV light (one-photon) or near-infrared light (two-photon), offering experimental flexibility.[1][3][4]

  • Solid-Phase Peptide Synthesis (SPPS) Compatibility: The Fmoc-Cys(NDBF)-OH and Fmoc-Cys(MeO-NDBF)-OH building blocks are fully compatible with standard Fmoc-based SPPS protocols.[4][5]

  • Biological Compatibility: Uncaging can be performed under mild conditions that preserve enzymatic activity and can be applied in living cells.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for NDBF and MeO-NDBF protecting groups, facilitating comparison with other common photolabile thiol protecting groups.

Protecting GroupWavelength for One-Photon UncagingTwo-Photon Action Cross-Section (GM)Quantum Yield (Φ)Reference
NDBF 365 nmComparable to Bhc-protected acetateNot specified[4]
MeO-NDBF Not specified0.71 - 1.40.51[5][6]
nitroveratryl (NV) Not specifiedNot specified~0.02[6]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Cys(NDBF)-OH

This protocol describes the synthesis of the N-Fmoc protected S-(2-nitrodibenzofuranyl)-cysteine building block required for solid-phase peptide synthesis.

Workflow for Fmoc-Cys(NDBF)-OH Synthesis

A Fmoc-Cys-OCH3 + NDBF-Br B Dissolve in DMF/ACN/0.1% TFA in H2O (2:1:1) A->B C Add 0.5 M Zn(OAc)2 in 0.1% TFA B->C D Stir at room temperature for 36h C->D E Monitor by TLC D->E F Purification E->F G Fmoc-Cys(NDBF)-OCH3 F->G H Saponification G->H I Fmoc-Cys(NDBF)-OH H->I

Caption: Synthesis of the Fmoc-Cys(NDBF)-OH building block.

Materials:

  • Fmoc-Cys-OCH3

  • NDBF-Br (2-bromo-nitrodibenzofuran)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Zinc acetate (Zn(OAc)2)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • Dissolve NDBF-Br (1.00 g, 3.12 mmol) and Fmoc-Cys-OCH3 (2.2 g, 6.25 mmol) in 60 mL of a 2:1:1 (v/v/v) solution of DMF/ACN/0.1% TFA in H2O.[4]

  • Prepare a 0.5 M aqueous solution of Zn(OAc)2 in 0.1% TFA (v/v).

  • Add 25 μL of the Zn(OAc)2 solution to the reaction mixture.[4]

  • Stir the reaction at room temperature for 36 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 Hexane/Diethyl ether solvent system.[4]

  • Upon completion, purify the product (Fmoc-Cys(NDBF)-OCH3) by standard methods.

  • Perform saponification of the methyl ester to yield the final product, Fmoc-Cys(NDBF)-OH.

Protocol 2: Incorporation of Cys(NDBF) into Peptides via SPPS

This protocol outlines the incorporation of the Fmoc-Cys(NDBF)-OH building block into a peptide sequence using an automated solid-phase peptide synthesizer.

Workflow for SPPS Incorporation of Cys(NDBF)

A Start with Fmoc-Ala on Wang resin B Fmoc-deprotection A->B C Standard SPPS cycles B->C D Couple Fmoc-Cys(NDBF)-OH C->D E Continue SPPS cycles D->E F Global deprotection and resin cleavage (e.g., with Reagent K) E->F G Purification and Analysis (LC-MS) F->G H NDBF-protected peptide G->H

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Cys(NDBF)-OH or Fmoc-Cys(MeO-NDBF)-OH

  • Solid support resin (e.g., Wang resin)

  • Coupling reagents (e.g., PyBOP/HOAt/DIEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., Reagent K: TFA/thioanisole/water/phenol/ethanedithiol)

  • Automated peptide synthesizer

Procedure:

  • Standard Fmoc-SPPS protocols are used for the assembly of the peptide chain.[4]

  • For the incorporation of the NDBF-protected cysteine, use Fmoc-Cys(NDBF)-OH as the building block.

  • To minimize the risk of racemization during coupling of Fmoc-Cys(NDBF)-OH, it is recommended to use 4 equivalents of PyBOP/HOAt/DIEA for 30 minutes at a concentration of 150 mM.[5]

  • After the full peptide sequence is assembled, perform global deprotection and cleavage from the resin using a suitable cleavage cocktail such as Reagent K.[5]

  • Purify the crude peptide by reverse-phase HPLC and characterize by LC-MS.

Protocol 3: Photodeprotection of NDBF-Caged Peptides

This protocol details the conditions for the removal of the NDBF protecting group using either one-photon (UV) or two-photon (near-IR) irradiation.

Workflow for Photodeprotection

cluster_0 One-Photon Deprotection cluster_1 Two-Photon Deprotection A NDBF-protected peptide solution B Irradiate with 365 nm light A->B C Monitor deprotection (LC-MS) B->C D Peptide with free thiol C->D E NDBF-protected peptide solution F Irradiate with 800 nm light (Ti:Sapphire laser) E->F G Monitor deprotection (LC-MS) F->G H Peptide with free thiol G->H

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Fmoc-Cys(NDBF)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone technique for the chemical synthesis of peptides. This document provides a detailed protocol for the incorporation of the photolabile amino acid derivative, Fmoc-Cys(NDBF)-OH, into synthetic peptides. The 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (NDBF) protecting group on the cysteine thiol allows for the synthesis of "caged" peptides, where the biological activity of the cysteine residue is masked. Subsequent exposure to UV light precisely triggers the removal of the NDBF group, "uncaging" the cysteine and restoring its function. This spatiotemporal control is invaluable for a wide range of applications, from studying cell signaling pathways to the development of light-activated therapeutics.

The NDBF protecting group is compatible with standard Fmoc-SPPS procedures, offering a robust method for creating photosensitive peptides[1][2]. This protocol outlines the materials, equipment, and step-by-step procedures for resin preparation, amino acid coupling, Fmoc deprotection, peptide cleavage, and photolytic deprotection of the NDBF group.

Data Presentation

The efficiency of solid-phase peptide synthesis can be influenced by various factors, including the sequence, length, and the specific amino acids used. Below is a table summarizing typical yields and purities that can be expected at different stages of the process, based on general SPPS protocols.

ParameterTea Bag ProtocolMicrowave-Assisted SPPSManual Synthesis
Crude Yield (%) 8 - 3643 - 4664 - 78
Purity (%) >95>95>95
Peptide Specific Yield (%) 8 - 3643 - 4664 - 78
Table 1: Representative yields and purities for different SPPS protocols[3][4]. Note: Yields are sequence-dependent and may vary.

Experimental Protocols

Materials and Equipment
  • Resin: Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-Cys(NDBF)-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or HOBt to minimize racemization of cysteine derivatives[5][6].

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA), Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT)[7].

  • Other Reagents: Diethyl ether (cold), Acetic anhydride, N,N-Diisopropylethylamine (DIPEA).

  • Equipment: Solid-phase peptide synthesis vessel, shaker, UV lamp for photolysis (e.g., 365 nm), High-Performance Liquid Chromatography (HPLC) system for purification and analysis, Mass spectrometer.

SPPS Workflow Diagram

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (DIC/Oxyma) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection after last amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Photolysis Photolysis (Uncaging) (UV Light) Purification->Photolysis Final_Peptide Purified Uncaged Peptide Photolysis->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis of a caged peptide using Fmoc-Cys(NDBF)-OH.

Step-by-Step Protocol

3.1. Resin Preparation

  • Place the desired amount of resin in a peptide synthesis vessel.

  • Swell the resin in DMF for at least 30 minutes with gentle agitation.

  • Drain the DMF.

3.2. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.

3.3. Amino Acid Coupling

  • Dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of OxymaPure (or HOBt) in DMF.

  • Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours. For coupling of Fmoc-Cys(NDBF)-OH, a longer coupling time of up to 6 hours may be beneficial[2].

  • Monitor the coupling reaction for completion using a ninhydrin test.

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

3.4. Peptide Chain Elongation

Repeat the Fmoc deprotection (3.2) and amino acid coupling (3.3) steps for each amino acid in the peptide sequence.

3.5. N-terminal Acetylation (Optional)

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

  • Agitate for 30 minutes.

  • Drain the solution and wash the resin with DMF and DCM.

3.6. Cleavage and Side-Chain Deprotection

  • After the final synthesis step, wash the resin thoroughly with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT[7]. Handle TFA with extreme caution in a fume hood.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

3.7. Purification

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide by reverse-phase HPLC (RP-HPLC) using a suitable gradient.

  • Collect fractions containing the desired peptide and verify the mass by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final NDBF-protected peptide.

Photolysis (Uncaging) of the NDBF-Protected Peptide
  • Dissolve the purified NDBF-caged peptide in an appropriate buffer or solvent (e.g., aqueous buffer for biological applications).

  • Irradiate the solution with a UV lamp at 365 nm[1]. The irradiation time will depend on the concentration of the peptide and the power of the lamp, but typically ranges from a few seconds to several minutes.

  • Monitor the progress of the uncaging reaction by RP-HPLC and mass spectrometry.

  • If necessary, purify the uncaged peptide from any photolytic byproducts using RP-HPLC.

Application Example: Light-Activated Enzyme Inhibition

A common application for caged peptides is the controlled inhibition of an enzyme. A peptide inhibitor can be synthesized with a Cys(NDBF) residue at a key position for its inhibitory activity. The caged peptide is inert and does not inhibit the enzyme. Upon irradiation with UV light at a specific time and location, the NDBF group is cleaved, releasing the active peptide inhibitor and allowing for the study of the immediate effects of enzyme inhibition on a biological process.

Signaling_Pathway cluster_0 Cellular Environment Enzyme Target Enzyme Product Product Enzyme->Product catalyzes Substrate Substrate Substrate->Enzyme Caged_Inhibitor Caged Peptide Inhibitor (Inactive) Active_Inhibitor Active Peptide Inhibitor Caged_Inhibitor->Active_Inhibitor UV_Light UV Light (365 nm) UV_Light->Caged_Inhibitor triggers uncaging Active_Inhibitor->Enzyme inhibits

References

Application Notes and Protocols for One-Photon Uncaging of NDBF-Protected Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photoremovable protecting groups, or "caged compounds," are powerful tools for controlling biological processes with high spatiotemporal precision.[1][2] These inert molecules encapsulate a bioactive compound, which can be rapidly released upon irradiation with light.[2][3] This "uncaging" technique allows for the precise delivery of signaling molecules, drugs, or other effectors to specific locations within cells or tissues at a chosen time, mimicking endogenous release kinetics.[4]

The 3-nitrodibenzofuran (NDBF) moiety is an advanced photocleavable protecting group belonging to the o-nitrobenzyl class.[1][5] It offers several advantages, including high sensitivity to both one-photon (UV-A light) and two-photon (near-infrared light) excitation, clean conversion upon photolysis, and a faster release rate compared to traditional nitrobenzyl cages.[1][6] This application note provides an overview of the properties, applications, and detailed protocols for the one-photon uncaging of NDBF-protected compounds.

Properties of NDBF Cages

The utility of a caged compound is defined by its photochemical and biological properties. An ideal cage is biologically inert before photolysis, stable under physiological conditions, and releases the active molecule efficiently and rapidly upon illumination.[7][8]

Mechanism of Photolysis

The uncaging of NDBF-protected compounds proceeds through a classical Norrish type II mechanism.[9] Upon absorption of a UV photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction. This is followed by a chemical fragmentation that releases the active compound and a harmless byproduct. This mechanism allows for the efficient caging and uncaging of a variety of functional groups, including thiols, alcohols, and amines.[9][10]

G Figure 1. General photolysis mechanism of NDBF-caged compounds. Caged NDBF-Caged Compound (Inert) Excited Excited State [NDBF*] Caged->Excited Light Absorption Photon Photon (hν) ~365 nm Photon->Caged Release Photochemical Reaction Excited->Release Intramolecular Rearrangement Products Active Compound + NDBF Byproduct Release->Products Release

Figure 1. General photolysis mechanism of NDBF-caged compounds.

Photochemical Properties

The efficiency of one-photon uncaging is determined by the compound's molar extinction coefficient (ε) at the excitation wavelength and its quantum yield of photolysis (Φu). The NDBF chromophore exhibits favorable photochemical properties, making it a highly efficient caging group.

Caged Compoundλmax (nm)Quantum Yield (Φu)Solvent/ConditionsReference
NDBF-IP₃~3500.05Physiological Buffer[6]
NDBF-caged DNA (dANDBF)~3400.24Aqueous Buffer[11]
NDBF-caged CysteineNot specifiedNot specifiedEfficient at 365 nm[5][10]
DMA-NDBF-caged DNA4240.0005Aqueous Buffer[11]
Az-NDBF-caged Glutamate~4200.28Not specified[12]

Note: Derivatives of NDBF, such as DMA-NDBF and Az-NDBF, have been developed to shift absorption to longer wavelengths, but this can significantly alter one-photon uncaging efficiency.[11][12]

Applications of One-Photon NDBF Uncaging

The versatility and efficiency of the NDBF cage have led to its application in various biological contexts, from studying protein function to interrogating neural circuits.

Uncaging of Thiols in Peptides

The NDBF group is particularly effective for caging the thiol group of cysteine residues in peptides.[5][10] Unlike other cages like brominated hydroxycoumarin (Bhc), NDBF-protected thiols undergo clean conversion to the free mercaptan upon irradiation at 365 nm, without the formation of unwanted photoisomerization byproducts.[5][10] This has been demonstrated by caging a peptide derived from K-Ras4B; upon uncaging in the presence of farnesyltransferase, the expected enzymatic farnesylation of the peptide occurred, confirming the release of a functional thiol group.[5][10]

Uncaging of Second Messengers

Controlling the intracellular concentration of second messengers is crucial for studying signaling cascades. A cell-permeant, NDBF-caged derivative of inositol-1,4,5-trisphosphate (NDBF-IP₃) has been synthesized.[6] When loaded into astrocytes in brain slices, one-photon irradiation efficiently released IP₃, triggering intracellular calcium signals.[6] The NDBF-IP₃ was found to be significantly more photosensitive than the commonly used nitroveratryl (NV)-caged IP₃, requiring a much lower energy dosage to elicit a response, partly due to its 5-fold higher quantum yield.[6]

G Figure 2. IP₃ signaling pathway initiated by NDBF uncaging. Uncaging One-Photon Uncaging of NDBF-IP₃ IP3 Free IP₃ Uncaging->IP3 IP3R IP₃ Receptor (IP₃R) on ER Membrane IP3->IP3R Binds to Ca_Cyto Increased Cytosolic [Ca²⁺] IP3R->Ca_Cyto Opens channel Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) Ca_ER->IP3R Response Downstream Cellular Responses Ca_Cyto->Response

Figure 2. IP₃ signaling pathway initiated by NDBF uncaging.

Experimental Protocols

The following protocols provide a general framework for one-photon uncaging experiments. Specific parameters such as concentration, irradiation time, and light intensity must be optimized for each NDBF-caged compound and biological system.

G Figure 3. General experimental workflow for one-photon uncaging. A 1. Preparation Dissolve NDBF-caged compound in appropriate buffer/medium. B 2. Loading Incubate cells/tissue with caged compound or load via patch pipette. A->B C 3. Pre-Irradiation Baseline Measure biological activity to ensure caged compound is inert. B->C D 4. Photolysis (Uncaging) Irradiate sample with UV light (e.g., 365 nm lamp or laser). C->D E 5. Post-Irradiation Measurement Record biological response (e.g., electrophysiology, imaging). D->E F 6. Data Analysis Quantify the change in biological activity post-uncaging. E->F

Figure 3. General experimental workflow for one-photon uncaging.

Protocol 1: General One-Photon Uncaging in Solution

This protocol describes a method for characterizing the photolysis of an NDBF-caged compound in a cuvette.

Materials:

  • NDBF-caged compound

  • Appropriate aqueous buffer (e.g., PBS, HEPES-buffered saline, pH 7.4)

  • Quartz cuvette

  • UV-Vis Spectrophotometer

  • Calibrated UV light source (e.g., mercury arc lamp with a 365 nm bandpass filter, or a 365 nm LED)

  • Stir plate and small stir bar

  • HPLC system for analysis (optional)

Procedure:

  • Sample Preparation: Prepare a stock solution of the NDBF-caged compound in a suitable solvent (e.g., DMSO). Dilute the stock solution into the aqueous buffer to a final concentration that gives an absorbance of ~0.1-0.5 at the λmax (~340-365 nm).

  • Baseline Measurement: Place the cuvette in the spectrophotometer and record the full absorption spectrum. This is the T=0 time point.

  • Photolysis: a. Place the cuvette in front of the calibrated UV light source. Ensure the solution is gently stirring. b. Irradiate the sample for a defined period (e.g., 10, 30, 60 seconds). The power of the light source should be known to calculate the photon dose.

  • Post-Irradiation Measurement: Immediately after irradiation, place the cuvette back into the spectrophotometer and record the absorption spectrum.

  • Repeat: Repeat steps 3 and 4 for a series of time points until no further change in the spectrum is observed, indicating complete photolysis.

  • Analysis: a. Monitor the decrease in absorbance at the λmax of the caged compound and the appearance of absorbance from the photolysis byproducts. b. The rate of photolysis can be determined by plotting the change in absorbance versus time. c. (Optional) Inject samples from each time point into an HPLC to quantify the disappearance of the caged compound and the appearance of the released molecule.[11] This allows for a more precise determination of the quantum yield if a chemical actinometer is used for comparison.[13]

Protocol 2: Uncaging of NDBF-Caged Peptides in Live Cells

This protocol is adapted from studies using NDBF-caged cysteine peptides to study enzymatic activity and protein localization in cultured cells.[5][10]

Materials:

  • Cultured cells (e.g., SKOV3 human ovarian carcinoma cells) plated on glass-bottom dishes.[10]

  • NDBF-caged peptide (e.g., NDBF-caged K-Ras peptide).

  • Cell culture medium.

  • Microscope equipped for fluorescence imaging and with a UV light source (e.g., Xenon lamp with a 365 nm filter) coupled through the objective.

  • Assay-specific reagents (e.g., antibodies for immunofluorescence, fluorescent reporters for enzymatic activity).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.

  • Loading of Caged Peptide: a. Prepare a working solution of the NDBF-caged peptide in serum-free medium. The final concentration must be optimized (typically in the µM range). b. Replace the medium on the cells with the caged peptide solution and incubate for a period determined by the peptide's cell permeability (e.g., 30 min to 4 hours). c. Wash the cells 2-3 times with fresh medium or a physiological buffer (e.g., HBSS) to remove extracellular caged peptide.

  • Pre-Uncaging Imaging: Acquire baseline images of the cells to assess any background activity or localization of the caged peptide.

  • Photolysis (Uncaging): a. Select a cell or a region of interest (ROI) within a cell. b. Expose the ROI to a brief pulse of UV light (e.g., 365 nm) using the microscope's light source. The duration and intensity of the pulse must be carefully controlled to achieve sufficient uncaging without causing photodamage.

  • Post-Uncaging Analysis: a. Immediately after photolysis, begin acquiring a time-lapse series of images to monitor the biological response. b. For a farnesylation substrate, the response could be the translocation of a fluorescently-tagged reporter from the cytosol to the membrane.[10] c. For other applications, cells may be fixed at various time points post-uncaging and processed for immunofluorescence or other endpoint assays.

  • Controls: Perform control experiments, including cells incubated with the caged peptide but not irradiated, and cells subjected to irradiation without the caged peptide, to control for effects of the compound itself and phototoxicity, respectively.

Protocol 3: Uncaging NDBF-Glutamate in Acute Brain Slices

This protocol is a representative method for using NDBF-caged neurotransmitters to study synaptic transmission, adapted from established procedures for other caged glutamates.[14][15]

Materials:

  • Acute brain slice preparation (e.g., hippocampal or cortical slices).[15]

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂.

  • NDBF-caged glutamate.

  • Patch-clamp electrophysiology setup.

  • Microscope with DIC optics and a UV flash lamp or laser (e.g., 355 nm or 365 nm) coupled to the light path.

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome and allow them to recover in oxygenated aCSF.

  • Setup: Transfer a slice to the recording chamber on the microscope stage and perfuse continuously with oxygenated aCSF.

  • Electrophysiology: a. Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a pyramidal neuron). b. Record baseline synaptic activity.

  • Application of Caged Compound: Add NDBF-caged glutamate to the perfusion aCSF at a working concentration (e.g., 100-500 µM). Allow the slice to equilibrate for several minutes.

  • Photolysis (Uncaging): a. Position the UV light spot (typically a few micrometers in diameter) over a specific region of the neuron's dendritic tree. b. Deliver a brief light flash (e.g., 1-10 ms duration) to photorelease glutamate.[14] c. Record the resulting excitatory postsynaptic current (EPSC) or potential (EPSP) with the patch-clamp amplifier.

  • Mapping (Optional): Move the light spot to different locations along the dendrites and repeat the uncaging stimulus to map the spatial distribution of glutamate receptors.

  • Data Analysis: Measure the amplitude, rise time, and decay kinetics of the uncaging-evoked currents. Compare responses at different locations or under different pharmacological conditions. Ensure that the caged compound itself does not activate or inhibit native receptors at the concentrations used.[3]

References

Application Notes and Protocols for Two-Photon Uncaging of NDBF-Caged Peptides in Living Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Two-photon uncaging is a powerful technique that offers precise spatiotemporal control over the release of bioactive molecules in living systems.[1][2][3][4][5] This method utilizes the principle of two-photon excitation (2PE), where a chromophore simultaneously absorbs two lower-energy photons to reach an excited state, triggering a chemical reaction.[6] This non-linear process confines the excitation to the focal volume of a high-powered laser, providing subcellular resolution and minimizing photodamage to the surrounding tissue compared to traditional one-photon (UV) uncaging.[2][6]

The 6-nitrodibenzofuran (NDBF) caging group has emerged as a superior choice for protecting peptides, particularly at thiol residues like cysteine.[7][8] It exhibits high cleavage efficiency, minimal side reactions, and a significant two-photon absorption cross-section, making it highly suitable for applications in living cells.[7][9] These application notes provide detailed protocols for the synthesis of NDBF-caged peptides and their use in two-photon uncaging experiments within a cellular context.

Synthesis and Preparation of NDBF-Caged Peptides

The strategy for preparing NDBF-caged peptides involves the synthesis of an NDBF-protected amino acid, typically cysteine, which is then incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS).[7][8][10]

Protocol 1: Synthesis of Fmoc-Cys(NDBF)-OH
  • Synthesis of NDBF-Br: Starting from dibenzofuran, the key intermediate NDBF-Br is synthesized in several steps.[8]

  • Reaction with Fmoc-Cysteine Methyl Ester: Fmoc-cysteine methyl ester is reacted with NDBF-Br under acidic conditions to yield the NDBF-protected cysteine.[8]

  • Saponification: The methyl ester is then saponified to produce the final Fmoc-Cys(NDBF)-OH monomer, which is ready for use in peptide synthesis.

G cluster_synthesis Fmoc-Cys(NDBF)-OH Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) Dibenzofuran Dibenzofuran NDBF_Br NDBF-Br Intermediate Dibenzofuran->NDBF_Br 4 Steps ProtectedEster Fmoc-Cys(NDBF)-OMe NDBF_Br->ProtectedEster Acidic Conditions FmocCysOMe Fmoc-Cysteine Methyl Ester FmocCysOMe->ProtectedEster FinalMonomer Fmoc-Cys(NDBF)-OH ProtectedEster->FinalMonomer Saponification Incorp Incorporation of Fmoc-Cys(NDBF)-OH FinalMonomer->Incorp Resin Solid Support Resin Coupling Iterative Coupling of Amino Acids Resin->Coupling Coupling->Incorp Cleavage Cleavage & Deprotection Incorp->Cleavage FinalPeptide NDBF-Caged Peptide Cleavage->FinalPeptide

Workflow for the synthesis of NDBF-caged peptides.

Quantitative Data for NDBF and Related Caging Groups

The efficiency of a caging group for two-photon applications is quantified by its two-photon uncaging action cross-section (δu), which is the product of the two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu).[11] NDBF demonstrates superior efficiency compared to other common thiol-protecting groups.

Caging GroupOne-Photon λmaxTwo-Photon Uncaging WavelengthTwo-Photon Uncaging Action Cross-Section (δu)Reference Compound
NDBF ~315 nm[11]800 nm[7][9]0.20 GM[11][12]NDBF-Cysteamine
cDMA-NDBF ~445 nm[11]800-900 nm[11][12]0.24 GM (at 800 nm)[12]cDMA-NDBF-Cysteamine
mBhc N/A800 nm[11]0.13 GM[11]mBhc-Cysteine Peptide
Bhc N/AN/ALow efficiency due to photorearrangement[11]Bhc-Thiol

Note: GM stands for Goeppert-Mayer units. cDMA-NDBF is a modified NDBF with a red-shifted spectrum, allowing for uncaging at longer, less phototoxic wavelengths.[11][12]

Experimental Protocols

Protocol 2: Two-Photon Microscope Setup

A standard two-photon microscope needs to be adapted for uncaging experiments, often by incorporating a second laser or a beam-splitter to allow for simultaneous imaging and uncaging.[1][13]

  • Laser Source: A tunable mode-locked Ti:Sapphire laser is required, capable of producing femtosecond pulses.[2][14] The uncaging beam is typically set to ~800 nm for NDBF.[7][9] A second laser or a different wavelength can be used for simultaneous imaging (e.g., 900-950 nm for GFP/YFP).[14]

  • Beam Control: A Pockels cell is used to control the power of the uncaging laser beam precisely.[1][13] Galvanometer-based scan mirrors are used to direct the laser to the desired coordinates within the sample.[1]

  • Optics: The laser is directed into an upright or inverted microscope equipped with a high numerical aperture (NA) water-immersion objective lens.[4][14]

  • Detection: Photomultiplier tubes (PMTs) are used to detect the emitted fluorescence from the sample for imaging purposes.[1]

  • Software: Integrated software (e.g., ScanImage) is used to control the laser, scanning mirrors, and data acquisition.[1][2]

G cluster_laser Laser Path cluster_microscope Microscope Laser Ti:Sapphire Laser (~800 nm) Pockels Pockels Cell (Power Control) Laser->Pockels Mirrors Scan Mirrors (X-Y Control) Pockels->Mirrors Dichroic Dichroic Mirror Mirrors->Dichroic Objective Objective Lens Sample Living Cells with Caged Peptide Objective->Sample Objective->Dichroic Sample->Objective PMT PMT Detector (Imaging) Dichroic->Objective Dichroic->PMT

Schematic of a two-photon uncaging microscope setup.
Protocol 3: Loading NDBF-Caged Peptides into Living Cells

  • Cell Culture: Plate cells (e.g., human ovarian carcinoma SKOV3 cells) on glass-bottom dishes suitable for high-resolution microscopy.[7] Culture cells to the desired confluency in the appropriate growth medium.

  • Peptide Preparation: Dissolve the lyophilized NDBF-caged peptide in a suitable solvent like DMSO to create a stock solution. Further dilute the stock solution in a serum-free culture medium or a buffered saline solution (e.g., HBSS) to the final working concentration (typically in the low micromolar range).

  • Cell Loading: Remove the growth medium from the cells and wash once with the loading buffer.

  • Incubation: Add the peptide-containing solution to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C. The optimal time and concentration should be determined empirically to allow for sufficient cellular uptake.

  • Washing: After incubation, gently wash the cells three times with fresh, pre-warmed medium or buffer to remove any extracellular caged peptide.

  • Observation: The cells are now loaded and ready for the two-photon uncaging experiment.

Protocol 4: Performing Two-Photon Uncaging and Analysis
  • Locate Target Cell: Place the dish on the microscope stage and identify a target cell or a specific subcellular region of interest using fluorescence imaging (if the peptide is tagged) or brightfield/DIC.

  • Set Uncaging Parameters:

    • Tune the uncaging laser to the appropriate wavelength (~800 nm for NDBF).

    • Define the region of interest (ROI) for uncaging (e.g., a small spot or a line).

    • Set the laser power and pulse duration. These parameters must be carefully optimized to achieve efficient uncaging without causing photodamage. Start with low power and short durations and gradually increase.

  • Initiate Uncaging: Trigger the uncaging laser pulse(s) using the control software.

  • Post-Uncaging Analysis: Immediately after uncaging, acquire images or perform functional assays to monitor the biological response. This could involve:

    • Fluorescence Imaging: Tracking the translocation of a fluorescently tagged peptide. For example, an uncaged farnesylated peptide might move from the cytosol to the plasma membrane upon subsequent palmitoylation.[7][9]

    • Functional Assays: Measuring changes in intracellular calcium levels with a fluorescent indicator, monitoring enzyme activity, or observing changes in cell morphology or motility.[15]

Application Example: Probing Protein Trafficking and Enzyme Activity

A key application of this technology is to study cellular signaling pathways with high precision.[15] An NDBF-caged peptide derived from the K-Ras4B protein can be used to probe the activity of farnesyltransferase and palmitoyltransferase enzymes in living cells.[7]

Workflow:

  • Loading: An NDBF-caged, farnesylated peptide is loaded into human ovarian carcinoma (SKOV3) cells.[7][9] In its caged form, the peptide resides in the cytosol and Golgi apparatus.

  • Uncaging: Two-photon irradiation at 800 nm is targeted to the cell, cleaving the NDBF group and releasing the active peptide.[7]

  • Biological Response: The uncaged peptide, now a substrate for palmitoyltransferase, is enzymatically palmitoylated.

  • Translocation: This lipid modification causes the peptide to translocate from the cytosol/Golgi to the plasma membrane, a process that can be visualized if the peptide is fluorescently labeled.[9]

G cluster_cell Live Cell Start NDBF-Caged Farnesylated Peptide in Cytosol/Golgi Uncaging Two-Photon Uncaging (800 nm laser) Start->Uncaging ActivePeptide Active Farnesylated Peptide Uncaging->ActivePeptide Palmitoylation Enzymatic Palmitoylation ActivePeptide->Palmitoylation Enzyme Palmitoyltransferase Enzyme Enzyme->Palmitoylation Final Palmitoylated Peptide Translocates to Plasma Membrane Palmitoylation->Final

Signaling cascade initiated by two-photon uncaging.

References

NDBF as a Photocleavable Linker in Chemical Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise spatiotemporal control over the activity of biological molecules is a cornerstone of modern chemical biology and drug development. Photocleavable linkers, which can be cleaved by light to release a caged molecule, have emerged as powerful tools to achieve this control. Among these, the 3-nitrodibenzofuran (NDBF) moiety has gained significant attention due to its exceptional photochemical properties. NDBF offers highly efficient cleavage with both UV and near-infrared (NIR) light, the latter via a two-photon excitation (2PE) process. This two-photon uncaging capability is particularly advantageous for in vivo applications, as NIR light provides deeper tissue penetration and reduced phototoxicity compared to UV light.[1][2]

These application notes provide a comprehensive overview of the use of NDBF as a photocleavable linker, including its mechanism of action, quantitative data comparing it to other common linkers, and detailed protocols for its synthesis, conjugation, and application in various chemical biology contexts.

Data Presentation: Photophysical Properties of Photocleavable Linkers

The efficiency of a photocleavable linker is determined by its photophysical properties, primarily its molar extinction coefficient (ε), quantum yield of cleavage (Φu), and two-photon action cross-section (δu). The following table summarizes these key parameters for NDBF and compares them with other commonly used photocleavable linkers.

Photocleavable LinkerMolar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Action Cross-Section (δu) (GM)¹One-Photon Excitation λ (nm)Two-Photon Excitation λ (nm)References
NDBF ~18,400 at ~330 nm~0.7~0.6 - 1.4365~720-800[1]
o-Nitrobenzyl (oNB)~5,000 at ~280 nm~0.1 - 0.5Low~340-365Not commonly used[3][4]
CoumarinVariable (e.g., ~15,000 for DEAC at ~450 nm)~0.01 - 0.4~0.1 - 1.0~400-450~700-900[5][6]

¹1 GM (Göppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹

Signaling Pathways and Experimental Workflows

The ability to control protein function with light opens up numerous possibilities for dissecting complex signaling pathways and developing novel therapeutic strategies.

Photocleavage Mechanism of NDBF

The photocleavage of the NDBF linker proceeds through a light-induced intramolecular redox reaction. Upon absorption of a photon (either one UV photon or two NIR photons), the nitro group is excited, leading to the abstraction of a benzylic proton and subsequent rearrangement to release the caged molecule.

NDBF_Mechanism NDBF-Caged Molecule NDBF-Caged Molecule Excited State Excited State NDBF-Caged Molecule->Excited State hv (1P or 2P) Intermediate Intermediate Excited State->Intermediate Intramolecular Rearrangement Released Molecule Released Molecule Intermediate->Released Molecule Byproduct Byproduct Intermediate->Byproduct

Caption: Photocleavage mechanism of the NDBF linker.

General Experimental Workflow for Light-Controlled Protein Activity in Cells

This workflow outlines the key steps for utilizing an NDBF-caged molecule to control protein activity in a cellular context.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_cell_bio Cellular Application cluster_analysis Analysis Synthesize NDBF-caged molecule Synthesize NDBF-caged molecule Purify and characterize Purify and characterize Synthesize NDBF-caged molecule->Purify and characterize Conjugate to protein of interest Conjugate to protein of interest Purify and characterize->Conjugate to protein of interest Introduce caged protein into cells Introduce caged protein into cells Conjugate to protein of interest->Introduce caged protein into cells Incubate and allow for localization Incubate and allow for localization Introduce caged protein into cells->Incubate and allow for localization Irradiate specific region/time point Irradiate specific region/time point Incubate and allow for localization->Irradiate specific region/time point Monitor cellular response Monitor cellular response Irradiate specific region/time point->Monitor cellular response Perform downstream assays Perform downstream assays Monitor cellular response->Perform downstream assays

Caption: General workflow for light-activated protein studies.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Cys(NDBF)-OH

Materials:

  • Fmoc-Cys-OH

  • 3-Bromo-nitrodibenzofuran (NDBF-Br)

  • Base (e.g., DIEA, DBU)

  • Solvent (e.g., DMF, DCM)

  • Reagents for purification (e.g., silica gel for chromatography)

General Procedure:

  • Dissolve Fmoc-Cys-OH in a suitable organic solvent (e.g., DMF).

  • Add a base (e.g., DIEA) to deprotonate the thiol group of cysteine.

  • Add NDBF-Br to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain Fmoc-L-Cys(NDBF)-OH.

  • Characterize the final product by NMR and mass spectrometry.

Note: The specific equivalents of reagents, reaction times, and purification conditions need to be optimized.

Protocol 2: Conjugation of NDBF Linker to Lysine Residues on a Protein

This protocol provides a general method for conjugating an NDBF linker containing an N-hydroxysuccinimide (NHS) ester to the primary amines of lysine residues on a target protein.[8][9][10]

Materials:

  • NDBF-linker-NHS ester

  • Target protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., Tris or glycine)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Dissolve the NDBF-linker-NHS ester in a small amount of a water-miscible organic solvent (e.g., DMSO).

  • Prepare a solution of the target protein in the reaction buffer.

  • Add the dissolved NDBF-linker-NHS ester to the protein solution. The molar ratio of linker to protein should be optimized to achieve the desired degree of labeling.

  • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing.

  • Quench the reaction by adding a quenching reagent to consume any unreacted NHS ester.

  • Purify the NDBF-conjugated protein from the excess linker and byproducts using SEC or dialysis.

  • Characterize the conjugate by UV-Vis spectroscopy (to determine the degree of labeling) and SDS-PAGE.

Protocol 3: One-Photon Uncaging of an NDBF-Caged Molecule in Cell Culture

This protocol describes the general procedure for the light-induced release of a caged molecule in a cell culture setting using one-photon (UV light) excitation.

Materials:

  • Cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

  • NDBF-caged molecule of interest

  • Microscope equipped with a UV light source (e.g., mercury lamp or LED) and appropriate filters (e.g., DAPI filter cube for ~365 nm excitation)

  • Imaging medium

Procedure:

  • Incubate the cells with the NDBF-caged molecule at an appropriate concentration and for a sufficient duration to allow for cellular uptake and/or localization.

  • Wash the cells to remove any excess extracellular caged compound.

  • Replace the medium with fresh imaging medium.

  • Mount the dish on the microscope stage.

  • Identify the target cells or subcellular region of interest.

  • Expose the selected area to UV light using the microscope's illumination system. The duration and intensity of the light exposure should be minimized to reduce phototoxicity while ensuring efficient uncaging.

  • Monitor the cellular response in real-time or at specific time points after uncaging using appropriate imaging techniques (e.g., fluorescence microscopy for a fluorescently tagged reporter).

Protocol 4: Two-Photon Uncaging of an NDBF-Caged Peptide in Brain Slices

This protocol outlines the procedure for the precise spatiotemporal release of a caged peptide in acute brain slices using two-photon excitation, a technique commonly employed in neuroscience research.[11][12][13]

Materials:

  • Acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • NDBF-caged peptide

  • Two-photon microscope equipped with a femtosecond-pulsed NIR laser (e.g., Ti:Sapphire laser tuned to ~720-800 nm)

  • Electrophysiology setup for recording neuronal activity (optional)

Procedure:

  • Prepare acute brain slices according to standard protocols.

  • Incubate the slices in aCSF containing the NDBF-caged peptide.

  • Transfer a slice to the recording chamber of the two-photon microscope and continuously perfuse with aCSF.

  • Identify the target neuron or dendritic spine using two-photon imaging.

  • Position the laser beam at the desired location for uncaging.

  • Deliver a series of short laser pulses (femtosecond to picosecond duration) at the target location to induce two-photon uncaging. The laser power and pulse duration should be carefully calibrated to achieve localized uncaging without causing photodamage.

  • Monitor the physiological response, such as changes in neuronal firing or synaptic plasticity, using electrophysiology or functional imaging.

Applications in Drug Development

The unique properties of the NDBF photocleavable linker make it a valuable tool in various stages of drug development:

  • Target Validation: Precisely activating a potential drug target in a specific cellular context can help validate its role in a disease pathway.

  • Controled Release of Therapeutics: NDBF linkers can be incorporated into drug delivery systems to enable light-triggered release of a therapeutic agent at the site of action, thereby minimizing off-target effects. This is particularly relevant for highly potent drugs like those used in antibody-drug conjugates (ADCs) and for therapies targeting localized diseases.

  • Development of Photoactivatable PROTACs: Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs that induce the degradation of target proteins. Incorporating an NDBF linker into a PROTAC allows for light-mediated control over protein degradation, providing a powerful tool for studying protein function and for developing safer therapeutics.[14][15][16][17][18]

Conclusion

The NDBF photocleavable linker stands out as a versatile and highly efficient tool for the spatiotemporal control of molecular function. Its compatibility with both one- and two-photon excitation provides researchers with a flexible platform for a wide range of applications in chemical biology and drug discovery. The protocols and data presented in these application notes are intended to serve as a guide for the successful implementation of NDBF-based strategies in the laboratory. As research in this area continues to evolve, the development of new NDBF derivatives and their application in increasingly complex biological systems is anticipated.

References

Application Notes and Protocols for the Synthesis and Use of NDBF-Caged Neurotransmitters: Glutamate and GABA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of 7-nitro-4-(2,1,3-benzoxadiazol-4-yl) (NDBF)-caged neurotransmitters, specifically focusing on the principal excitatory and inhibitory neurotransmitters in the central nervous system: glutamate and γ-aminobutyric acid (GABA). The NDBF caging group offers significant advantages for photolytic release, including a high quantum yield and a notable two-photon absorption cross-section, making it a powerful tool for the precise spatiotemporal control of neuronal activity.

Introduction to NDBF-Caged Neurotransmitters

Caged compounds are photosensitive molecules that are biologically inert until activated by light. Upon illumination at a specific wavelength, the "cage" is cleaved, releasing the active molecule. This technology allows for the precise delivery of neurotransmitters to specific cells or even subcellular compartments, enabling detailed studies of neural circuits and signaling pathways.[1][2]

The NDBF caging group is a photoremovable protecting group that has shown exceptional properties for two-photon uncaging experiments.[3][4] NDBF-caged compounds exhibit a high quantum yield of photolysis, meaning that a large fraction of the absorbed photons leads to the release of the caged molecule.[3][4] This high efficiency minimizes the required light exposure, thereby reducing potential phototoxicity in living samples. Furthermore, the NDBF cage possesses a respectable two-photon absorption cross-section, making it suitable for deep-tissue and high-resolution uncaging experiments using near-infrared light.[3][4]

Quantitative Data Summary

The photophysical and photochemical properties of caged compounds are critical for their effective use in biological experiments. While specific data for NDBF-caged glutamate and GABA are not extensively published, the properties of other NDBF-caged compounds, such as NDBF-EGTA, provide a strong indication of their expected performance.

Caged CompoundOne-Photon Absorption Max (λmax)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Quantum Yield (Φ)Two-Photon Uncaging Cross-Section (δu) (GM)Two-Photon Excitation Wavelength (nm)
NDBF-EGTA (as a proxy) ~350 nm18,4000.7~0.6~710
MNI-Glutamate ~350 nm4,3000.0850.06~720
CDNI-Glutamate ~350 nmNot widely reported~0.5Not widely reported~720
DEAC450-GABA ~450 nmNot widely reported0.39Not widely reported~900

Note: Data for MNI-Glutamate, CDNI-Glutamate, and DEAC450-GABA are provided for comparison. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹.[1][3]

Experimental Protocols

Protocol 1: Plausible Synthesis of NDBF-Caged Glutamate and GABA

This protocol describes a plausible synthetic route for NDBF-caged glutamate and GABA, adapted from established methods for synthesizing other NDBF-caged molecules and related compounds. The synthesis involves the preparation of a reactive NDBF precursor followed by its conjugation to the neurotransmitter.

Materials:

  • Dibenzofuran

  • Nitrating agents (e.g., nitric acid, sulfuric acid)

  • Brominating agents (e.g., N-bromosuccinimide)

  • Reducing agents (e.g., sodium borohydride)

  • L-Glutamic acid or GABA with appropriate protecting groups

  • Coupling agents (e.g., DCC, EDC) or bases (e.g., cesium carbonate)

  • Solvents (e.g., DMF, DCM, THF)

  • Standard laboratory glassware and purification equipment (chromatography columns, HPLC)

Procedure:

  • Synthesis of the NDBF Core Structure: The synthesis of the NDBF core typically starts from dibenzofuran. A plausible route involves nitration to introduce the nitro group, followed by functionalization at the desired position to create a reactive handle for attaching the neurotransmitter. This could involve bromination to create NDBF-Br or reduction of a precursor to form (6-nitrodibenzofuran-2-yl)methanol.[5][6]

  • Protection of the Neurotransmitter: To avoid side reactions, it is crucial to protect the functional groups of glutamate or GABA that are not intended to be caged. For glutamate, this would typically involve protecting the α-amino and α-carboxyl groups, leaving the γ-carboxyl group available for caging. For GABA, the amino group would be the primary site for caging, while the carboxyl group might need protection.

  • Caging Reaction:

    • For NDBF-caged Glutamate (via ester linkage): The protected glutamate can be reacted with (6-nitrodibenzofuran-2-yl)methanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an ester linkage.

    • For NDBF-caged GABA (via ether or carbamate linkage): Protected GABA can be reacted with a reactive NDBF derivative like 2-(1-bromoethyl)-6-nitrodibenzofuran. The reaction is typically carried out in an appropriate solvent like DMF with a base such as cesium carbonate to facilitate the nucleophilic substitution.[6]

  • Deprotection: Following the caging reaction, the protecting groups on the neurotransmitter are removed under appropriate conditions to yield the final NDBF-caged glutamate or GABA.

  • Purification: The final product is purified using techniques such as column chromatography and/or high-performance liquid chromatography (HPLC) to ensure high purity for biological experiments. Characterization is typically performed using NMR and mass spectrometry.

Protocol 2: Photolytic Release (Uncaging) of NDBF-Caged Neurotransmitters

This protocol outlines the general procedure for the photolytic release of NDBF-caged glutamate or GABA in a biological preparation, such as a brain slice.

Materials:

  • NDBF-caged glutamate or GABA stock solution (e.g., 10-50 mM in DMSO or water)

  • Artificial cerebrospinal fluid (aCSF) or other appropriate physiological buffer

  • Brain slice preparation or cultured neurons

  • Microscope equipped for photolysis (e.g., with a UV flash lamp or a two-photon laser)

  • Electrophysiology setup for recording neuronal activity (optional)

  • Calcium imaging setup (optional)

Procedure:

  • Preparation of Working Solution: Dilute the stock solution of NDBF-caged neurotransmitter in aCSF to the desired final concentration (typically in the µM to low mM range). The optimal concentration should be determined empirically for each experimental setup.

  • Application to the Sample: Bath-apply the working solution to the brain slice or neuronal culture, allowing sufficient time for the caged compound to diffuse into the tissue.

  • Photostimulation:

    • One-Photon Uncaging: Use a UV light source (e.g., a flash lamp coupled to the microscope) with a wavelength around 350 nm to illuminate the region of interest. The duration and intensity of the light pulse will determine the amount of neurotransmitter released.

    • Two-Photon Uncaging: Use a pulsed near-infrared (NIR) laser tuned to approximately 710 nm. The high spatial confinement of two-photon excitation allows for highly localized uncaging at the sub-micrometer level.[7][8]

  • Data Acquisition: Record the physiological response of the neurons to the released neurotransmitter using electrophysiology (e.g., patch-clamp to measure postsynaptic currents) or fluorescence imaging (e.g., to measure calcium transients).[8]

Signaling Pathways and Experimental Workflows

Glutamatergic Signaling Pathway

Glutamate is the primary excitatory neurotransmitter in the brain and acts on both ionotropic (AMPA, NMDA, and kainate) and metabotropic (mGluR) receptors. NDBF-caged glutamate can be used to precisely activate these receptors and study their downstream signaling cascades.

Glutamatergic_Signaling cluster_uncaging Photostimulation cluster_receptors Postsynaptic Membrane cluster_downstream Downstream Signaling NDBF_Glu NDBF-Glutamate Glu Glutamate NDBF_Glu->Glu Light Light (1P or 2P) Light->NDBF_Glu Uncaging AMPAR AMPA Receptor Glu->AMPAR Binds NMDAR NMDA Receptor Glu->NMDAR Binds mGluR mGluR Glu->mGluR Binds Ca_Influx Ca²⁺ Influx AMPAR->Ca_Influx Na⁺ influx, Depolarization NMDAR->Ca_Influx Ca²⁺ influx PKC PKC Activation mGluR->PKC Gq activation, IP₃/DAG Ca_Influx->PKC LTP LTP Induction Ca_Influx->LTP MAPK MAPK Pathway PKC->MAPK Gene_Expression Gene Expression MAPK->Gene_Expression Gene_Expression->LTP

Caption: Glutamatergic signaling cascade initiated by photolytic release of glutamate.

An experimental workflow to study long-term potentiation (LTP) at a single dendritic spine could involve the following steps:

LTP_Workflow Start Start: Patch-clamp a neuron in a brain slice Bath_Apply Bath-apply NDBF-caged glutamate Start->Bath_Apply Identify_Spine Identify a single dendritic spine using two-photon imaging Bath_Apply->Identify_Spine Baseline Record baseline EPSCs by uncaging glutamate at the spine Identify_Spine->Baseline Induction Induce LTP with a high-frequency train of uncaging pulses Baseline->Induction Post_Induction Record EPSCs for an extended period post-induction Induction->Post_Induction Analysis Analyze the change in EPSC amplitude over time Post_Induction->Analysis End End: Determine if LTP was induced Analysis->End

Caption: Workflow for studying LTP at a single synapse using two-photon uncaging.

GABAergic Signaling Pathway

GABA is the primary inhibitory neurotransmitter and acts on ionotropic GABA-A receptors and metabotropic GABA-B receptors.[9][10] NDBF-caged GABA can be used to precisely control inhibitory inputs to neurons, allowing for the investigation of synaptic inhibition and its role in neuronal computation.

GABAergic_Signaling cluster_uncaging Photostimulation cluster_receptors Postsynaptic Membrane cluster_downstream Downstream Signaling NDBF_GABA NDBF-GABA GABA GABA NDBF_GABA->GABA Light Light (1P or 2P) Light->NDBF_GABA Uncaging GABA_A GABA-A Receptor GABA->GABA_A Binds GABA_B GABA-B Receptor GABA->GABA_B Binds Cl_Influx Cl⁻ Influx GABA_A->Cl_Influx K_Efflux K⁺ Efflux GABA_B->K_Efflux G-protein activation Ca_Block Ca²⁺ Channel Inhibition GABA_B->Ca_Block G-protein activation Hyperpolarization Hyperpolarization (IPSP) Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition K_Efflux->Hyperpolarization Ca_Block->Inhibition

Caption: GABAergic signaling cascade initiated by photolytic release of GABA.

An experimental workflow to map the spatial distribution of functional GABA-A receptors on a dendritic tree could be as follows:

GABA_Mapping_Workflow Start Start: Patch-clamp a neuron and fill with a fluorescent dye Bath_Apply Bath-apply NDBF-caged GABA Start->Bath_Apply Image_Dendrites Acquire a high-resolution two-photon image of the dendritic tree Bath_Apply->Image_Dendrites Grid_Uncaging Systematically uncage GABA at multiple points along the dendrites using a grid pattern Image_Dendrites->Grid_Uncaging Record_IPSCs Record the resulting inhibitory postsynaptic currents (IPSCs) at each point Grid_Uncaging->Record_IPSCs Map_Generation Generate a spatial map of IPSC amplitudes overlaid on the dendritic morphology Record_IPSCs->Map_Generation End End: Visualize the distribution of functional GABA-A receptors Map_Generation->End

Caption: Workflow for mapping functional GABA-A receptors on a neuron.

Conclusion

NDBF-caged neurotransmitters represent a significant advancement in the field of chemical neuroscience, offering researchers unprecedented control over neuronal signaling. The high photolytic efficiency of the NDBF cage, combined with its suitability for two-photon excitation, opens up new avenues for investigating the intricate workings of the brain at the synaptic and circuit levels. The protocols and workflows provided here serve as a starting point for researchers to harness the power of this technology in their own investigations.

References

Application Notes and Protocols for Light-Induced Activation of Proteins Using NDBF Caging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photoremovable protecting groups (PPGs), or "caging" groups, are powerful tools for the spatiotemporal control of biological processes. By masking the function of a biomolecule, its activity can be triggered with light, offering high precision in living cells and tissues. The 3-nitrodibenzofuran (NDBF) moiety is a highly efficient caging group for such applications.[1] NDBF exhibits superior properties compared to many traditional caging groups, including high quantum yields for one- and two-photon excitation, making it an ideal choice for a wide range of biological experiments.[1][2][3][4][5]

These application notes provide an overview of the use of NDBF caging for the light-induced activation of proteins and other bioactive molecules. Detailed protocols for the preparation and photoactivation of NDBF-caged compounds are included, along with key quantitative data to aid in experimental design.

Key Features of NDBF Caging

  • High One- and Two-Photon Sensitivity: NDBF can be efficiently cleaved using UV light (one-photon excitation) or near-infrared (NIR) light (two-photon excitation).[1][2][3] Two-photon excitation is particularly advantageous for in vivo applications due to its deeper tissue penetration and reduced phototoxicity.[1]

  • Clean and Efficient Uncaging: Photolysis of NDBF-caged compounds results in the clean release of the active molecule with minimal side products.[2][3] This is a significant advantage over other caging groups like brominated hydroxycoumarin (Bhc), which can undergo photoisomerization.[2][3]

  • Versatility: The NDBF group has been successfully used to cage a variety of functional groups, most notably the thiol group of cysteine residues in peptides and proteins.[2][3] It has also been applied to cage other important biological molecules like calcium chelators (EGTA) and second messengers (IP3).[4][6][7]

Quantitative Data

The following table summarizes the key photophysical and photochemical properties of the NDBF caging group.

PropertyValueWavelengthReference
One-Photon Properties
Molar Extinction Coefficient (ε)18,400 M⁻¹cm⁻¹~330 nm[4][5]
Quantum Yield (Φ)0.7N/A[4][5]
Photolysis Efficacy (εΦ)12,880 M⁻¹cm⁻¹N/A[5]
Two-Photon Properties
Two-Photon Cross-Section (δu)~0.6 GM720 nm[4][5]
Two-Photon Cross-Section (δu)0.13 GM800 nm[2]

Signaling Pathway: Light-Induced Activation of a K-Ras Derived Peptide

The following diagram illustrates the light-induced uncaging of an NDBF-protected cysteine in a K-Ras derived peptide, rendering it a substrate for farnesyltransferase. This demonstrates the use of NDBF caging to control enzymatic activity.[3]

K_Ras_Activation cluster_0 Inactive State cluster_1 Light Activation cluster_2 Active State NDBF_Caged_Peptide NDBF-Cys-K-Ras Peptide Farnesyltransferase Farnesyltransferase Light hv (365 nm or 800 nm 2P) Farnesyl_PP Farnesyl Pyrophosphate Uncaged_Peptide Cys-K-Ras Peptide (Free Thiol) Light->Uncaged_Peptide Uncaging Farnesylated_Peptide Farnesylated K-Ras Peptide Uncaged_Peptide->Farnesylated_Peptide Farnesyltransferase, Farnesyl PP

Caption: Light-induced activation of a K-Ras peptide.

Experimental Workflow: Solid-Phase Peptide Synthesis of NDBF-Caged Peptides

This diagram outlines the general workflow for incorporating an NDBF-caged cysteine residue into a peptide using standard solid-phase peptide synthesis (SPPS).[2][3]

SPPS_Workflow Start Start Synthesize_Fmoc_Cys_NDBF Synthesize Fmoc-Cys(NDBF)-OH Start->Synthesize_Fmoc_Cys_NDBF SPPS Incorporate into Peptide via SPPS Synthesize_Fmoc_Cys_NDBF->SPPS Cleavage_Deprotection Cleavage from Resin and Deprotection SPPS->Cleavage_Deprotection Purification Purify by RP-HPLC Cleavage_Deprotection->Purification Characterization Characterize by LC-MS Purification->Characterization End NDBF-Caged Peptide Characterization->End

Caption: Workflow for NDBF-caged peptide synthesis.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Cys(NDBF)-OH

This protocol describes the synthesis of the NDBF-protected cysteine amino acid for use in SPPS, as adapted from Ellis-Davies et al.[2]

Materials:

  • Dibenzofuran

  • Fmoc-cysteine methyl ester

  • NDBF-Br (synthesized from dibenzofuran in four steps)

  • (CH₃)₃SnOH

  • Standard laboratory solvents and reagents for organic synthesis

Procedure:

  • Synthesis of NDBF-Br: Synthesize NDBF-Br from dibenzofuran following established literature procedures.[2]

  • Reaction of Fmoc-cysteine methyl ester with NDBF-Br:

    • React Fmoc-cysteine methyl ester with NDBF-Br under acidic conditions to produce the NDBF-protected cysteine methyl ester.

    • A reported yield for this step is 70%.[2]

  • Hydrolysis of the methyl ester:

    • Hydrolyze the resulting methyl ester using (CH₃)₃SnOH to yield the final product, Fmoc-Cys(NDBF)-OH.

    • A reported yield for this step is 75%.[2]

  • Purification and Characterization: Purify the final product by column chromatography and characterize by ¹H NMR and mass spectrometry.

Protocol 2: One-Photon Uncaging of NDBF-Caged Peptides

This protocol provides a general procedure for the photolysis of NDBF-caged peptides using a UV light source.[2]

Materials:

  • NDBF-caged peptide

  • Photolysis buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 1 mM DTT)

  • Quartz cuvette

  • UV light source (e.g., Rayonet reactor with 365 nm bulbs)

  • RP-HPLC and LC-MS for analysis

Procedure:

  • Sample Preparation: Dissolve the NDBF-caged peptide in the photolysis buffer to a final concentration of 25–250 µM.

  • Irradiation:

    • Transfer the solution to a quartz cuvette.

    • Irradiate the sample with 365 nm UV light. The irradiation time will depend on the light source intensity and the quantum yield of the specific caged compound. A typical irradiation time can range from seconds to minutes. For example, a 45-second irradiation has been shown to be effective.[2]

  • Analysis:

    • Analyze the sample by RP-HPLC to monitor the disappearance of the starting material and the appearance of the uncaged product.

    • Confirm the identity of the uncaged product by LC-MS.

Protocol 3: Two-Photon Uncaging of NDBF-Caged Compounds in a Biological System

This protocol outlines a general approach for two-photon uncaging in a cellular context, for example, to study synaptic transmission using NDBF-caged glutamate or to activate a caged peptide within a cell.[3][8][9]

Materials:

  • NDBF-caged compound (e.g., NDBF-caged peptide, NDBF-caged glutamate)

  • Cell culture or tissue slice preparation

  • Two-photon microscope equipped with a femtosecond-pulsed NIR laser (e.g., Ti:sapphire laser tuned to ~800 nm)

  • Imaging and electrophysiology setup as required for the specific experiment

Procedure:

  • Loading of the Caged Compound:

    • For extracellular applications (e.g., caged neurotransmitters), the caged compound can be applied to the bath or locally perfused.

    • For intracellular applications, the caged peptide can be introduced into cells via microinjection, cell-penetrating peptide sequences, or by incubating with a cell-permeant version of the caged compound.[3]

  • Two-Photon Excitation:

    • Identify the target region of interest (e.g., a specific dendritic spine, a subcellular compartment) using the two-photon microscope.

    • Focus the NIR laser beam to a small spot within the target region.

    • Deliver a short pulse of laser light (e.g., 800 nm) to induce two-photon absorption and uncaging of the NDBF group. The laser power and pulse duration will need to be optimized for each experiment to achieve efficient uncaging without causing photodamage.

  • Data Acquisition:

    • Record the biological response of interest immediately following uncaging. This could involve imaging changes in fluorescence (e.g., calcium indicators), recording electrical activity (e.g., postsynaptic currents), or observing morphological changes.[3][8][9]

Conclusion

The NDBF caging group offers a robust and efficient method for the light-induced activation of proteins and other biomolecules. Its favorable photophysical properties, particularly for two-photon excitation, make it a valuable tool for researchers in cell biology, neuroscience, and drug development. The protocols and data provided in these application notes serve as a starting point for the successful implementation of NDBF caging technology in a variety of experimental systems.

References

Spatiotemporal Control of Signaling Pathways with Nitrobenzofurazan (NDBF) Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of nitrobenzofurazan (NDBF) and its derivatives in the spatial and temporal control of cellular signaling pathways. NDBF-based compounds offer versatile platforms for precise manipulation of biological processes through light-activated uncaging of signaling molecules, stimulus-responsive drug release, and photosensitization.

Application 1: Photocontrol of Intracellular Calcium Signaling with NDBF-caged Inositol-1,4,5-trisphosphate (IP₃)

Precise control over intracellular calcium (Ca²⁺) signaling can be achieved using 6-nitrodibenzofuranyl (NDBF) as a photolabile caging group for the second messenger inositol-1,4,5-trisphosphate (IP₃). NDBF-caged IP₃ is biologically inert until irradiated with a focused laser beam, which cleaves the caging group and releases active IP₃, triggering Ca²⁺ release from intracellular stores. This method allows for the initiation of Ca²⁺ signals at specific subcellular locations and at precise moments in time.

Quantitative Data: Comparison of NDBF-caged IP₃ and NV-caged IP₃
ParameterNDBF-caged IP₃NV (nitroveratryl)-caged IP₃Reference
Quantum Yield of Photolysis ~0.5~0.1[1]
Two-Photon Uncaging Cross-Section ~0.6 GM~0.01 GM[1]
Energy Dosage for Ca²⁺ Evocation 10% of NV-caged IP₃100%[1][2]
Efficiency of Ca²⁺ Mobilization ~2-fold higher than NV-caged IP₃Baseline[1][2]
Experimental Protocols

The synthesis of NDBF-caged IP₃ is a multi-step process starting from dibenzofuran. A detailed synthesis scheme can be found in Kantevari et al., 2011.[1] The key steps involve the synthesis of the NDBF caging group and its subsequent coupling to a protected inositol derivative, followed by phosphorylation and deprotection to yield the final product. For cell permeability, the caged IP₃ can be further modified into a hexakis acetoxymethyl (AM) ester form.[1][3]

This protocol is adapted for loading NDBF-caged IP₃/AM into astrocytes in acutely isolated brain slices.[1]

Materials:

  • NDBF-caged IP₃/AM

  • Fluo-4/AM (or other suitable Ca²⁺ indicator)

  • Pluronic F-127

  • DMSO

  • Artificial cerebrospinal fluid (ACSF)

Procedure:

  • Prepare a stock solution of NDBF-caged IP₃/AM (e.g., 50 µg) and the Ca²⁺ indicator Fluo-4/AM (e.g., 25 µg) in 5 µL of 20% Pluronic F-127 in DMSO.

  • Add 0.1 mL of ACSF to the stock solution.

  • Sonicate the solution for 5 minutes to ensure complete solubilization of the probes.

  • Apply the loading solution to the surface of the brain slice or cell culture.

  • Incubate for a sufficient time to allow for cell loading (e.g., 60 minutes for brain slices).[4]

  • Wash away excess dyes by irrigating with fresh ACSF.

Equipment:

  • Two-photon laser scanning microscope

  • Ti:Sapphire laser tuned to the appropriate wavelength for uncaging (e.g., 720 nm) and imaging (e.g., 950 nm for X-rhod-1).[4]

Procedure:

  • Identify a target cell co-loaded with NDBF-caged IP₃/AM and the Ca²⁺ indicator.

  • Define a region of interest (ROI) within the cell for uncaging (e.g., the cell body).

  • Deliver a focused laser pulse at the uncaging wavelength to the ROI. The laser power and duration will need to be optimized for the specific experimental setup and desired level of IP₃ release. For example, in astrocytes, two bursts of 25 mW irradiation have been shown to be effective.[5]

  • Simultaneously or immediately after uncaging, acquire time-lapse images of the Ca²⁺ indicator fluorescence at the appropriate excitation and emission wavelengths to monitor the change in intracellular Ca²⁺ concentration.

  • Analyze the fluorescence intensity changes over time within the ROI and in surrounding cellular compartments to quantify the spatial and temporal dynamics of the Ca²⁺ signal.[6][7]

Signaling Pathway Diagram

G cluster_0 Photocontrol of IP3 Signaling NDBF_IP3 NDBF-caged IP3 (Inactive) IP3 IP3 (Active) NDBF_IP3->IP3 Release Laser Two-Photon Laser (e.g., 720 nm) Laser->NDBF_IP3 Uncaging IP3R IP3 Receptor (ER Membrane) IP3->IP3R Binds and Activates ER Endoplasmic Reticulum (ER) (Ca2+ Store) IP3R->ER Opens Channel Ca2_cyto Cytosolic Ca2+ (Increased) ER->Ca2_cyto Ca2+ Release Downstream Downstream Ca2+-dependent Signaling Ca2_cyto->Downstream Activates

Caption: Workflow for photocontrol of IP3 signaling using NDBF-caged IP3.

Application 2: Spatially and Temporally Controlled Drug Release Using H₂S-activated NDBF-based Prodrugs

Nitrobenzofurazan derivatives can be engineered as prodrugs that release a therapeutic agent in response to specific cellular stimuli, such as the presence of hydrogen sulfide (H₂S), a signaling molecule often upregulated in cancer cells. This approach allows for targeted drug delivery and activation at the site of disease, minimizing off-target effects.

Experimental Protocols

The synthesis involves conjugating a drug containing a primary or secondary amine group to the NDBF moiety. The resulting NBD-amine bond is susceptible to thiolysis by H₂S. A proof-of-concept has been demonstrated with the antibiotic ciprofloxacin.[1]

Materials:

  • NDBF-prodrug conjugate

  • H₂S donor (e.g., Na₂S)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence spectrophotometer

  • HPLC system for drug quantification

Procedure:

  • Dissolve the NDBF-prodrug in a suitable solvent (e.g., DMSO) and then dilute in PBS to the desired final concentration.

  • Add the H₂S donor to the prodrug solution to initiate the release reaction.

  • Monitor the reaction over time by measuring the increase in fluorescence that accompanies the cleavage of the NBD-amine bond.[1]

  • At various time points, take aliquots of the reaction mixture and analyze by HPLC to quantify the concentration of the released drug.

  • Determine the kinetics of drug release under different H₂S concentrations.

Signaling Pathway Diagram

G cluster_1 H2S-activated Prodrug Release Prodrug NDBF-Drug Conjugate (Inactive) Active_Drug Active Drug Prodrug->Active_Drug Release H2S Hydrogen Sulfide (H2S) (Stimulus) H2S->Prodrug Thiolysis Target Cellular Target (e.g., DNA, Enzyme) Active_Drug->Target Binds Response Therapeutic Response (e.g., Apoptosis) Target->Response Induces

Caption: Mechanism of H2S-activated NDBF-based prodrug release.

Application 3: Modulation of Signaling Pathways using NBD Derivatives as Photosensitizers in Photodynamic Therapy (PDT)

Derivatives of nitrobenzofurazan, particularly the selenium analog nitrobenzoselenadiazole (NBSD), can function as photosensitizers.[5] Upon light activation, these molecules generate reactive oxygen species (ROS), which can induce localized cellular damage and trigger specific signaling pathways, such as apoptosis. This provides a method for spatiotemporally controlled cell killing, with applications in cancer therapy and other areas.

Experimental Protocols

Materials:

  • NBD-based photosensitizer (e.g., an NBSD derivative)

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Incubate cultured cells with the NBD-based photosensitizer at a predetermined concentration (e.g., 500 nM) for a specific duration (e.g., 1.5 hours).[8]

  • Wash the cells to remove any unbound photosensitizer.

  • Image the cells using fluorescence microscopy to determine the subcellular localization of the photosensitizer. Specific derivatives can be designed to target particular organelles, such as mitochondria.

Equipment:

  • Light source with the appropriate wavelength for photosensitizer activation (e.g., a 670 nm diode laser for some NBSD derivatives).[8]

  • Plate reader for viability assays

  • Flow cytometer or fluorescence microscope for apoptosis assays

Procedure:

  • Plate cells in a suitable format (e.g., 24-well plate).

  • Incubate the cells with the NBD-based photosensitizer as described in Protocol 3.1.

  • Irradiate the cells with light at a specific power density and for a defined duration. These parameters must be optimized for each photosensitizer and cell type.

  • After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard assay (e.g., MTT or Live/Dead staining).

  • To investigate the signaling pathway of cell death, perform an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay.

Signaling Pathway Diagram

G cluster_2 NBD-based Photodynamic Therapy PS NBD Photosensitizer (Ground State) PS_excited Excited State Photosensitizer PS->PS_excited Light Light (Activation) Light->PS Oxygen Molecular Oxygen (O2) PS_excited->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS Cell_Damage Cellular Damage (e.g., Mitochondrial) ROS->Cell_Damage Apoptosis Apoptosis Signaling Cascade Cell_Damage->Apoptosis

Caption: Signaling cascade initiated by NBD-based photosensitizers in PDT.

References

Application Notes and Protocols for Incorporating NDBF-Caged Amino Acids into Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of nitrodibenzofuran (NDBF)-caged amino acids into proteins. This technology offers precise spatiotemporal control over protein activity, making it a powerful tool for studying protein function, signaling pathways, and for the development of photo-responsive therapeutics.

Introduction to NDBF-Caged Amino Acids

Caged compounds are molecules whose biological activity is temporarily blocked by a photolabile protecting group. The nitrodibenzofuran (NDBF) caging group is a state-of-the-art photolabile protecting group with superior photochemical properties, including high one- and two-photon uncaging efficiencies.[1] Irradiation with UV or near-infrared light cleaves the NDBF cage, releasing the native amino acid and restoring protein function with high spatial and temporal resolution.[1] This allows for the precise activation of proteins in living cells and organisms.

Key Advantages of the NDBF Caging Group:

  • High Photolytic Efficiency: NDBF exhibits a significantly higher quantum yield of photolysis compared to traditional caging groups like o-nitrobenzyl, meaning more efficient uncaging with less light exposure.[1]

  • Two-Photon Excitation: NDBF can be efficiently cleaved by two-photon excitation using near-infrared light, which allows for deeper tissue penetration and reduced phototoxicity in biological samples.[1][2]

  • Red-Shifted Absorption: Derivatives of NDBF have been developed with red-shifted absorption spectra, further minimizing photodamage to cells.[2]

Data Presentation: Photochemical Properties

A summary of the key photochemical properties of the NDBF caging group compared to other common caging groups is presented below.

Caging GroupOne-Photon Quantum Yield (Φ)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Two-Photon Action Cross-Section (δaΦ) (GM)
NDBF ~0.1 - 0.7~18,000 - 25,000High
o-Nitrobenzyl (NB)LowLowLow
Dimethoxynitrobenzyl (DMNB)ModerateModerateModerate

Note: Specific values can vary depending on the caged molecule and the solvent.

Experimental Protocols

I. Synthesis of Fmoc-NDBF-Caged Amino Acids

While Fmoc-NDBF-caged cysteine and lysine are commercially available from suppliers like Iris Biotech, this section provides a general protocol for the synthesis of Fmoc-protected NDBF-caged amino acids for researchers who wish to synthesize their own derivatives.[1] The synthesis involves the protection of the amino acid side chain with the NDBF moiety, followed by Fmoc protection of the α-amine.

A. General Scheme for Synthesis of Fmoc-NDBF-Caged Amino Acids

Start Amino Acid (e.g., Lysine, Tyrosine, Serine) Step1 Side Chain Protection with NDBF-Br or NDBF-Cl Start->Step1 Intermediate1 NDBF-Protected Amino Acid Step1->Intermediate1 Step2 Fmoc Protection of α-Amine Intermediate1->Step2 Final_Product Fmoc-NDBF-Caged Amino Acid Step2->Final_Product cluster_plasmids Plasmid Preparation cluster_expression Protein Expression cluster_analysis Analysis Plasmid1 pEVOL Plasmid: Orthogonal aaRS and tRNA Transformation Co-transform E. coli with both plasmids Plasmid1->Transformation Plasmid2 Target Protein Plasmid: Gene with Amber Codon (TAG) Plasmid2->Transformation Culture Culture cells in media supplemented with NDBF-caged amino acid Transformation->Culture Induction Induce protein expression (e.g., with IPTG) Culture->Induction Purification Purify the target protein Induction->Purification Verification Verify incorporation by Mass Spectrometry Purification->Verification cluster_transfection Transfection cluster_expression_mammalian Protein Expression cluster_analysis_mammalian Analysis Plasmids Plasmids: 1. Orthogonal aaRS 2. Orthogonal tRNA 3. Target Gene with TAG Transfection Co-transfect mammalian cells Plasmids->Transfection Culture_Mammalian Culture cells in media with NDBF-caged amino acid Transfection->Culture_Mammalian Harvest Harvest cells after 24-72 hours Culture_Mammalian->Harvest Lysis Cell Lysis Harvest->Lysis Analysis_Mammalian Analyze protein expression (e.g., Western Blot, Mass Spectrometry) Lysis->Analysis_Mammalian cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_quantification Quantification Purified_Protein Purified Protein Digestion Proteolytic Digestion (e.g., with Trypsin) Purified_Protein->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis: - Identify peptide with NDBF-caged amino acid - Quantify peak areas LC_MS->Data_Analysis Calculation Calculate Incorporation Efficiency Data_Analysis->Calculation

References

Application Notes and Protocols for Measuring the Two-Photon Action Cross-Section of NDBF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitrodibenzofuran (NDBF) moiety is a highly efficient photolabile protecting group, or "caging group," utilized for the controlled release of bioactive molecules upon light excitation. Its application in two-photon uncaging makes it a valuable tool in biological research, allowing for the precise spatiotemporal release of compounds within living cells and tissues. The two-photon action cross-section (δu) is a critical parameter that quantifies the efficiency of this uncaging process. It is the product of the two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu). A higher action cross-section indicates a more efficient release of the caged molecule with less required laser power, minimizing potential photodamage to biological samples.

This document provides a detailed methodology for measuring the two-photon action cross-section of NDBF-caged compounds, using NDBF-EGTA as a primary example. NDBF-EGTA is a caged calcium chelator; upon two-photon excitation, it releases EGTA, which then modulates intracellular calcium signaling.

Photophysical Properties of NDBF

The NDBF caging group exhibits favorable photophysical properties for efficient uncaging.[1][2] Key parameters for NDBF are summarized in the table below.

ParameterValueReference
Two-Photon Action Cross-Section (δu) of NDBF-EGTA ~0.6 GM[1][2][3]
One-Photon Uncaging Quantum Yield (Φu) 0.7[1][2]
Molar Extinction Coefficient (ε) 18,400 M⁻¹cm⁻¹[1][2]

GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴s/photon)

Experimental Workflow for Measuring Two-Photon Action Cross-Section

The overall workflow for determining the two-photon action cross-section of an NDBF-caged compound involves sample preparation, setting up a two-photon microscopy system, acquiring fluorescence data before and after uncaging, and analyzing the data to calculate the action cross-section.

G cluster_setup Two-Photon Microscopy Setup prep_solution Prepare NDBF-caged compound solution measure_sample_before Measure initial fluorescence of NDBF compound prep_solution->measure_sample_before prep_standard Prepare fluorescent standard solution (e.g., Fluorescein) measure_standard Measure fluorescence of standard at varying powers prep_standard->measure_standard laser Ti:Sapphire Laser optics Beam expander, mirrors, dichroic mirror, objective laser->optics detector Photomultiplier Tube (PMT) optics->detector calibrate Calibrate system with fluorescent standard measure_standard->calibrate uncage Two-photon uncaging of NDBF compound measure_sample_before->uncage measure_sample_after Measure fluorescence of photoproduct at varying powers uncage->measure_sample_after calculate Calculate two-photon action cross-section (δu) measure_sample_after->calculate calibrate->calculate

Experimental workflow for measuring the two-photon action cross-section.

Experimental Protocols

Protocol 1: Determination of Two-Photon Action Cross-Section (δu)

This protocol outlines the steps to measure the two-photon action cross-section of an NDBF-caged compound that releases a fluorescent product upon uncaging. If the product is not fluorescent, a fluorescent indicator can be used to detect the uncaged species (e.g., a calcium indicator for NDBF-EGTA).

Materials:

  • NDBF-caged compound of interest

  • Fluorescent standard with a known two-photon cross-section (e.g., Fluorescein in pH 11 buffer)

  • Appropriate solvent (e.g., aqueous buffer)

  • Two-photon microscope equipped with:

    • Tunable femtosecond laser (e.g., Ti:Sapphire)

    • High numerical aperture (NA) objective lens

    • Dichroic mirrors and emission filters suitable for the excitation and emission wavelengths

    • A sensitive detector, such as a photomultiplier tube (PMT)

  • Photon counter

  • Microcuvettes or a sample holder with a known path length

Procedure:

  • System Calibration:

    • Prepare a solution of the fluorescent standard (e.g., 10 µM Fluorescein in 0.1 M NaOH).

    • Fill a microcuvette with the standard solution.

    • Place the microcuvette on the microscope stage.

    • Tune the laser to the excitation wavelength for the standard (e.g., 800 nm for Fluorescein).

    • Measure the fluorescence intensity at various excitation powers. Ensure the relationship is quadratic to confirm two-photon absorption.

    • Use the known two-photon action cross-section of the standard to calibrate the fluorescence collection efficiency of the system.

  • Sample Preparation:

    • Prepare a solution of the NDBF-caged compound at a known concentration in the desired solvent.

  • Pre-Uncaging Measurement:

    • Fill a microcuvette with the NDBF-caged compound solution.

    • Measure any intrinsic fluorescence of the caged compound at the chosen excitation wavelength. This is typically negligible for NDBF compounds.

  • Two-Photon Uncaging:

    • Irradiate a defined volume of the sample with the two-photon laser at the desired uncaging wavelength. The power and duration of irradiation should be sufficient to generate a detectable amount of the photoproduct.

  • Post-Uncaging Measurement:

    • After uncaging, measure the fluorescence of the photoproduct at the same excitation wavelength used for uncaging.

    • Record the fluorescence intensity at various excitation powers to confirm a quadratic dependence.

  • Data Analysis:

    • Relate the fluorescence of the photoproduct to its concentration using a calibration curve if necessary.

    • Calculate the number of uncaged molecules based on the fluorescence intensity and the calibrated system efficiency.

    • The two-photon action cross-section (δu) can then be calculated using the following relationship:

    δu = (Number of uncaged molecules / time) / (C * ∫ I(r,t)² dV)

    Where:

    • C is the initial concentration of the caged compound.

    • I(r,t) is the temporal and spatial intensity profile of the laser beam.

    In practice, it is often determined relative to the known cross-section of the fluorescent standard.

Signaling Pathway: Calcium-Induced Calcium Release (CICR)

Two-photon uncaging of NDBF-EGTA provides a powerful method to locally manipulate intracellular calcium concentrations. By releasing the Ca²⁺ chelator EGTA, the local free Ca²⁺ concentration is altered, which can trigger downstream signaling events. In cardiac myocytes, for instance, a localized increase in Ca²⁺ can trigger Ca²⁺-induced Ca²⁺ release (CICR) from the sarcoplasmic reticulum (SR), a critical process in excitation-contraction coupling.

G cluster_stimulus External Stimulus cluster_cell Cellular Environment tp_uncaging Two-Photon Uncaging of NDBF-EGTA release_egta Release of EGTA tp_uncaging->release_egta ca_increase Localized Increase in [Ca²⁺]i release_egta->ca_increase ryr Ryanodine Receptor (RyR) on Sarcoplasmic Reticulum ca_increase->ryr activates sr_release Ca²⁺ Release from SR ryr->sr_release opens downstream Downstream Ca²⁺ Signaling Events (e.g., Muscle Contraction) sr_release->downstream triggers

Ca²⁺-induced Ca²⁺ release pathway initiated by NDBF-EGTA uncaging.

Pathway Description:

  • Two-Photon Uncaging: A focused near-infrared laser beam excites the NDBF-EGTA molecule.

  • EGTA Release: The NDBF cage undergoes photolysis, releasing the calcium chelator EGTA.

  • Localized [Ca²⁺]i Increase: The release of EGTA, which was previously buffering calcium, leads to a localized and rapid increase in the intracellular free calcium concentration ([Ca²⁺]i).

  • RyR Activation: This local rise in [Ca²⁺]i is sensed by Ryanodine Receptors (RyRs), which are calcium-sensitive calcium channels located on the membrane of the sarcoplasmic reticulum.

  • Ca²⁺ Release from SR: The activation of RyRs opens the channels, causing a large-scale release of stored Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.[1][4][5]

  • Downstream Signaling: This global increase in cytoplasmic Ca²⁺ then triggers various downstream cellular processes, such as muscle contraction in myocytes.[4]

Conclusion

The NDBF caging group offers a highly efficient tool for the two-photon uncaging of bioactive molecules. The methodology described herein provides a framework for the accurate determination of its two-photon action cross-section, a critical parameter for the quantitative application of this technology. Understanding the downstream signaling events, such as the illustrated Ca²⁺-induced Ca²⁺ release, is essential for designing and interpreting experiments that utilize NDBF-caged compounds to probe complex biological processes with high spatiotemporal resolution.

References

Application Notes and Protocols for Two-Photon Excitation of NDBF Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise spatiotemporal control of bioactive molecules is a cornerstone of modern biological research. Two-photon uncaging microscopy has emerged as a powerful technique to achieve this, enabling the photorelease of signaling molecules with subcellular resolution in living cells and tissues. The 3-nitro-2-ethyldibenzofuran (NDBF) caging group and its derivatives are at the forefront of this technology, offering high uncaging efficiency and sensitivity to two-photon excitation.

These application notes provide a comprehensive overview of the experimental setup and protocols for the two-photon excitation of NDBF derivatives. The focus is on the uncaging of bioactive molecules to study cellular signaling pathways, a critical aspect of drug discovery and fundamental biological research.

Principles of Two-Photon Uncaging with NDBF Derivatives

Two-photon uncaging utilizes the principle of two-photon absorption, where a molecule simultaneously absorbs two low-energy photons to transition to an excited state. This process is inherently confined to the focal volume of a high-intensity pulsed laser, providing exquisite three-dimensional control over the uncaging event.

The NDBF chromophore is a photolabile protecting group that can be attached to a bioactive molecule, rendering it inert.[1] Upon two-photon excitation, the NDBF group undergoes a photochemical reaction that cleaves the bond to the bioactive molecule, releasing it in its active form. This allows for the precise initiation of biological processes at the desired time and location.

Quantitative Data of NDBF Derivatives

The efficiency of a two-photon caging group is determined by its photophysical properties. The following table summarizes the key quantitative data for NDBF and its red-shifted derivative, cDMA-NDBF. The uncaging cross-section (δu) is a measure of the efficiency of the two-photon uncaging process.

Caging GroupOne-Photon Absorption Max (λmax)Molar Extinction Coefficient (ε) at λmaxTwo-Photon Uncaging WavelengthTwo-Photon Uncaging Cross-section (δu)Quantum Yield of Photolysis (Φ)Caged Molecule Example
NDBF ~350-365 nm18,400 M⁻¹cm⁻¹710-800 nm~0.6 GM0.7EGTA, Peptides (Cysteine), IP₃
cDMA-NDBF Red-shifted vs. NDBFNot specified850-900 nmHigher than NDBF (specific value not available)Not specifiedPeptides (Thiol)

Experimental Protocols

Preparation of NDBF-Caged Compounds

The synthesis of NDBF-caged compounds typically involves the chemical conjugation of the NDBF moiety to the bioactive molecule of interest. For detailed synthetic procedures, refer to the primary literature on the specific caged compound.

Loading of NDBF-Caged Compounds into Cells and Tissues

The method for loading caged compounds depends on the nature of the compound and the biological preparation.

For Brain Slices (e.g., NDBF-caged IP₃):

  • Prepare acute brain slices using standard protocols.

  • For cell-permeant versions (e.g., acetoxymethyl esters), incubate the slices in artificial cerebrospinal fluid (aCSF) containing the caged compound (e.g., 6-NDBF-IP₃/AM) and a fluorescent calcium indicator (e.g., Fluo-4/AM).[1]

  • Incubate for approximately 30 minutes at 34°C.[2]

  • Allow the slices to recover for at least 20 minutes at room temperature before imaging and uncaging.[2]

For Cultured Cells (e.g., NDBF-caged peptides):

  • Incubate the cultured cells in a suitable buffer or medium containing the NDBF-caged peptide.

  • The incubation time and concentration will need to be optimized for the specific peptide and cell type.

  • Wash the cells to remove the excess caged compound before proceeding with the experiment.

Two-Photon Uncaging and Imaging Setup

A standard two-photon microscope equipped with a femtosecond pulsed near-infrared (NIR) laser is required.

  • Laser: A tunable Ti:Sapphire laser is commonly used, allowing for the selection of the optimal wavelength for two-photon uncaging (e.g., 720 nm for MNI-glutamate uncaging, which can be a reference, and 800 nm for NDBF).[3]

  • Microscope: An upright or inverted microscope with high numerical aperture (NA) objectives is necessary to achieve a tight focal volume for precise uncaging.

  • Detectors: Photomultiplier tubes (PMTs) are used to detect the fluorescence from any reporter molecules (e.g., calcium indicators) used to monitor the effects of uncaging.

  • Software: The microscope control software should allow for the precise positioning of the uncaging laser beam and the control of laser power and illumination duration.

Two-Photon Uncaging Protocol
  • Identify the cell or subcellular region of interest using the two-photon microscope in imaging mode.

  • Position the uncaging laser beam at the target location.

  • Deliver a series of short laser pulses to uncage the bioactive molecule. The laser power and duration will need to be carefully calibrated to achieve the desired concentration of the released molecule without causing photodamage. For example, in brain slices, uncaging of NDBF-caged IP₃ has been achieved with two bursts of 25 mW irradiation.[2]

  • Simultaneously or subsequently, image the fluorescence of a reporter molecule to monitor the biological response to the uncaged molecule.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Two-Photon Uncaging

The following diagram illustrates the general workflow for a two-photon uncaging experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sample Prepare Biological Sample (e.g., Brain Slice, Cultured Cells) load_caged Load with NDBF-Caged Compound and Fluorescent Reporter prep_sample->load_caged identify_roi Identify Region of Interest (ROI) via Two-Photon Imaging load_caged->identify_roi uncage Two-Photon Uncaging at ROI identify_roi->uncage image_response Image Cellular Response uncage->image_response quantify Quantify Fluorescence Changes image_response->quantify interpret Interpret Biological Significance quantify->interpret

A generalized workflow for two-photon uncaging experiments.
Example Signaling Pathway: IP₃-Mediated Calcium Release

Two-photon uncaging of NDBF-caged IP₃ can be used to investigate the inositol trisphosphate (IP₃) signaling pathway, which plays a crucial role in regulating intracellular calcium levels.

IP3_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er ER Lumen GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ (active) PIP2->IP3 produces IP3_caged NDBF-caged IP₃ (inactive) TwoPhoton Two-Photon Excitation IP3_caged->TwoPhoton TwoPhoton->IP3 releases IP3R IP₃ Receptor (on ER) IP3->IP3R binds to Ca_release Ca²⁺ Release IP3R->Ca_release ER Endoplasmic Reticulum (ER) [High Ca²⁺] ER->Ca_release from Ca_downstream Downstream Ca²⁺ Signaling Ca_release->Ca_downstream initiates Ras_Pathway Caged_Peptide NDBF-caged Farnesylated K-Ras Peptide (Cytosolic) TwoPhoton Two-Photon Excitation Caged_Peptide->TwoPhoton Active_Peptide Active Farnesylated K-Ras Peptide TwoPhoton->Active_Peptide releases Membrane Plasma Membrane Localization Active_Peptide->Membrane translocates to Ras_Activation Ras Activation Membrane->Ras_Activation initiates Downstream Downstream Signaling (e.g., MAPK pathway) Ras_Activation->Downstream activates

References

Application Notes and Protocols: NDBF in Hydrogel Modification and Patterning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-nitro-2,1,3-benzoxadiazole-4-yl (NDBF) and its derivatives for the modification and patterning of hydrogels. NDBF is a versatile fluorophore that reacts readily with primary and secondary amines, as well as thiols, making it an excellent tool for fluorescently labeling and tracking hydrogel properties.[1][2][3] Its fluorescence is highly sensitive to the local environment, providing insights into hydrogel microstructure and degradation.[2][3]

Application: Covalent Modification of Hydrogels with NDBF

Covalently attaching NDBF to a hydrogel network allows for stable, long-term fluorescent labeling. This is particularly useful for visualizing the hydrogel matrix, tracking its degradation, and quantifying the density of functional groups. The most common derivative for this purpose is 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which reacts with primary and secondary amines.[1][4][5]

Signaling Pathway: NDBF-Cl Reaction with Primary Amines

The reaction between NBD-Cl and a primary amine proceeds via a nucleophilic aromatic substitution. The amine group acts as a nucleophile, attacking the electron-deficient carbon atom to which the chlorine is attached, leading to the displacement of the chloride ion and the formation of a stable, fluorescent NBD-amine adduct.[4]

NDBF_Reaction NDBF_Cl NBD-Cl (4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole) Intermediate Meisenheimer-like Intermediate NDBF_Cl->Intermediate + Amine Primary Amine (on hydrogel) Amine->Intermediate Product NBD-Amine Adduct (Fluorescent) Intermediate->Product - Cl⁻ HCl HCl Intermediate->HCl

NDBF-Cl reaction with a primary amine.

Experimental Protocols

Protocol 1: Covalent Modification of Amine-Functionalized Gelatin Hydrogel with NBD-Cl

This protocol details the steps to fluorescently label a gelatin hydrogel that has been functionalized with additional primary amine groups.

Materials:

  • Amine-functionalized gelatin[4][6][7]

  • 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)

  • Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis tubing (MWCO 10-14 kDa)

  • Stir plate and stir bars

  • Standard laboratory glassware

Procedure:

  • Prepare Amine-Functionalized Gelatin Solution: Dissolve the amine-functionalized gelatin in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5% (w/v). Stir at 40°C until fully dissolved.

  • Prepare NBD-Cl Solution: Immediately before use, dissolve NBD-Cl in a minimal amount of DMSO to create a 10 mg/mL stock solution.[1]

  • Reaction: While stirring the gelatin solution at room temperature, slowly add the NBD-Cl solution dropwise. A typical starting point is a 5-fold molar excess of NBD-Cl relative to the estimated free amine concentration in the gelatin.

  • Incubation: Protect the reaction mixture from light and stir at room temperature for 2-4 hours.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against PBS (pH 7.4) at 4°C for 3-5 days, with daily buffer changes, to remove unreacted NBD-Cl and DMSO.

  • Lyophilization and Storage: Freeze the purified NBD-labeled gelatin solution and lyophilize to obtain a dry, fluorescently labeled gelatin powder. Store at -20°C, protected from light.

Protocol 2: Quantification of NDBF Labeling (Degree of Substitution)

This protocol uses UV-Vis spectrophotometry to determine the degree of NDBF labeling on the hydrogel.

Materials:

  • NBD-labeled hydrogel

  • Unlabeled hydrogel (for baseline)

  • PBS (pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Standard Curve: Prepare a series of known concentrations of a small molecule NBD-amine adduct (e.g., NBD-ethylamine) in PBS. Measure the absorbance at the maximum absorption wavelength of the NBD fluorophore (approximately 465 nm for primary amine adducts).[3] Plot absorbance versus concentration to generate a standard curve.

  • Prepare Hydrogel Samples: Dissolve a known mass of lyophilized NBD-labeled hydrogel and unlabeled hydrogel in PBS to the same concentration (e.g., 1 mg/mL).

  • Measure Absorbance:

    • Measure the absorbance of the NBD-labeled hydrogel solution at the maximum absorption wavelength of the NBD adduct.

    • Measure the absorbance of the unlabeled hydrogel solution at the same wavelength to determine the background absorbance of the hydrogel itself.

  • Calculation:

    • Subtract the background absorbance from the absorbance of the NBD-labeled hydrogel.

    • Use the standard curve to determine the concentration of NBD in the hydrogel solution.

    • Calculate the degree of substitution (DS) using the following formula:

    DS (moles of NBD per gram of hydrogel) = (Concentration of NBD (mol/L) / Concentration of hydrogel (g/L))

Table 1: Quantitative Data for NDBF Modification

ParameterValueReference
Molar Extinction Coefficient of NBD-amine adduct (at ~465 nm)~13,000 M⁻¹cm⁻¹Estimated from similar compounds
Excitation Wavelength (NBD-primary amine)~465 nm[3]
Emission Wavelength (NBD-primary amine)~535 nm[3]
Typical Degree of Substitution0.1 - 5%Application dependent

Application: Hydrogel Patterning with NDBF

Creating micropatterns of NDBF within a hydrogel allows for the spatial control of fluorescence, which can be used to guide cell migration, create biosensors, or study localized hydrogel properties.[8][9] One advanced method for this is photolithography using a "caged" NDBF derivative. A caged compound is a photo-labile molecule that is biologically or chemically inert until exposed to light of a specific wavelength.[8][10][11][12][13][14][15]

Experimental Workflow: Photopatterning with Caged NDBF

This workflow outlines the general steps for creating fluorescent patterns in a hydrogel using a hypothetical caged NDBF compound that releases a reactive NDBF derivative upon photolysis.

Photopatterning_Workflow cluster_prep Hydrogel Preparation cluster_pattern Photopatterning cluster_react Reaction and Visualization Prep_Hydrogel Prepare Amine-Functionalized Hydrogel Precursor Solution Add_Caged_NDBF Add Caged NDBF Derivative Prep_Hydrogel->Add_Caged_NDBF Polymerize Polymerize to Form Hydrogel Add_Caged_NDBF->Polymerize Photomask Place Photomask on Hydrogel Polymerize->Photomask UV_Expose Expose to UV Light Photomask->UV_Expose Uncage Spatially Selective Uncaging of NDBF UV_Expose->Uncage React Uncaged NDBF Reacts with Amine Groups Uncage->React Wash Wash to Remove Unreacted Species React->Wash Visualize Visualize Fluorescent Pattern Wash->Visualize

Workflow for photopatterning a hydrogel with a caged NDBF derivative.
Protocol 3: Photopatterning of an Amine-Functionalized Hydrogel with a Caged NDBF Derivative

This protocol is a hypothetical but experimentally sound procedure based on established photopatterning techniques.[13][16]

Materials:

  • Amine-functionalized hydrogel precursor solution (e.g., acrylamide with an amine-containing co-monomer)

  • Caged NDBF derivative (e.g., a nitrobenzyl-caged NBD-amine that releases a reactive amine upon photolysis)

  • Photoinitiator (if required for hydrogel polymerization)

  • Photomask with desired pattern

  • UV light source (e.g., 365 nm)

  • Fluorescence microscope

Procedure:

  • Prepare Precursor Solution: Prepare the amine-functionalized hydrogel precursor solution. Dissolve the caged NDBF derivative into this solution. The concentration will need to be optimized based on the specific caged compound.

  • Hydrogel Formation: Add the photoinitiator (if needed) and polymerize the hydrogel between two glass slides to form a thin film.

  • Photopatterning:

    • Place the photomask directly on the surface of the hydrogel.

    • Expose the hydrogel to UV light through the photomask for a predetermined time. This will cleave the caging group only in the exposed regions, releasing the reactive NDBF derivative.[16]

  • Reaction: The uncaged, reactive NDBF will then covalently bind to the amine groups within the illuminated regions of the hydrogel.

  • Washing: Thoroughly wash the hydrogel with PBS to remove any unreacted caged NDBF and byproducts of the uncaging reaction.

  • Visualization: Visualize the fluorescent pattern using a fluorescence microscope with appropriate filters for NDBF.

Application: Modification of Thiol-Containing Hydrogels

For hydrogels that possess free thiol (-SH) groups, NDBF derivatives containing a maleimide group can be used for specific and efficient labeling via a thiol-maleimide "click" reaction.[17][18] This reaction is highly selective and proceeds rapidly under physiological conditions without the need for a catalyst.[17][18]

Experimental Workflow: Thiol-Maleimide Ligation of NDBF

Thiol_Maleimide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification and Analysis Prep_Hydrogel Prepare Thiol-Containing Hydrogel Incubate Incubate Hydrogel in NDBF-Maleimide Solution Prep_Hydrogel->Incubate Prep_NDBF Dissolve NDBF-Maleimide in Buffer Prep_NDBF->Incubate React Thiol-Maleimide Click Reaction Incubate->React Wash Wash to Remove Unreacted NDBF-Maleimide React->Wash Characterize Characterize Labeled Hydrogel Wash->Characterize

Workflow for modifying a thiol-containing hydrogel with NDBF-maleimide.
Protocol 4: Modification of a Thiol-Containing PEG Hydrogel with NDBF-Maleimide

This protocol describes the labeling of a polyethylene glycol (PEG) hydrogel functionalized with thiol groups.

Materials:

  • Thiol-functionalized PEG hydrogel

  • NDBF-maleimide

  • PBS (pH 7.0-7.4)

  • Stir plate and stir bars

Procedure:

  • Swell Hydrogel: Swell the thiol-containing PEG hydrogel in PBS (pH 7.0-7.4) to equilibrium.

  • Prepare NDBF-Maleimide Solution: Dissolve NDBF-maleimide in PBS to a desired concentration (e.g., 1 mM).

  • Reaction: Immerse the swollen hydrogel in the NDBF-maleimide solution. Gently agitate the solution at room temperature for 1-2 hours, protected from light.

  • Washing: Transfer the hydrogel to a large volume of fresh PBS and wash for 2-3 days with frequent buffer changes to remove any unreacted NDBF-maleimide.

  • Storage: Store the fluorescently labeled hydrogel in PBS at 4°C, protected from light.

Table 2: Typical Reaction Parameters for Thiol-Maleimide Click Chemistry

ParameterConditionReference
pH6.5 - 7.5[17]
TemperatureRoom Temperature[17]
Reaction Time30 minutes - 2 hours[17]
Reactant RatioNear-equimolar or slight excess of maleimide[17]

These protocols and application notes provide a starting point for researchers to incorporate NDBF into their hydrogel systems for a variety of applications in cell biology, drug delivery, and materials science. Optimization of reaction conditions may be necessary depending on the specific hydrogel and NDBF derivative used.

References

Troubleshooting & Optimization

Technical Support Center: 2-Nitrodibenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Nitrodibenzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two main synthetic routes for this compound (NDBF). The traditional route begins with the direct nitration of dibenzofuran. A more recent, optimized route involves a multi-step synthesis starting from more readily available precursors like 4-fluoro-2-nitrobenzaldehyde and 2-iodophenol, proceeding through a diaryl ether intermediate.

Q2: I am getting a low yield in my this compound synthesis. What are the common causes?

Low yields in NDBF synthesis can arise from several factors, depending on the synthetic route. Common issues include:

  • Inefficient Ullmann Coupling: In the diaryl ether formation step, the choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

  • Low-Yielding Heck Reaction: The palladium-catalyzed intramolecular Heck reaction to form the dibenzofuran ring is often the bottleneck of the synthesis, with reported yields sometimes as low as 38%.[1]

  • Over-nitration: During the direct nitration of dibenzofuran, the formation of dinitro- and other polynitrated byproducts can significantly reduce the yield of the desired 2-nitro isomer.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are crucial parameters that need to be carefully controlled and optimized for each step.

  • Purification Losses: Laborious and difficult purification steps can lead to significant loss of product.[1]

Q3: How can I improve the yield of the Ullmann coupling reaction for the diaryl ether intermediate?

To improve the yield of the Ullmann diaryl ether synthesis, consider the following:

  • Catalyst and Ligand: While traditional Ullmann reactions use stoichiometric copper, modern protocols utilize catalytic amounts of copper(I) salts (e.g., CuI) with a suitable ligand. N,N-dimethylglycine has been shown to be an effective ligand.

  • Base and Solvent: The choice of base and solvent is critical. Cesium carbonate (Cs2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or pyridine is a common and effective combination.

  • Reaction Temperature: The reaction is typically performed at elevated temperatures (e.g., 60-120 °C).

Q4: What are the key parameters to optimize for the Heck reaction to improve the dibenzofuran ring formation?

The intramolecular Heck reaction is a challenging step. To optimize the yield:

  • Catalyst: Palladium acetate (Pd(OAc)2) is a commonly used catalyst.

  • Base: Cesium carbonate (Cs2CO3) is often employed as the base.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylacetamide (DMAc) are typically used.

  • Temperature: The reaction generally requires high temperatures (e.g., 80 °C).

  • Ligand: While some protocols proceed without an additional ligand, screening different phosphine ligands could potentially improve the yield. It has been noted that attempts to significantly improve the yield of this specific ring-closure have been challenging.[1]

Q5: How can I control the regioselectivity of the nitration of dibenzofuran to favor the 2-nitro isomer?

Direct nitration of dibenzofuran can lead to a mixture of isomers. To favor the formation of this compound:

  • Nitrating Agent: Use a mild nitrating agent. A mixture of nitric acid and sulfuric acid ("mixed acid") is commonly used, but the concentration and ratio should be carefully controlled.

  • Reaction Temperature: Perform the nitration at a low temperature (e.g., 0 °C) to minimize the formation of byproducts.

  • Alternative Strategy: An alternative to direct nitration is to introduce the nitro group at an earlier stage of the synthesis, for example, by using a nitro-substituted starting material like 4-fluoro-2-nitrobenzaldehyde. This approach offers better control over the final position of the nitro group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in diaryl ether formation (Ullmann Coupling) Incomplete reaction, side reactions.- Ensure anhydrous conditions. - Optimize catalyst (CuI) and ligand (e.g., N,N-dimethylglycine) concentration. - Screen different bases (e.g., K2CO3, Cs2CO3) and solvents (e.g., pyridine, DMF, toluene). - Adjust reaction temperature and time.
Low yield in dibenzofuran ring formation (Heck Reaction) Catalyst deactivation, unfavorable reaction kinetics.- Use a fresh, high-quality palladium catalyst (e.g., Pd(OAc)2). - Ensure the base (e.g., Cs2CO3) is dry and finely powdered. - Optimize the reaction temperature; too high a temperature can lead to catalyst decomposition. - While challenging, consider screening different phosphine ligands to potentially improve catalytic turnover.[1]
Formation of multiple nitro-isomers and dinitro byproducts Harsh nitration conditions.- Use a milder nitrating agent or a lower concentration of mixed acid. - Maintain a low reaction temperature (0 °C or below). - Consider a synthetic strategy where the nitro group is introduced earlier on a precursor molecule for better regiocontrol.
Difficult purification of the final product Presence of closely related isomers or byproducts.- Optimize the reaction conditions to minimize byproduct formation. - Employ high-performance liquid chromatography (HPLC) for purification if column chromatography is insufficient. - Consider recrystallization from a suitable solvent system to isolate the desired isomer.
Incomplete conversion of starting material Insufficient reaction time, low temperature, or catalyst deactivation.- Increase the reaction time and/or temperature incrementally. - Add a fresh portion of the catalyst if deactivation is suspected. - Ensure proper mixing and stoichiometry of reagents.

Quantitative Data Summary

The following table summarizes reported yields for key steps in different synthetic routes to this compound and its derivatives.

Reaction Step Starting Materials Product Catalyst/Reagents Solvent Temperature Yield Reference
Ullmann Coupling4-fluoro-2-nitrobenzaldehyde, 2-iodophenolDiaryl ether intermediateCuBr, K2CO3Pyridine60 °C77%[1]
Heck CyclizationDiaryl ether intermediate(3-nitrodibenzofuran-2-yl)-ethanolPd(OAc)2, Cs2CO3DMAc80 °C38%[1]
AlkylationFmoc-cysteine methyl ester, NDBF-BrFmoc-Cys(NDBF)-OCH3Zn(OAc)2DMF/ACN/H2ORoom Temp.70%[2]

Experimental Protocols

Optimized Synthesis of a this compound Precursor[1]

This protocol describes an improved synthesis of a key intermediate, (3-nitrodibenzofuran-2-yl)-ethanol, which can be further functionalized.

Step 1: Ullmann Coupling to form Diaryl Ether

  • To a solution of 2-iodophenol in pyridine, add 4-fluoro-2-nitrobenzaldehyde, copper(I) bromide (CuBr), and potassium carbonate (K2CO3).

  • Heat the reaction mixture at 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain the diaryl ether intermediate.

Step 2: Alkylation of the Aldehyde

  • Dissolve the diaryl ether aldehyde in dichloromethane (DCM).

  • Add trimethylaluminum (AlMe3) at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and perform an aqueous workup.

  • Purify the resulting secondary alcohol by column chromatography.

Step 3: Heck Reaction for Dibenzofuran Ring Formation

  • Dissolve the secondary alcohol in N,N-dimethylacetamide (DMAc).

  • Add palladium(II) acetate (Pd(OAc)2) and cesium carbonate (Cs2CO3).

  • Heat the mixture at 80 °C and monitor the reaction.

  • After completion, cool the reaction, perform an aqueous workup, and extract the product.

  • Purify the final product, (3-nitrodibenzofuran-2-yl)-ethanol, by column chromatography.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Ullmann Coupling cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Heck Reaction 4-fluoro-2-nitrobenzaldehyde 4-fluoro-2-nitrobenzaldehyde Diaryl Ether Formation Diaryl Ether Intermediate 4-fluoro-2-nitrobenzaldehyde->Diaryl Ether Formation 2-iodophenol 2-iodophenol 2-iodophenol->Diaryl Ether Formation Secondary Alcohol Formation Secondary Alcohol Diaryl Ether Formation->Secondary Alcohol Formation Dibenzofuran Ring Closure This compound Precursor Secondary Alcohol Formation->Dibenzofuran Ring Closure

Caption: Optimized synthesis workflow for a this compound precursor.

TroubleshootingFlow node_action node_action start Low Overall Yield? check_step Identify Low-Yielding Step start->check_step ullmann_issue Ullmann Coupling Issue? check_step->ullmann_issue heck_issue Heck Reaction Issue? ullmann_issue->heck_issue No optimize_ullmann Optimize Ullmann: - Catalyst/Ligand - Base/Solvent - Temperature ullmann_issue->optimize_ullmann Yes nitration_issue Nitration Issue? heck_issue->nitration_issue No optimize_heck Optimize Heck: - Catalyst Quality - Base - Temperature heck_issue->optimize_heck Yes optimize_nitration Optimize Nitration: - Milder Reagents - Low Temperature - Regiocontrol Strategy nitration_issue->optimize_nitration Yes purification_issue Review Purification - HPLC - Recrystallization nitration_issue->purification_issue No

Caption: Troubleshooting flowchart for improving this compound synthesis yield.

References

Technical Support Center: Phototoxicity Associated with 2-Nitrodibenzofuran (NDBF) Uncaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating phototoxicity associated with 2-Nitrodibenzofuran (NDBF) uncaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDBF) and why is it used for uncaging?

A1: this compound (NDBF) is a photoremovable protecting group, or "caging" group, used to temporarily inactivate a biologically active molecule. The caged molecule is released and activated upon exposure to light. NDBF is favored over older caging groups like o-nitrobenzyl (ONB) because it has a higher quantum yield of photolysis, meaning it is more efficient at releasing the caged molecule upon light exposure. This high efficiency allows for the use of lower light doses, which can reduce the risk of phototoxicity.

Q2: What is phototoxicity in the context of uncaging experiments?

A2: Phototoxicity refers to the damaging effects of light on cells and tissues, which can be exacerbated by the presence of a photosensitive compound like a caging group. In uncaging experiments, phototoxicity can manifest as decreased cell viability, apoptosis, necrosis, or altered cellular function, and can be caused by the excitation light itself, the caged compound, or the byproducts of the uncaging reaction.

Q3: Is two-photon uncaging of NDBF less phototoxic than one-photon uncaging?

A3: Yes, two-photon excitation (2PE) is generally considered less phototoxic than one-photon excitation (1PE). 2PE uses lower-energy, near-infrared (NIR) light, which penetrates deeper into tissues and is less damaging to cells than the high-energy UV light typically required for 1PE of NDBF.[1]

Q4: What are the potential byproducts of NDBF uncaging and are they toxic?

A4: The photolysis of nitroaromatic caging groups like NDBF can generate byproducts. For some NDBF derivatives, the uncaging reaction is designed to produce ketone byproducts, which are suggested to have lower cellular toxicity compared to the aldehyde byproducts generated by other caging groups.[1] However, it is important to note that a related compound, 2-nitro-9-fluorenone, which could be a potential byproduct, has been shown to have mutagenic and genotoxic properties.[2] The exact cytotoxicity of the byproducts will depend on the specific NDBF derivative and the experimental conditions.

Troubleshooting Guide: Unexpected Cell Death or Cellular Stress

If you are observing unexpected cell death, morphological changes, or other signs of cellular stress in your NDBF uncaging experiments, consult the following troubleshooting guide.

Problem 1: High levels of acute cell death immediately following uncaging.
Potential Cause Recommended Action
Excessive Light Exposure - Reduce the laser power to the minimum required for efficient uncaging. - Decrease the duration of light exposure. - For 2PE, ensure you are using the optimal wavelength for your NDBF derivative to maximize two-photon absorption and minimize exposure time.
High Concentration of Caged Compound - Perform a dose-response curve to determine the lowest effective concentration of your NDBF-caged molecule. - Ensure the caged compound is fully dissolved and not forming aggregates, which can lead to localized heating.
Sub-optimal Wavelength - Verify the one-photon or two-photon absorption maximum of your specific NDBF-caged compound and use the appropriate wavelength for uncaging.
Heat-Induced Damage (especially with 2PE) - Use a lower laser power for a slightly longer duration to reduce peak heat generation. - Ensure your sample has adequate heat-sinking, for example, by using a temperature-controlled stage.
Problem 2: Delayed cell death or signs of cellular stress (e.g., apoptosis) hours after uncaging.
Potential Cause Recommended Action
Byproduct Toxicity - If possible, wash the cells with fresh media after uncaging to remove byproducts. - Consider using an NDBF derivative designed to produce less toxic byproducts.
Oxidative Stress - Supplement the cell culture medium with antioxidants, such as N-acetylcysteine or ascorbic acid, to mitigate the effects of reactive oxygen species (ROS) generated during photolysis.[3]
Cumulative Phototoxicity - For time-lapse experiments, increase the interval between uncaging events to allow cells to recover. - Reduce the total number of uncaging events per cell.
Cell Type Sensitivity - Be aware that different cell types have varying sensitivities to light and chemical compounds. Consider using a more robust cell line if possible, or perform pilot studies to establish the phototoxicity threshold for your specific cell type.

Quantitative Data on Phototoxicity

The following table summarizes available quantitative data related to the phototoxicity of NDBF and other relevant caging groups.

Caging GroupCell LineIllumination ConditionsAssayResultsReference
6-Nitroveratryl (NV)SKOV3365 nm UV light, 50 minMTT Assay57% decrease in cell viability[4]
NDBFSKOV3365 nm UV light, 5 minMTT Assay5% loss of viability[4]

Experimental Protocols

Protocol 1: Assessing Cell Viability after NDBF Uncaging using MTT Assay

This protocol is adapted from a study assessing the phototoxicity of a caged compound in SKOV3 cells.[4]

Materials:

  • SKOV3 cells (or other cell line of interest)

  • Complete cell culture medium

  • NDBF-caged compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in medium)

  • DMSO

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Incubate the cells overnight.

  • Replace the medium with fresh medium containing the desired concentration of the NDBF-caged compound. Include control wells with no caged compound.

  • Expose the cells to the uncaging light source using your experimental parameters. Include control wells that are not exposed to light.

  • After uncaging, incubate the cells for a desired period (e.g., 24 hours) to allow for the development of cytotoxic effects.

  • Remove the medium and replace it with 100 µL of MTT solution (0.5 mg/mL).

  • Incubate for 1-4 hours at 37°C until a purple precipitate is visible.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Normalize the data to the untreated, non-irradiated control cells to determine the percentage of cell viability.

Diagrams

Experimental_Workflow_for_Assessing_Phototoxicity Experimental Workflow for Assessing Phototoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_post Post-Treatment cluster_analysis Data Analysis cell_seeding Seed cells in multi-well plate incubation1 Incubate overnight cell_seeding->incubation1 add_caged Add NDBF-caged compound incubation1->add_caged uncaging Expose to uncaging light add_caged->uncaging incubation2 Incubate for 24-48 hours uncaging->incubation2 viability_assay Perform cell viability assay (e.g., MTT, LDH) incubation2->viability_assay data_acquisition Measure signal (absorbance/fluorescence) viability_assay->data_acquisition data_analysis Normalize to controls and determine viability data_acquisition->data_analysis

Caption: Workflow for assessing phototoxicity of NDBF uncaging.

Troubleshooting_Logic_for_Unexpected_Cell_Death Troubleshooting Logic for Unexpected Cell Death cluster_acute Acute Death cluster_delayed Delayed Death start Unexpected Cell Death Observed check_light Reduce Light Dose (Power/Duration) start->check_light check_conc Lower Caged Compound Concentration start->check_conc add_antioxidants Add Antioxidants to Medium start->add_antioxidants wash_out Wash Out Byproducts Post-Uncaging start->wash_out result Continue Experiment with Optimized Parameters check_light->result Problem Solved? check_conc->result add_antioxidants->result wash_out->result

Caption: Troubleshooting flowchart for unexpected cell death.

Signaling_Pathway_of_Phototoxicity Potential Mechanisms of NDBF Uncaging Phototoxicity cluster_direct Direct Effects cluster_cellular Cellular Damage cluster_outcome Cellular Outcome light Uncaging Light (UV or NIR) ndbf NDBF-Caged Compound light->ndbf Excitation ros Reactive Oxygen Species (ROS) ndbf->ros Generates byproducts Photolysis Byproducts (e.g., 2-nitro-9-fluorenone) ndbf->byproducts Generates dna_damage DNA Damage ros->dna_damage membrane_damage Membrane Damage ros->membrane_damage protein_damage Protein Damage ros->protein_damage byproducts->dna_damage Potential apoptosis Apoptosis dna_damage->apoptosis necrosis Necrosis membrane_damage->necrosis stress Cellular Stress protein_damage->stress cell_death cell_death apoptosis->cell_death Cell Death necrosis->cell_death stress->cell_death Can lead to

Caption: Potential signaling pathways of phototoxicity.

References

identifying and minimizing photolysis byproducts of NDBF

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the 4-nitro-2,1,3-benzoxadiazole-fluorophore (NDBF). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize photolysis byproducts during uncaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is NDBF and why is it used?

A1: NDBF, or 4-nitro-2,1,3-benzoxadiazole, is a photocleavable protecting group, often referred to as a "caging" group. It is used to temporarily inactivate a bioactive molecule. Upon irradiation with light of a specific wavelength, the NDBF cage is removed, releasing the active molecule with high spatiotemporal precision.[1][2] NDBF is favored for its high photolysis efficiency compared to many other caging groups.[1]

Q2: What is meant by "clean" photolysis of NDBF?

A2: The photolysis of NDBF is often described as "clean," particularly for caging thiols, because it proceeds with high efficiency and minimal side reactions compared to other photolabile protecting groups.[1] This means that the desired uncaging reaction occurs with a high yield, and the formation of unwanted byproducts is relatively low.

Q3: What are the potential photolysis byproducts of NDBF?

A3: While NDBF exhibits clean photolysis, minor byproducts can still form. The specific byproducts can depend on the experimental conditions, such as the solvent and the nature of the caged molecule. Based on the photochemistry of nitroaromatic compounds, potential byproducts may arise from reactions of the nitro group.[3][4][5] It is important to experimentally verify the presence of any byproducts in your specific system.

Q4: How can I detect NDBF photolysis byproducts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for separating and identifying photolysis byproducts.[6] By comparing the chromatograms of the sample before and after photolysis, you can identify new peaks corresponding to byproducts. Mass spectrometry can then be used to determine their molecular weights and aid in structure elucidation.

Q5: What factors can influence the formation of photolysis byproducts?

A5: Several factors can influence the generation of byproducts, including:

  • Wavelength and intensity of the light source: Using the optimal wavelength and avoiding excessive light intensity can minimize side reactions.

  • Duration of light exposure: Keep irradiation times as short as possible to achieve the desired level of uncaging while minimizing byproduct formation.

  • Solvent composition: The polarity and reactivity of the solvent can affect the photolysis pathway.[5]

  • Presence of oxygen and other reactive species: Dissolved oxygen can participate in photochemical reactions. Deoxygenating solutions may be beneficial in some cases.

Q6: Can the NDBF cage itself be phototoxic?

A6: Like many fluorophores and photosensitive compounds, there is a potential for phototoxicity, especially with high-intensity light or prolonged exposure.[7][8] This can be due to the generation of reactive oxygen species (ROS). It is crucial to use the minimum light dose necessary for uncaging and to include appropriate controls in cellular experiments to assess any potential phototoxic effects.

Troubleshooting Guides

Issue 1: Low Uncaging Efficiency
Possible Cause Suggestion
Incorrect Wavelength Ensure your light source is aligned with the absorption maximum of the NDBF-caged compound (typically in the UV-A or blue region for one-photon excitation).[1]
Insufficient Light Intensity Increase the power of your light source or focus the beam more effectively on the sample. Be cautious of potential phototoxicity with excessive intensity.
Suboptimal Solvent The photolysis quantum yield can be solvent-dependent. If possible, test different biocompatible solvent systems.
Degradation of Caged Compound Ensure the NDBF-caged compound has been stored correctly (protected from light and at a suitable temperature) to prevent premature degradation.[9]
Issue 2: Suspected Presence of Photolysis Byproducts
Possible Cause Suggestion
Excessive Light Exposure Reduce the irradiation time or light intensity to the minimum required for sufficient uncaging.
Inappropriate Filter Set Use narrow bandpass filters to isolate the desired excitation wavelength and block unwanted light that could induce side reactions.
Presence of Reactive Species Consider deoxygenating your solution by bubbling with nitrogen or argon gas before photolysis.
Complex Reaction Environment In complex biological media, other molecules may interact with the excited state of NDBF. Simplify the system if possible to identify the source of byproducts.
Issue 3: Observed Phototoxicity in Cellular Experiments
Possible Cause Suggestion
High Light Dosage This is the most common cause. Reduce light intensity and/or exposure time. Consider using a more sensitive detector to visualize the uncaged effect with less light.
Two-Photon Excitation If available, switch to two-photon excitation using a near-infrared laser. This minimizes phototoxicity and provides better spatial confinement of the uncaging.[1][2]
Reactive Oxygen Species (ROS) Consider adding ROS scavengers like ascorbic acid or Trolox to your medium, but be aware they could potentially interact with your experiment.
Byproduct Toxicity If byproducts are formed, they may be toxic to the cells. Follow the steps in "Issue 2" to minimize their formation.

Quantitative Data Summary

The efficiency of NDBF photolysis is significantly higher than that of many other commonly used caging groups. The following table summarizes key quantitative parameters.

ParameterNDBFDMNB
Molar Extinction Coefficient (ε) at λmax ~18,400 M⁻¹cm⁻¹~4,300 M⁻¹cm⁻¹
Photolysis Quantum Yield (Φ) ~0.7~0.05
Photolysis Efficacy (εΦ) ~12,880 M⁻¹cm⁻¹~215 M⁻¹cm⁻¹

Note: Values are approximate and can vary depending on the specific caged molecule and solvent conditions.

Experimental Protocols

Protocol 1: Analysis of NDBF Photolysis Byproducts by HPLC-MS

This protocol outlines a general procedure for identifying photolysis byproducts. Specific parameters will need to be optimized for your particular NDBF-caged compound and HPLC-MS system.

1. Sample Preparation: a. Prepare a stock solution of your NDBF-caged compound in a suitable solvent (e.g., acetonitrile or a buffer compatible with your experiment). b. Divide the solution into two aliquots: "Pre-photolysis" and "Post-photolysis." c. Protect the "Pre-photolysis" sample from light. d. Irradiate the "Post-photolysis" sample with your light source under the conditions used in your experiments.

2. HPLC Separation: a. Column: Use a reverse-phase C18 column.[10][11] b. Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a good starting point. c. Gradient: Develop a gradient that provides good separation of the parent compound and any potential byproducts (e.g., a linear gradient from 5% to 95% Solvent B over 20 minutes). d. Flow Rate: A typical flow rate is 0.5-1.0 mL/min. e. Injection Volume: 10-20 µL. f. Detection: Use a UV-Vis detector set to the absorbance maximum of NDBF and a mass spectrometer.

3. Mass Spectrometry Analysis: a. Use an electrospray ionization (ESI) source in both positive and negative ion modes to detect a wide range of potential byproducts. b. Perform a full scan to identify the molecular weights of all eluting compounds. c. Use tandem MS (MS/MS) on the peaks of interest to obtain fragmentation patterns, which will aid in structural elucidation.

4. Data Analysis: a. Compare the chromatograms of the "Pre-photolysis" and "Post-photolysis" samples. b. Identify new peaks in the "Post-photolysis" sample. c. Analyze the mass spectra of these new peaks to determine their molecular weights and propose potential structures.

Protocol 2: Measuring the Quantum Yield of NDBF Photolysis

This protocol describes a relative method for determining the photolysis quantum yield by comparing it to a known standard.

1. Selection of an Actinometer: a. Choose a chemical actinometer with a known quantum yield that absorbs light at a similar wavelength to your NDBF-caged compound. A common actinometer is potassium ferrioxalate.

2. Preparation of Solutions: a. Prepare solutions of your NDBF-caged compound and the actinometer in the same solvent. b. Adjust the concentrations so that the absorbance at the excitation wavelength is identical and low (typically < 0.1) to avoid inner filter effects.

3. Photolysis: a. Irradiate both solutions under identical conditions (same light source, wavelength, intensity, and geometry). b. Monitor the disappearance of the starting material over time using UV-Vis spectrophotometry or HPLC.

4. Calculation: a. The quantum yield of your NDBF compound (Φ_NDBF) can be calculated using the following formula: Φ_NDBF = Φ_act * (k_NDBF / k_act) where:

  • Φ_act is the quantum yield of the actinometer.
  • k_NDBF is the initial rate of photolysis of the NDBF compound.
  • k_act is the initial rate of photolysis of the actinometer.

Visualizations

photolysis_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis start NDBF-caged Compound Solution pre_photo Pre-photolysis Aliquot start->pre_photo post_photo Post-photolysis Aliquot start->post_photo hplc_ms HPLC-MS Analysis pre_photo->hplc_ms irradiate Irradiation with Light Source post_photo->irradiate irradiate->hplc_ms data_analysis Data Comparison and Byproduct Identification hplc_ms->data_analysis

Caption: Experimental workflow for identifying NDBF photolysis byproducts.

troubleshooting_logic cluster_low_efficiency Low Uncaging Efficiency cluster_byproducts Suspected Byproducts cluster_phototoxicity Observed Phototoxicity start Uncaging Experiment Issue check_wavelength Check Wavelength start->check_wavelength reduce_exposure Reduce Light Exposure start->reduce_exposure reduce_dose Reduce Light Dose start->reduce_dose check_intensity Check Light Intensity check_wavelength->check_intensity check_compound Check Compound Integrity check_intensity->check_compound use_filters Use Appropriate Filters reduce_exposure->use_filters deoxygenate Deoxygenate Solution use_filters->deoxygenate use_2p Use Two-Photon Excitation reduce_dose->use_2p add_scavengers Add ROS Scavengers use_2p->add_scavengers

Caption: Troubleshooting logic for common NDBF uncaging issues.

References

Technical Support Center: Optimizing Laser Parameters for Efficient Two-Photon Uncaging of NDBF

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing laser parameters for the efficient two-photon uncaging of Nitrodibenzofuran (NDBF)-caged compounds. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is two-photon uncaging and why is it advantageous for NDBF-caged compounds?

A1: Two-photon uncaging is a photolysis technique that uses the near-simultaneous absorption of two long-wavelength (near-infrared) photons to release a biologically active molecule from its inactive, "caged" form.[1] This process offers several key advantages:

  • Deep Tissue Penetration: Near-infrared light scatters less and is less absorbed by biological tissues compared to UV light, enabling uncaging deeper within a sample.

  • High Spatial Resolution: The probability of two-photon absorption is proportional to the square of the laser intensity, which confines the uncaging event to a minuscule focal volume (on the order of a femtoliter), providing subcellular resolution.

  • Reduced Phototoxicity: The use of lower-energy, longer-wavelength light minimizes photodamage to the surrounding tissue compared to conventional one-photon (UV) uncaging.[2]

Q2: What are the key laser parameters to consider for optimizing NDBF uncaging?

A2: The efficiency and precision of two-photon uncaging of NDBF are dependent on several critical laser parameters:

  • Wavelength: The excitation wavelength must be tuned to the two-photon absorption maximum of the NDBF caging group.

  • Average Power: The laser power delivered to the sample must be sufficient to induce uncaging without causing photodamage.

  • Pulse Duration: Femtosecond laser pulses are necessary to achieve the high peak power required for efficient two-photon absorption.

  • Pulse Repetition Rate: This parameter influences the average power and the overall rate of the uncaging process.

  • Exposure Time (Dwell Time): The duration of laser illumination at the target location directly impacts the quantity of uncaged NDBF.

Q3: What is the optimal two-photon excitation wavelength for NDBF?

A3: The optimal two-photon excitation wavelength for NDBF-caged compounds is in the range of 720-740 nm .[3][4]

Q4: How do I determine the optimal laser power for my experiment?

A4: The optimal laser power represents a balance between efficient uncaging and the minimization of phototoxicity. This parameter is highly experiment-specific and is influenced by factors such as the concentration of the NDBF-caged compound, the depth of the target within the tissue, and the sensitivity of the biological preparation. It is recommended to begin with a low power setting and incrementally increase it while monitoring the biological response and any indicators of photodamage. A typical starting range for power at the sample is 10-50 mW .[3][4]

Q5: What is the role of pulse duration in two-photon uncaging?

A5: Shorter laser pulses, within the femtosecond range, deliver higher peak power for a given average power, which in turn increases the probability of two-photon absorption and enhances uncaging efficiency. However, excessively short pulses can elevate the risk of non-linear photodamage. A typical pulse duration for two-photon microscopy is between 100-200 fs .

Data Presentation: Recommended Laser Parameters

The following table summarizes the recommended starting parameters for optimizing the two-photon uncaging of NDBF. These values are derived from published data for NDBF and other similar caged compounds.[3][4] It is crucial that users empirically optimize these parameters for their specific experimental conditions.

ParameterRecommended Starting RangeNotes
Wavelength (nm) 720 - 740Tune to the peak of the two-photon absorption spectrum of your specific NDBF-caged compound.
Average Power at Sample (mW) 10 - 50Begin with a low setting and increase gradually. Higher power will be necessary for deeper tissue imaging.
Pulse Duration (fs) 100 - 200Shorter pulses enhance efficiency but also increase the potential for photodamage.
Pulse Repetition Rate (MHz) 80 - 100This is a standard range for many commercial Ti:Sapphire lasers used for two-photon microscopy.
Exposure Time (ms) 1 - 10This can be delivered as a single pulse or a train of shorter pulses. Adjust based on the desired concentration of the uncaged molecule.
Numerical Aperture (NA) of Objective >0.8A high NA objective is essential for achieving the tight focus required for efficient two-photon excitation.

Experimental Protocols

Protocol 1: Calibration of Laser Power for NDBF Uncaging

This protocol outlines a method to determine the appropriate laser power for the two-photon uncaging of an NDBF-caged compound in a cellular preparation.

Materials:

  • Two-photon microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire).

  • High-NA water-immersion objective lens.

  • NDBF-caged compound of interest (e.g., NDBF-caged glutamate).

  • Biological sample (e.g., brain slice, cultured cells).

  • Appropriate physiological buffer.

  • A fluorescent indicator to monitor the biological response (e.g., a calcium indicator if uncaging a neurotransmitter that elicits calcium influx).

Procedure:

  • Sample Preparation: Prepare your biological sample and place it on the microscope stage within a perfusion chamber containing the appropriate physiological buffer.

  • Loading the Caged Compound: Add the NDBF-caged compound to the perfusion buffer to achieve the desired final concentration. Allow sufficient time for the compound to equilibrate within the sample.

  • Laser Setup:

    • Tune the laser to the optimal wavelength for NDBF uncaging (e.g., 720 nm).

    • Set the pulse duration and repetition rate to within the recommended ranges (e.g., 150 fs, 80 MHz).

  • Target Identification: Using two-photon imaging (at a non-uncaging wavelength if possible, or at the uncaging wavelength with very low power), identify a target cell or subcellular structure.

  • Power Series Execution:

    • Begin with a very low laser power (e.g., 5 mW at the sample).

    • Deliver a short laser pulse (e.g., 1 ms) to the target region.

    • Monitor the biological response using the fluorescent indicator.

    • Incrementally increase the laser power in small steps (e.g., 5 mW) and repeat the uncaging pulse.

    • Record the response at each power level.

  • Data Analysis: Plot the magnitude of the biological response as a function of the laser power. The relationship should be non-linear, ideally exhibiting a quadratic dependence characteristic of two-photon absorption.

  • Determination of Optimal Power: The optimal power is the lowest setting that elicits a reliable and reproducible biological response without inducing visible signs of photodamage, such as cell blebbing or rapid photobleaching of the fluorescent indicator.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak uncaging effect - Insufficient laser power at the sample.- Incorrect laser wavelength.- Degradation of the NDBF-caged compound.- Poor focus or alignment of the laser.- Gradually increase the laser power.- Verify that the laser wavelength is tuned to the two-photon absorption peak of NDBF (~720 nm).- Prepare fresh solutions of the caged compound. Store stock solutions protected from light and at the recommended temperature.[5]- Check the alignment and focus of the uncaging laser beam.
Significant phototoxicity or cell death - Laser power is too high.- Prolonged laser exposure.- Pulse duration is too short, leading to excessively high peak power.- Reduce the laser power at the sample.- Decrease the exposure time or use a train of shorter pulses instead of a single long one.- Slightly increase the pulse duration (e.g., from 100 fs to 150-200 fs).
High background fluorescence or non-specific uncaging - One-photon absorption of the caged compound due to scattered light.- High concentration of the caged compound.- Ensure that the excitation wavelength is firmly in the near-infrared range to minimize the probability of one-photon absorption.- Reduce the concentration of the NDBF-caged compound.
Inconsistent uncaging results - Fluctuation in laser power.- Sample movement or drift.- Inhomogeneous distribution of the caged compound.- Use a power meter to verify the stability of the laser output.- Ensure the sample is securely mounted and the microscope is placed on a vibration-isolation table.- Allow for an adequate equilibration period after applying the caged compound.
Poor solubility or stability of the NDBF compound - The NDBF caging group can be hydrophobic.- Aqueous instability of the caged compound.- Prepare stock solutions in a suitable solvent (e.g., DMSO) before diluting to the final concentration in the aqueous buffer.- Prepare fresh solutions for each experiment and protect them from light, as some caged compounds can be susceptible to hydrolysis.[6]

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_setup Microscope & Laser Setup cluster_exp Uncaging Experiment cluster_opt Optimization prep_sample Prepare Biological Sample load_cage Load NDBF-Caged Compound prep_sample->load_cage tune_laser Tune Laser to ~720 nm load_cage->tune_laser set_power Set Initial Low Power tune_laser->set_power target Identify Target Region set_power->target uncage Deliver Uncaging Pulse target->uncage monitor Monitor Biological Response uncage->monitor analyze Analyze Response monitor->analyze adjust_power Adjust Laser Power adjust_power->uncage analyze->adjust_power

Caption: Workflow for optimizing two-photon uncaging of NDBF.

Troubleshooting_Logic cluster_issue Identify Issue cluster_cause Potential Causes cluster_solution Solutions start Uncaging Experiment no_effect No/Weak Effect? start->no_effect phototox Phototoxicity? start->phototox inconsistent Inconsistent Results? start->inconsistent cause_power Laser Power Incorrect Wavelength Compound Degradation no_effect->cause_power Yes cause_damage Power Too High Long Exposure phototox->cause_damage Yes cause_instability Laser Fluctuation Sample Drift inconsistent->cause_instability Yes sol_power Increase Power Check Wavelength Prepare Fresh Solution cause_power->sol_power sol_damage Decrease Power Reduce Exposure Time cause_damage->sol_damage sol_instability Check Laser Stability Secure Sample cause_instability->sol_instability

Caption: Troubleshooting logic for NDBF two-photon uncaging.

References

Technical Support Center: Enhancing the Solubility of NDBF-Caged Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor solubility of Nitrodibenzofuran (NDBF)-caged compounds in aqueous biological media.

Troubleshooting Guides & FAQs

Q1: My NDBF-caged compound precipitates immediately upon dilution from an organic stock into my aqueous buffer or cell culture medium. What is the first thing I should check?

A: Immediate precipitation upon dilution is a common issue when a compound's concentration exceeds its solubility limit in the final aqueous solution. The first step is to optimize your dilution method and verify the final concentration of the organic solvent. Adding a small volume of highly concentrated stock directly into a large volume of aqueous media can cause localized supersaturation and precipitation.[1]

A serial dilution or pre-dilution in a mixed solvent system can often resolve this. It is also critical to ensure the final concentration of your organic solvent (e.g., DMSO) is kept to a minimum, as high concentrations can be toxic to cells and can also cause the compound to fall out of solution.[2][3]

Below is a general workflow to troubleshoot solubility issues.

G start Start: Compound Precipitation in Aqueous Media stock 1. Prepare Concentrated Stock in 100% Organic Solvent (e.g., DMSO, Ethanol) start->stock dilution 2. Optimize Dilution Protocol (e.g., Serial Dilution, Vortexing) stock->dilution check_precip Precipitation Still Occurs? dilution->check_precip cosolvent 3. Add a Co-solvent (e.g., PEG 400, Glycerol) check_precip->cosolvent Yes success Success: Compound Solubilized Run Vehicle Controls! check_precip->success No check_precip2 Precipitation Still Occurs? cosolvent->check_precip2 surfactant 4. Use a Surfactant (e.g., Tween® 80, Cremophor® EL) check_precip2->surfactant Yes check_precip2->success No check_precip3 Precipitation Still Occurs? surfactant->check_precip3 complexation 5. Employ Complexation Agents (e.g., Cyclodextrins) check_precip3->complexation Yes check_precip3->success No complexation->success Solubilized fail Advanced Formulation Needed (e.g., Liposomes, Nanoparticles) complexation->fail Still Fails

Caption: A stepwise workflow for troubleshooting poor compound solubility.

Q2: What are the best practices for preparing stock solutions of hydrophobic NDBF-caged compounds?

A: The choice of solvent for your stock solution is critical. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of hydrophobic compounds.[2] However, other solvents can also be used depending on the compound's properties and experimental constraints.

Key Practices:

  • Purity: Use anhydrous, high-purity solvents to avoid introducing water, which can lower the solubility of highly hydrophobic compounds.

  • Storage: Store stock solutions at -20°C or -80°C to minimize degradation. Ensure the cap is sealed tightly to prevent water absorption from the air.

  • Warming: Before use, gently warm the stock solution to room temperature (or 37°C) to ensure the compound is fully dissolved.[2]

  • Vehicle Control: Always include a "vehicle control" in your experiments, which contains the same final concentration of the solvent(s) used to dissolve the compound, to account for any effects of the solvent itself.[2]

Solvent Primary Use Max Recommended Final Concentration in Cell Culture Notes
DMSO Primary stock solutions for highly hydrophobic compounds.Safe: < 0.1%Tolerated: up to 1% (cell line dependent)[3]Most common solvent for cell-based assays. Can be cytotoxic at higher concentrations.[2]
Ethanol Stock solutions for moderately hydrophobic compounds.< 0.5%Can affect cell membrane fluidity and protein function.
DMF Alternative to DMSO for certain compounds.< 0.1%More toxic than DMSO; use with caution.
PEG 400 Used as a co-solvent to improve solubility in aqueous media.1-5%Generally well-tolerated by cells. Can be mixed with other solvents.[1]
Q3: My compound is still insoluble even with optimized dilution. How can I use cyclodextrins to improve solubility?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like the NDBF caging group, forming a water-soluble "inclusion complex".[4][5][6] This effectively shields the hydrophobic compound from the aqueous environment, significantly increasing its solubility.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in biological research due to their high aqueous solubility and low toxicity.[3]

Caption: Cyclodextrin encapsulates a hydrophobic molecule, increasing its solubility.

Experimental Protocol: Solubilization with Cyclodextrins

This protocol provides a general method for preparing a cyclodextrin inclusion complex. Optimization of concentrations and incubation time may be required.

Materials:

  • NDBF-caged compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or SBE-β-CD

  • Appropriate aqueous buffer (e.g., PBS, HBSS) or cell culture medium

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your desired aqueous medium to make a concentrated stock solution (e.g., 10-40% w/v). Gentle warming (37-50°C) may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add the NDBF-caged compound (either as a powder or from a minimal volume of organic stock) to the cyclodextrin solution. The molar ratio of cyclodextrin to compound is typically high (e.g., 100:1 to 1000:1) to favor complex formation.

  • Incubate and Mix: Vigorously mix the solution. This can be done by:

    • Vortexing for 5-10 minutes.

    • Sonication in a bath sonicator for 15-30 minutes.

    • Incubating at room temperature or 37°C with shaking for several hours to overnight to reach equilibrium.

  • Sterilization and Use: Filter the final solution through a 0.22 µm syringe filter to sterilize it and remove any undissolved compound or aggregates. The resulting clear solution can then be used as a stock for further dilutions in your experiment.

  • Control: Remember to prepare a vehicle control containing the same concentration of cyclodextrin in the medium.

Q4: What is the basic mechanism of NDBF-caged compounds, and how does it work?

A: Caged compounds are biologically active molecules that have been rendered inert by covalent attachment of a photoremovable protecting group (the "cage").[7][8] The NDBF chromophore is a highly efficient caging group that absorbs light, typically in the UV or near-UV range.[9][10] Upon illumination, the NDBF group undergoes a photochemical reaction that rapidly cleaves the bond connecting it to the active molecule.[11] This "uncaging" event releases the active molecule in a spatially and temporally precise manner, allowing researchers to initiate a biological process with a pulse of light.[12][13]

G caged NDBF-Caged Compound (Biologically INERT) uncaging Photolysis (Bond Cleavage) caged->uncaging light Light Pulse (Photon, hν) light->uncaging active Active Molecule (Released) uncaging->active Triggers Biological Response byproduct NDBF Byproduct uncaging->byproduct

Caption: The photolysis ("uncaging") of an NDBF-caged compound by light.

References

Technical Support Center: Troubleshooting Epimerization in SPPS with NDBF-Cysteine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to epimerization during Solid-Phase Peptide Synthesis (SPPS), with a focus on N-terminally protected N,N'-di-Boc-S-(9H-fluoren-9-yl)methyl-cysteine (NDBF-cysteine).

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of SPPS, and why is it a concern for cysteine-containing peptides?

A1: Epimerization is a chemical process where a chiral center in a molecule inverts, converting one stereoisomer into another.[1] In peptide synthesis, this means an L-amino acid (the naturally occurring form) can be unintentionally converted into its D-amino acid counterpart. This is a significant issue because the biological activity of a peptide is often highly dependent on its specific three-dimensional structure. Even a single epimerized amino acid can drastically alter the peptide's conformation, leading to reduced efficacy or altered function.

Cysteine, in particular, is highly susceptible to epimerization for two main reasons[2]:

  • Direct Deprotonation: The alpha-proton (the hydrogen on the carbon atom bonded to the amino and carboxyl groups) of cysteine is more acidic than that of many other amino acids. This makes it more easily abstracted by bases present in the reaction mixture, leading to a planar intermediate that can be re-protonated from either side, resulting in a mix of L and D forms.[2]

  • Oxazolone Formation: Like other amino acids, the carboxylic acid of cysteine can be activated during the coupling step to form a highly reactive oxazolone intermediate. This intermediate is prone to racemization, especially under basic conditions.[1][2]

Q2: I'm observing significant epimerization of my N-terminal NDBF-cysteine. What are the most likely causes?

A2: Epimerization of N-terminal cysteine residues is a well-documented challenge in SPPS.[2][3] The primary culprits are the reagents and conditions used during the amino acid coupling step. The most common causes include:

  • Choice of Base: Tertiary amines like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), commonly used to neutralize the reaction, can be strong enough to abstract the acidic α-proton of cysteine, leading to racemization.[4][5]

  • Coupling Reagents: Certain highly reactive coupling reagents, particularly uronium/aminium-based reagents like HBTU or HATU, can promote the formation of oxazolone intermediates, which are prone to epimerization.[1][6]

  • Reaction Time and Temperature: Longer exposure to basic conditions or elevated temperatures during the coupling reaction can increase the extent of epimerization.[7]

  • Solvent Polarity: The choice of solvent can influence the rate of epimerization. Polar aprotic solvents are common in SPPS, but their properties can affect the stability of intermediates.

Q3: How can I detect and quantify the level of epimerization in my synthetic peptide?

A3: Detecting and quantifying epimerization is crucial for process optimization. Several analytical techniques can be employed:

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral column is a direct method to separate and quantify the L- and D-isomers of the peptide.

  • Gas Chromatography (GC): After derivatization of the peptide hydrolysate, GC on a chiral capillary column can provide excellent separation of the amino acid enantiomers.[8]

  • Tandem LC-MS: Liquid chromatography-tandem mass spectrometry can be used to identify and, in some cases, quantify isomeric peptides, including epimers, by separating them chromatographically and analyzing their fragmentation patterns.[9]

  • Capillary Zone Electrophoresis (CZE): This technique can achieve baseline resolution of D,L-amino acid derivatives, allowing for quantification of D-enantiomers at low levels.[8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving epimerization issues with NDBF-cysteine.

Problem: High levels of D-cysteine epimer detected in the final peptide.

The following workflow provides a step-by-step guide to troubleshoot this issue.

G start_node High Epimerization Detected decision_node1 Base Used? start_node->decision_node1 Start Troubleshooting decision_node decision_node process_node process_node solution_node solution_node end_node Monitor Epimerization process_node1 Switch to a weaker or more hindered base decision_node1->process_node1 DIPEA / NMM decision_node2 Coupling Reagent? decision_node1->decision_node2 Collidine / Other solution_node1 Use 2,4,6-collidine or limit base equivalents process_node1->solution_node1 e.g. solution_node1->end_node process_node2 Switch to a lower-racemization coupling reagent decision_node2->process_node2 HBTU / HATU process_node3 Consider Additives decision_node2->process_node3 Other solution_node2 Use DIC/HOBt or DIC/OxymaPure process_node2->solution_node2 e.g. solution_node2->end_node solution_node3 Add CuCl2 with HOBt process_node3->solution_node3 e.g. solution_node3->end_node

Caption: Troubleshooting workflow for NDBF-cysteine epimerization.

Detailed Troubleshooting Steps
Step 1: Evaluate and Change the Base

The base used during the coupling step is the most common cause of cysteine epimerization.[5]

  • Issue: Strong, non-hindered bases like N-methylmorpholine (NMM) or DIPEA can readily abstract the α-proton of cysteine. In one study, using NMM resulted in approximately 50% racemization of a cysteine residue.[5]

  • Solution: Switch to a more sterically hindered or weaker base. 2,4,6-collidine is an excellent alternative that has been shown to significantly suppress racemization.[4][5] Alternatively, carefully controlling the stoichiometry of the base to the minimum required for the reaction can also be effective.

Step 2: Re-evaluate the Coupling Reagent

If changing the base is not sufficient, the coupling reagent itself may be promoting epimerization.

  • Issue: Highly efficient uronium/aminium coupling reagents (e.g., HBTU, HATU, HCTU) can accelerate the formation of oxazolone intermediates, which are susceptible to racemization.[1]

  • Solution: Switch to a carbodiimide-based coupling method, which is generally associated with lower levels of epimerization, especially when used with an additive. The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure is a robust choice.[10]

Step 3: Incorporate Racemization-Suppressing Additives

Certain additives can be included in the coupling reaction to actively suppress epimerization.

  • Issue: Even with optimized base and coupling reagents, some level of epimerization may persist, particularly for sensitive sequences.

  • Solution: The addition of copper (II) chloride (CuCl₂) in combination with HOBt has been shown to be highly effective at suppressing epimerization, often reducing it to less than 0.1%.[6][11] Other inorganic salts like ZnCl₂ have also been reported to have a beneficial effect.[11]

Quantitative Data Summary

The following table summarizes reported epimerization levels under different conditions.

Cysteine PositionCoupling MethodBaseAdditive% Epimerization (D-Isomer)Reference
InternalStandard Fmoc-SPPSNMM-~50%[4][5]
InternalStandard Fmoc-SPPS2,4,6-Collidine-Suppressed[4][5]
Model PeptideCarbodiimide-HOBt< 1%[11]
Model PeptideCarbodiimide-HOBt + CuCl₂< 0.1%[11]
C-terminal2-Chlorotrityl LinkerPiperidine-30%[2]
C-terminalHydrazide LinkerPiperidine-Significantly Reduced[2]

Experimental Protocols

Protocol 1: Standard Coupling (Prone to Epimerization)

This protocol uses common reagents known to increase the risk of cysteine epimerization and serves as a baseline for comparison.

  • Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(NDBF)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Base Addition: Add DIPEA (6 eq.) to the activation mixture.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2 hours.

  • Washing: Wash the resin extensively with DMF, dichloromethane (DCM), and methanol.

Protocol 2: Optimized Coupling (Minimized Epimerization)

This protocol incorporates changes to the base and coupling reagents to minimize the risk of epimerization.

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash thoroughly with DMF.

  • Coupling Mixture Preparation: In a vessel, combine Fmoc-Cys(NDBF)-OH (3 eq.) and OxymaPure (3 eq.) in DMF.

  • Coupling: Add DIC (3 eq.) to the peptide-resin, followed immediately by the amino acid/OxymaPure solution.

  • Reaction: Agitate at room temperature. Monitor the reaction for completion (typically 2-4 hours) using a ninhydrin test. Note: No tertiary amine base is used in this protocol.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol.

Protocol 3: Epimerization Analysis by HPLC

This protocol provides a general method for analyzing the extent of epimerization.

  • Peptide Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Hydrolysis: Completely hydrolyze a small sample of the crude peptide in 6M HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the amino acid hydrolysate using a suitable chiral derivatizing agent (e.g., Marfey's reagent).

  • HPLC Analysis: Inject the derivatized sample onto a reverse-phase C18 HPLC column.

  • Quantification: The L-cysteine and D-cysteine derivatives will elute as distinct peaks. Integrate the peak areas to determine the percentage of the D-epimer.

Caption: General experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

References

stability of NDBF-caged compounds in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of NDBF-caged compounds under various storage conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of NDBF-caged compounds?

A1: The stability of NDBF-caged compounds is primarily influenced by three main factors:

  • Light Exposure: NDBF-caged compounds are, by design, photosensitive. Exposure to light, especially UV or even ambient laboratory light over extended periods, can lead to premature uncaging and degradation of the compound.

  • Hydrolysis: The bond linking the NDBF caging group to the bioactive molecule can be susceptible to hydrolysis, particularly in aqueous solutions. The rate of hydrolysis is often pH-dependent.

  • Temperature: Elevated temperatures can accelerate both hydrolytic degradation and other chemical decomposition pathways.

Q2: How should I store my NDBF-caged compounds for long-term use?

A2: For long-term storage, it is recommended to store NDBF-caged compounds as a dry, solid powder at -20°C or -80°C in a light-protected container.[1][2][3] Under these conditions, the compounds are generally stable for over a year.[1][4]

Q3: I need to make a stock solution. What is the best solvent and how should I store it?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. Prepare the stock solution in anhydrous DMSO, aliquot it into small, single-use volumes in light-protecting tubes, and store them at -20°C or -80°C.[1] This practice of aliquoting is crucial to minimize the number of freeze-thaw cycles the compound is subjected to, which can introduce moisture and promote degradation.[1]

Q4: How stable are NDBF-caged compounds in aqueous solutions for my experiments?

A4: The stability of NDBF-caged compounds in aqueous buffers is compound-specific and highly dependent on the pH of the solution.[4] It is best practice to prepare fresh aqueous solutions for each experiment from a frozen DMSO stock. If you must store an aqueous solution, it should be for a short period (hours to a couple of days) at 4°C and always protected from light. For some sensitive compounds, storage at a slightly acidic pH may enhance stability.[4]

Q5: Can I repeatedly freeze and thaw my stock solution of NDBF-caged compound?

A5: It is strongly recommended to minimize freeze-thaw cycles.[1] Each cycle can introduce atmospheric moisture into the DMSO stock, which can lead to hydrolysis of the caged compound over time. Preparing single-use aliquots is the best way to avoid this issue.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or reduced biological effect after uncaging. 1. Degradation of the caged compound: The compound may have degraded due to improper storage (light exposure, moisture, high temperature). 2. Insufficient uncaging: The light source may not be of the appropriate wavelength or intensity to efficiently photolyze the NDBF cage.1. Verify compound integrity: Prepare a fresh stock solution from a new vial of the compound. If possible, use an analytical technique like HPLC to check the purity of your stock solution. 2. Optimize uncaging parameters: Ensure your light source is appropriate for NDBF photolysis (typically in the near-UV range). Calibrate the light source's power and exposure time.
High background biological activity before uncaging. Premature uncaging or hydrolysis: The compound may have been prematurely uncaged by ambient light or hydrolyzed in the aqueous experimental buffer.1. Protect from light: Prepare all solutions in a darkened room or under red light. Use amber or foil-wrapped tubes and containers. 2. Prepare fresh solutions: Make the final aqueous dilution of the caged compound immediately before the experiment. 3. Check buffer pH: Ensure the pH of your experimental buffer is within a range that minimizes hydrolysis for your specific compound.
Inconsistent results between experiments. 1. Inconsistent stock solution concentration: This could be due to solvent evaporation or degradation over time. 2. Variability in freeze-thaw cycles: Different numbers of freeze-thaw cycles for the same stock can lead to varying degrees of degradation.1. Use fresh aliquots: For each experiment, use a new, single-use aliquot of the stock solution. 2. Standardize solution preparation: Follow a consistent protocol for preparing your working solutions.

Storage and Handling Recommendations

The following table summarizes the recommended storage conditions to maximize the stability of your NDBF-caged compounds.

Form Solvent Temperature Light Condition Recommended Duration Key Considerations
Solid Powder N/A-20°C or -80°CDark (in amber vial or wrapped in foil)> 1 year[1][4]Keep desiccated to prevent moisture absorption.
Stock Solution Anhydrous DMSO-20°C or -80°CDark (in amber vial or wrapped in foil)Up to 1 year (with proper aliquoting)[4]Aliquot into single-use volumes to minimize freeze-thaw cycles and moisture contamination.
Aqueous Working Solution Experimental Buffer4°CDark (in amber vial or wrapped in foil)Hours to a few days (compound dependent)Prepare fresh for each experiment whenever possible. Stability is pH-dependent.

Experimental Protocol: Assessment of NDBF-Caged Compound Stability in Aqueous Solution

This protocol provides a general framework for assessing the stability of an NDBF-caged compound in your specific experimental buffer.

Objective: To determine the rate of hydrolysis of an NDBF-caged compound in an aqueous solution under specific storage conditions.

Materials:

  • NDBF-caged compound

  • Anhydrous DMSO

  • Your experimental aqueous buffer (e.g., PBS, HEPES-buffered saline)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Light-protective (amber or foil-wrapped) vials

  • Calibrated pipettes

  • Temperature-controlled storage units (e.g., refrigerator at 4°C, incubator at room temperature)

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve the NDBF-caged compound in anhydrous DMSO to a high concentration (e.g., 10-50 mM). This will be your t=0 reference stock. Store this stock at -80°C.

  • Prepare the Test Solution: Dilute the DMSO stock solution into your aqueous experimental buffer to the final working concentration you use in your experiments.

  • Aliquot the Test Solution: Dispense the aqueous solution into multiple light-protected vials.

  • Time Point Zero (t=0) Analysis: Immediately take one aliquot and analyze it by HPLC. This will serve as your baseline for the intact caged compound.

  • Incubate at Desired Conditions: Store the remaining aliquots under the conditions you wish to test (e.g., 4°C in the dark, room temperature in the dark).

  • Analyze at Subsequent Time Points: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from storage and analyze it by HPLC.

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Develop a gradient elution method using appropriate mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).

    • Monitor the elution profile at a wavelength where both the caged compound and potential degradation products absorb (e.g., near the absorbance maximum of the NDBF chromophore).

  • Data Analysis:

    • Identify the peak corresponding to the intact NDBF-caged compound.

    • Measure the peak area of the intact compound at each time point.

    • Calculate the percentage of the intact compound remaining at each time point relative to the t=0 measurement.

    • Plot the percentage of intact compound versus time to determine the degradation rate.

Experimental Workflow for Preparation and Storage of NDBF-Caged Compounds

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use start Start: NDBF-Caged Compound (Solid) dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store_stock Store Aliquots at -20°C or -80°C (Protected from Light) aliquot->store_stock thaw Thaw a Single Aliquot store_stock->thaw dilute Dilute in Aqueous Buffer (Immediately Before Use) thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Recommended workflow for preparing and storing NDBF-caged compounds.

References

Technical Support Center: Overcoming Background Fluorescence in NDBF Uncaging Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NDBF (Nitrodibenzofuran) uncaging experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is NDBF and why is it used for uncaging experiments?

A1: NDBF (3-nitrodibenzofuran) is a photolabile protecting group, or "caging" group, used to temporarily inactivate a biologically active molecule. The "caged" molecule is released, or "uncaged," with high spatiotemporal precision using light, typically from a laser. NDBF is favored for its high photolysis efficiency, meaning it releases the active molecule with a high quantum yield upon one-photon (UV light) or two-photon (near-infrared light) excitation. This efficiency allows for the use of lower light doses, which can reduce phototoxicity in live cell experiments.[1]

Q2: What are the primary sources of background fluorescence in my NDBF uncaging experiment?

A2: High background fluorescence can obscure the specific signal from your uncaged molecule and reporter dye. The main culprits include:

  • Autofluorescence: Endogenous fluorophores within the cells or tissue (e.g., NADH, flavins, collagen) can emit a broad spectrum of fluorescence.

  • Unbound Caged Compound: Excess NDBF-caged compound that has not been washed out can contribute to background signals.

  • Photoproducts: The uncaging process itself can sometimes generate fluorescent byproducts.

  • Reporter Dye Issues: Non-specific binding of your fluorescent reporter dye or suboptimal dye concentrations can increase background.

  • Media and Labware: Phenol red in culture media and autofluorescent plasticware can be significant sources of background fluorescence.

Q3: Can the NDBF cage itself be fluorescent?

A3: The NDBF caging group itself is not designed to be fluorescent. However, incomplete uncaging or side reactions during photolysis could potentially lead to fluorescent byproducts. The primary concern is typically the fluorescence of the reporter dye used to visualize the effect of the uncaged molecule.

Q4: How does two-photon excitation help in reducing background fluorescence?

A4: Two-photon excitation uses a near-infrared (NIR) laser, which penetrates deeper into tissue with less scattering and causes less photodamage compared to UV light.[2] Crucially, fluorescence excitation is confined to the focal point of the laser, significantly reducing out-of-focus fluorescence and thus improving the signal-to-noise ratio.[2]

Troubleshooting Guide: High Background Fluorescence

This guide provides a systematic approach to identifying and mitigating sources of high background fluorescence in your NDBF uncaging experiments.

Problem Potential Cause Recommended Solution
High background across the entire field of view Autofluorescence from cell culture medium. Replace phenol red-containing medium with a phenol red-free formulation or an optically clear buffered saline solution for the duration of the imaging experiment.
Autofluorescence from plastic-bottom dishes. Switch to glass-bottom dishes or plates, which have significantly lower autofluorescence.
Suboptimal reporter dye concentration. Perform a titration of your fluorescent reporter dye to determine the optimal concentration that provides a strong signal with minimal background.
Excess unbound NDBF-caged compound. Ensure adequate washout of the caged compound before imaging. Increase the number and duration of wash steps with an appropriate buffer.
High background localized to specific cellular structures Non-specific binding of the reporter dye. Optimize your staining protocol. This may include adjusting blocking steps, antibody concentrations, and incubation times.
Cellular autofluorescence. Characterize the autofluorescence spectrum of your sample and choose a reporter dye with an emission spectrum that is spectrally distinct from the autofluorescence.
Signal-to-noise ratio decreases over time Phototoxicity leading to cell stress and increased autofluorescence. Minimize light exposure by reducing laser power, decreasing exposure time, and acquiring images only when necessary. Consider using antioxidants in your imaging medium.[3]
Photobleaching of the reporter dye. Use a more photostable reporter dye. Employ anti-fade reagents in your mounting medium for fixed samples.

Quantitative Data Summary

Optimizing laser parameters is critical for successful NDBF uncaging with minimal background. The following table summarizes key photochemical properties of NDBF and typical laser parameters used in two-photon uncaging experiments with related compounds, which can serve as a starting point for optimization.

Parameter NDBF-caged compounds Typical Two-Photon Uncaging Parameters (for related compounds like MNI-glutamate) Reference
One-Photon Absorption Max (λmax) ~330 nm-[4]
Quantum Yield (Φu) 0.7-[1]
Extinction Coefficient (ε) 18,400 M⁻¹ cm⁻¹-[1]
Two-Photon Cross-Section (δu) ~0.6 GM-[1]
Excitation Wavelength -720 nm[2]
Laser Power (at specimen) -10-15 mW[5]
Pulse Duration -1-4 ms[6][7]

Note: The optimal laser power and exposure time will depend on the specific NDBF-caged compound, the reporter dye, the sensitivity of the detector, and the biological system under investigation. It is crucial to empirically determine the lowest possible laser power and shortest exposure time that yield a detectable uncaging effect to minimize background and phototoxicity.

Experimental Protocols

General Workflow for NDBF Uncaging in Live Cells

This protocol provides a general framework. Specific details should be optimized for your experimental system.

experimental_workflow cluster_prep Cell Preparation cluster_uncaging Uncaging and Imaging cluster_analysis Data Analysis cell_prep 1. Plate cells on glass-bottom dishes reporter_loading 2. Load cells with fluorescent reporter dye cell_prep->reporter_loading wash1 3. Wash to remove excess dye reporter_loading->wash1 cage_loading 4. Load cells with NDBF-caged compound wash1->cage_loading wash2 5. Wash to remove excess caged compound cage_loading->wash2 image_baseline 6. Acquire baseline fluorescence images wash2->image_baseline uncage 7. Trigger uncaging with laser pulse image_baseline->uncage image_post 8. Acquire post-uncaging fluorescence images uncage->image_post background_sub 9. Perform background subtraction image_post->background_sub quantify 10. Quantify fluorescence intensity changes background_sub->quantify interpret 11. Interpret biological response quantify->interpret

Caption: General experimental workflow for NDBF uncaging in live cells.

Detailed Methodology: NDBF-Ca²⁺ Uncaging in Cardiac Myocytes

This protocol is adapted from studies investigating calcium-induced calcium release (CICR) in cardiac myocytes.[6][8][9]

  • Cell Isolation: Isolate single ventricular myocytes from the heart using a standard enzymatic digestion procedure.[8]

  • Loading:

    • Prepare a pipette solution containing the NDBF-caged Ca²⁺ (e.g., NDBF-EGTA), a calcium-sensitive fluorescent indicator (e.g., Fluo-3 or Rhod-2), and other necessary components for whole-cell patch-clamp recording.[6][8]

    • Establish a whole-cell patch-clamp configuration to load the myocyte with the pipette solution.

  • Imaging Setup:

    • Use a laser-scanning confocal or two-photon microscope.

    • For two-photon uncaging, a Ti:sapphire laser tuned to a wavelength appropriate for NDBF excitation (e.g., around 720 nm) is typically used.

  • Uncaging and Data Acquisition:

    • Acquire baseline fluorescence of the calcium indicator in line-scan mode to achieve high temporal resolution.

    • Deliver a brief laser pulse (e.g., 1 ms) at a specific point within the cell to trigger uncaging of Ca²⁺.[6]

    • Continuously record the fluorescence of the calcium indicator to monitor the resulting calcium signal (e.g., calcium sparks).

  • Data Analysis:

    • Subtract background fluorescence from a region of interest devoid of specific signal.

    • Quantify the amplitude and kinetics of the calcium transients.

Signaling Pathway and Logic Diagrams

Calcium-Induced Calcium Release (CICR) Pathway

This diagram illustrates the signaling cascade initiated by the uncaging of Ca²⁺ in a cardiac myocyte, leading to a larger calcium release from the sarcoplasmic reticulum (SR).

CICR_pathway uncaging NDBF-Ca²⁺ Uncaging (Laser Pulse) local_ca Localized ↑ [Ca²⁺]i uncaging->local_ca triggers ryr Ryanodine Receptors (RyR) on SR Membrane local_ca->ryr activates sr_release Ca²⁺ Release from SR (Calcium Spark) ryr->sr_release mediates global_ca Global ↑ [Ca²⁺]i sr_release->global_ca contributes to contraction Myofilament Contraction global_ca->contraction initiates Spinogenesis_pathway uncaging NDBF-Glutamate Uncaging (at Dendritic Shaft) glutamate Extracellular Glutamate uncaging->glutamate nmdar NMDA Receptor Activation glutamate->nmdar binds to ca_influx Ca²⁺ Influx nmdar->ca_influx allows pka PKA Activation ca_influx->pka activates downstream Downstream Signaling (e.g., actin dynamics) pka->downstream spine New Dendritic Spine Formation downstream->spine leads to troubleshooting_logic rect_node rect_node start High Background Fluorescence? check_media Is imaging medium phenol red-free? start->check_media change_media Switch to phenol red-free medium or buffered saline check_media->change_media No check_dish Using glass-bottom dish? check_media->check_dish Yes change_media->check_dish change_dish Switch to glass-bottom dishware check_dish->change_dish No check_dye Reporter dye concentration optimized? check_dish->check_dye Yes change_dish->check_dye titrate_dye Perform dye titration check_dye->titrate_dye No check_washout Adequate washout of caged compound? check_dye->check_washout Yes titrate_dye->check_washout increase_wash Increase number and duration of washes check_washout->increase_wash No check_autofluor Is autofluorescence a major component? check_washout->check_autofluor Yes increase_wash->check_autofluor spectral_imaging Use spectral imaging to characterize and subtract autofluorescence check_autofluor->spectral_imaging Yes end Background Reduced check_autofluor->end No spectral_imaging->end

References

Technical Support Center: Scavenger Selection for NDBF Photolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate scavengers for byproducts generated during the photolysis of N-demethyl-4,4'-bis(diethylamino)benzophenone (NDBF) and related photocleavable protecting groups. Photolysis of these compounds can generate reactive oxygen species (ROS), which may interfere with experimental results or cause cellular damage.

Frequently Asked Questions (FAQs)

Q1: What are the likely reactive byproducts of NDBF photolysis?

The photolysis of nitrodibenzofuran (NDBF)-based photocleavable protecting groups is designed to release a caged compound upon UV or near-infrared light exposure.[1][2] While the primary products are the released molecule and the modified NDBF chromophore, the high-energy process can also lead to the formation of reactive oxygen species (ROS) as secondary, often overlooked, byproducts. These can include singlet oxygen (¹O₂), superoxide anion (•O₂⁻), and hydroxyl radicals (•OH).[3][4][5]

Q2: Why is it important to scavenge these byproducts?

Reactive oxygen species are highly reactive molecules that can damage biological macromolecules such as DNA, proteins, and lipids.[6][7] In an experimental setting, this can lead to artifacts, decreased cell viability, or confounding results. Scavengers are molecules that can neutralize ROS, thereby preventing these adverse effects.[7][8]

Q3: What are the main classes of ROS scavengers?

ROS scavengers can be broadly categorized based on the specific ROS they target:

  • Singlet Oxygen Quenchers: These molecules deactivate singlet oxygen, a highly reactive form of oxygen.[9]

  • Superoxide Scavengers: These compounds, including enzymes like superoxide dismutase (SOD), convert superoxide anions to hydrogen peroxide, which is then further detoxified.[8][10]

  • Hydroxyl Radical Scavengers: Due to the extremely short half-life and high reactivity of hydroxyl radicals, these scavengers must be present in high concentrations to be effective.[4][11]

Troubleshooting Guide

Issue: Experimental results are inconsistent or show high variability after NDBF photolysis.

  • Possible Cause: Interference from ROS generated during photolysis.

  • Solution: Introduce a broad-spectrum ROS scavenger or a combination of scavengers to your experimental system. It is crucial to first identify the predominant ROS being generated. This can be done using specific fluorescent probes for different ROS. Once the ROS type is identified, a targeted scavenger can be used.

Issue: Decreased cell viability after uncaging of a bioactive molecule using NDBF photolysis.

  • Possible Cause: Cytotoxicity caused by ROS-induced cellular damage.

  • Solution:

    • Reduce Light Exposure: Optimize the light intensity and duration to the minimum required for efficient uncaging to minimize ROS generation.

    • Incorporate Scavengers: Add a biocompatible ROS scavenger to the cell culture medium prior to and during photolysis. See the tables below for recommended scavengers and their working concentrations.

    • Control Experiments: Run parallel experiments with and without the scavenger to confirm that the observed cytotoxicity is indeed due to ROS.

Issue: The chosen scavenger appears to be ineffective.

  • Possible Cause 1: Incorrect scavenger for the type of ROS generated.

  • Solution 1: Use specific probes to identify the major ROS species produced in your system. Select a scavenger with high reactivity towards that specific ROS.

  • Possible Cause 2: Suboptimal concentration of the scavenger.

  • Solution 2: The concentration of the scavenger is critical. Refer to the literature for typical working concentrations. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

  • Possible Cause 3: Instability or degradation of the scavenger.

  • Solution 3: Ensure proper storage and handling of the scavenger as recommended by the manufacturer. Some scavengers are light-sensitive or have a limited shelf-life in solution.

Data Presentation: Scavenger Selection Tables

Table 1: Common Scavengers for Reactive Oxygen Species

Target ROSScavengerTypical Working ConcentrationNotes
**Singlet Oxygen (¹O₂) **Sodium Azide10-50 mMHighly effective but also toxic. Use with caution in cellular assays.
Histidine10-20 mMA common and biocompatible singlet oxygen quencher.[9]
1,4-Diazabicyclooctane (DABCO)1-10 mMA widely used singlet oxygen quencher.
Carotenoids (e.g., β-carotene, Fucoxanthin)1-10 µMNatural and potent singlet oxygen quenchers.[5][12]
Superoxide Anion (•O₂⁻) Superoxide Dismutase (SOD)50-100 U/mLEnzymatic scavenger, highly specific and efficient.[3]
Tiron10 mMA cell-permeable superoxide scavenger.[13]
MnTBAP100 µMA mimetic of superoxide dismutase.[13]
Flavonoids (e.g., Quercetin, Rutin)10-100 µMNatural antioxidants with superoxide scavenging activity.[10]
Hydroxyl Radical (•OH) Mannitol5-20 mMA sugar alcohol that is a classic hydroxyl radical scavenger.[4]
Dimethyl Sulfoxide (DMSO)0.1-1 MEffective but required at high concentrations; can have other cellular effects.[13]
N,N'-dimethylthiourea (DMTU)1-10 mMA potent hydroxyl radical scavenger.[13]
Salicylates1-10 mMKnown to have hydroxyl radical scavenging properties.[11]

Experimental Protocols

Protocol 1: General Workflow for Scavenger Selection and Validation

This protocol outlines the steps to identify the need for a scavenger and select an appropriate one.

Scavenger_Selection_Workflow A Perform NDBF photolysis experiment B Observe unexpected results (e.g., low viability, high variability) A->B C Hypothesize ROS involvement B->C D Use ROS-specific fluorescent probes to identify dominant species C->D E Select appropriate scavenger based on identified ROS (See Table 1) D->E F Determine optimal scavenger concentration (dose-response) E->F G Run experiment with and without scavenger F->G H Compare results: Is the issue resolved? G->H I Yes: Incorporate scavenger into standard protocol H->I Positive J No: Re-evaluate ROS species or consider other confounding factors H->J Negative

Caption: Workflow for selecting and validating a scavenger for NDBF photolysis.

Signaling Pathways and Logical Relationships

Diagram 1: Decision Tree for Troubleshooting NDBF Photolysis Experiments

This diagram provides a logical decision-making process for troubleshooting common issues encountered during NDBF photolysis.

Troubleshooting_Decision_Tree start Start: NDBF Photolysis Experiment problem Problem Encountered? (e.g., cell death, inconsistent data) start->problem check_phototoxicity Is uncaged compound toxic at the released concentration? problem->check_phototoxicity yes_toxic Redesign experiment with lower concentration check_phototoxicity->yes_toxic Yes no_toxic Suspect ROS-mediated effects check_phototoxicity->no_toxic No add_scavenger Add broad-spectrum or targeted ROS scavenger no_toxic->add_scavenger problem_solved Problem Resolved? add_scavenger->problem_solved yes_solved Optimize scavenger concentration and continue problem_solved->yes_solved Yes no_solved Investigate other factors: - Light source stability - Reagent purity - Experimental setup problem_solved->no_solved No

Caption: Decision tree for troubleshooting NDBF photolysis experiments.

References

Technical Support Center: Minimizing Photodamage in NDBF Uncaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize photodamage to cells during two-photon uncaging of nitrodibenzofuran (NDBF)-caged compounds.

Frequently Asked Questions (FAQs)

Q1: What is NDBF uncaging and why is it used?

A1: NDBF (Nitrodibenzofuran) is a photolabile protecting group, or "cage," used to temporarily inactivate a biologically active molecule. Uncaging is the process of using light to break the bond between the NDBF cage and the molecule, releasing the active compound at a precise time and location within a sample. NDBF is particularly advantageous because it is sensitive to two-photon excitation, typically using near-infrared (NIR) light. This approach offers deeper tissue penetration and reduced phototoxicity compared to traditional one-photon (UV light) uncaging methods.

Q2: What are the primary mechanisms of photodamage during NDBF uncaging?

A2: Photodamage during two-photon uncaging, including with NDBF, primarily arises from two sources:

  • Reactive Oxygen Species (ROS) Production: The high-energy environment at the focal point of the laser can lead to the generation of ROS, such as singlet oxygen and free radicals. These highly reactive molecules can damage cellular components like lipids, proteins, and DNA, leading to cellular stress and apoptosis.

  • Non-linear Absorption Effects: At very high laser intensities, non-linear absorption can lead to localized heating and plasma formation, causing immediate and severe damage to cellular structures.

Q3: What are the visible signs of photodamage in cells?

A3: Signs of photodamage can range from subtle to severe and include:

  • Morphological Changes: Cell blebbing, rounding, detachment from the substrate, and the formation of vacuoles.

  • Functional Impairment: Changes in mitochondrial membrane potential, altered calcium signaling, and cessation of normal cellular processes like motility or division.

  • Cell Death: In severe cases, photodamage leads to apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Q4: Are the byproducts of NDBF uncaging toxic to cells?

A4: The photolysis of nitroaromatic compounds, a class to which NDBF belongs, can generate potentially reactive byproducts. While specific toxicity data for NDBF byproducts is limited, it is a possibility that these molecules could contribute to cellular stress. It is therefore crucial to use the minimum effective laser power and exposure time to minimize the concentration of both the uncaged compound and its byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during NDBF uncaging experiments and provides strategies to mitigate photodamage.

Problem Potential Cause Recommended Solution
Low Cell Viability After Uncaging 1. Excessive Laser Power: The most common cause of cell death is using a laser power that is too high, leading to excessive ROS production and other non-linear damage. 2. Prolonged Exposure Time: Even at lower laser powers, extended exposure can accumulate photodamage. 3. High Concentration of Caged Compound: High concentrations can lead to the generation of more phototoxic byproducts upon uncaging.1. Titrate Laser Power: Systematically decrease the laser power to the minimum required for effective uncaging. 2. Minimize Exposure Duration: Use the shortest possible pulse duration and limit the number of uncaging events at a single location. 3. Optimize Compound Concentration: Determine the lowest effective concentration of the NDBF-caged compound.
Altered Cellular Function (e.g., no response to uncaged molecule) 1. Sublethal Photodamage: The uncaging process itself may be damaging cellular machinery required for the biological response, even if the cell does not die immediately. 2. Photobleaching of Reporters: If you are using fluorescent reporters to monitor the cellular response, they may be photobleached by the uncaging laser.1. Implement Control Experiments: Perform uncaging in the absence of the caged compound (laser only) and with the caged compound but without uncaging (compound only) to isolate the effects of photodamage. 2. Use Red-Shifted Reporters: If possible, use fluorescent reporters that are excited at wavelengths different from the uncaging laser to minimize photobleaching.
High Background Signal or Off-Target Effects 1. Out-of-Focus Excitation: While two-photon excitation is localized, very high laser powers can still cause some out-of-focus excitation and uncaging. 2. Spontaneous Hydrolysis of Caged Compound: Some caged compounds can slowly release the active molecule without light stimulation.1. Re-align and Focus the Laser: Ensure the laser is properly focused to a tight spot. 2. Use Freshly Prepared Solutions: Prepare solutions of the NDBF-caged compound fresh for each experiment to minimize the effects of spontaneous hydrolysis.

Quantitative Data on Uncaging Parameters

Disclaimer: The following tables provide illustrative data based on general principles of two-photon uncaging. Optimal parameters are highly dependent on the specific cell type, caged compound, and experimental setup. It is crucial to perform your own optimization experiments.

Table 1: Illustrative Example of Laser Power Titration on Cell Viability

Average Laser Power at Sample (mW)Pulse Duration (fs)Repetition Rate (MHz)NDBF-Caged Compound Conc. (µM)Cell Viability (%) (2 hours post-uncaging)
5100801095 ± 3
10100801088 ± 5
20100801065 ± 8
40100801030 ± 10

Table 2: Illustrative Example of Exposure Time Effect on ROS Production

Total Exposure Time at a Single Point (ms)Average Laser Power (mW)NDBF-Caged Compound Conc. (µM)Relative ROS Levels (Fold change vs. control)
1015101.5 ± 0.2
5015103.2 ± 0.5
10015107.8 ± 1.1
200151015.2 ± 2.5

Experimental Protocols

Protocol 1: Assessment of Cell Viability after NDBF Uncaging using Calcein-AM and Propidium Iodide

Objective: To quantify the percentage of live and dead cells following NDBF uncaging.

Materials:

  • Cells cultured on glass-bottom dishes

  • NDBF-caged compound of interest

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Live-cell imaging medium

  • Two-photon microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.

  • Loading of Caged Compound: Incubate the cells with the NDBF-caged compound at the desired concentration in live-cell imaging medium for the appropriate duration.

  • NDBF Uncaging:

    • Mount the dish on the two-photon microscope.

    • Locate the target cells or region of interest.

    • Perform NDBF uncaging using your optimized laser parameters (wavelength, power, pulse duration, scan speed, etc.).

    • Include a control region on the same dish where no uncaging is performed.

  • Staining:

    • Immediately after uncaging, add Calcein-AM (final concentration ~1 µM) and PI (final concentration ~1.5 µM) to the imaging medium.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope.

      • Live cells will fluoresce green (Calcein-AM).

      • Dead cells will fluoresce red (PI).

    • Count the number of green and red cells in both the uncaged and control regions.

    • Calculate the percentage of viable cells: (Number of green cells / Total number of cells) * 100.

Protocol 2: Detection of Reactive Oxygen Species (ROS) using DCFH-DA

Objective: To detect the generation of ROS in cells following NDBF uncaging.

Materials:

  • Cells cultured on glass-bottom dishes

  • NDBF-caged compound of interest

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Live-cell imaging medium

  • Two-photon microscope

Procedure:

  • Cell Preparation and Loading of Caged Compound: Follow steps 1 and 2 from Protocol 1.

  • DCFH-DA Loading:

    • Wash the cells once with warm serum-free medium.

    • Incubate the cells with DCFH-DA (final concentration 5-10 µM) in serum-free medium for 20-30 minutes at 37°C, protected from light.

    • Wash the cells twice with live-cell imaging medium to remove excess probe.

  • NDBF Uncaging and Imaging:

    • Mount the dish on the two-photon microscope.

    • Acquire a baseline fluorescence image of the DCF signal (excitation ~488 nm, emission ~525 nm).

    • Perform NDBF uncaging at the target region.

    • Acquire a time-lapse series of DCF fluorescence images immediately after uncaging to monitor the change in fluorescence intensity.

  • Analysis:

    • Measure the mean fluorescence intensity of the DCF signal in the uncaged region over time.

    • An increase in green fluorescence indicates the production of ROS.

    • Compare the fluorescence increase in the uncaged region to a control region.

Visualizations

Photodamage_Pathway cluster_laser Two-Photon Laser Excitation cluster_cellular Cellular Environment cluster_damage Photodamage Mechanisms cluster_effects Cellular Effects Laser High-Intensity NIR Light NDBF NDBF-Caged Compound Laser->NDBF Uncaging EndogenousMolecules Endogenous Molecules Laser->EndogenousMolecules Excitation Heat Localized Heating Laser->Heat Oxygen O₂ EndogenousMolecules->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation ProteinOxidation Protein Oxidation ROS->ProteinOxidation DNADamage DNA Damage ROS->DNADamage Necrosis Necrosis Heat->Necrosis Apoptosis Apoptosis LipidPeroxidation->Apoptosis ProteinOxidation->Apoptosis DNADamage->Apoptosis

Caption: Signaling pathway of photodamage induction during two-photon uncaging.

Experimental_Workflow Start Start Experiment CellCulture 1. Culture cells on glass-bottom dish Start->CellCulture LoadCompound 2. Load cells with NDBF-caged compound CellCulture->LoadCompound Uncaging 3. Perform two-photon uncaging at target region LoadCompound->Uncaging DamageAssay 4. Apply photodamage assessment assay (e.g., Viability Stain, ROS probe) Uncaging->DamageAssay Imaging 5. Acquire images of uncaged and control regions DamageAssay->Imaging Analysis 6. Quantify photodamage (e.g., % viability, fluorescence intensity) Imaging->Analysis End End Analysis->End

Caption: Experimental workflow for assessing photodamage in NDBF uncaging.

Validation & Comparative

A Comparative Guide to NDBF and o-Nitrobenzyl Photoremovable Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of photopharmacology and drug delivery, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photoremovable protecting groups (PPGs), or "caging" groups, offer an elegant solution by enabling light-triggered activation of compounds. Among the most prominent classes of PPGs are the traditional o-nitrobenzyl (oNB) derivatives and the more recent nitrodibenzofuran (NDBF) chromophore. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal PPG for their specific application.

Performance Characteristics: A Head-to-Head Comparison

The efficacy of a PPG is determined by several key photophysical and photochemical parameters. These include the wavelength of activation, the efficiency of light absorption (molar extinction coefficient for one-photon absorption and cross-section for two-photon absorption), and the quantum yield of photolysis, which collectively determine the overall uncaging efficiency.

Parametero-Nitrobenzyl (oNB) DerivativesNitrodibenzofuran (NDBF)Key Advantages of NDBF
One-Photon Absorption Max (λmax) ~260-420 nm[1]~365 nm[2][3]Often better matched to common UV light sources.
One-Photon Molar Extinction Coefficient (ε) Varies with substitution18,400 M⁻¹ cm⁻¹[4]High extinction coefficient allows for efficient light absorption.
One-Photon Quantum Yield (Φu) Typically 0.1-1%[5][6], can be up to 0.1 for the parent oNB[7] but lower for derivatives like 4,5-dimethoxy-2-nitrobenzyl (0.005)[7].0.7 (for NDBF-EGTA)[4]Significantly higher quantum yield leads to much more efficient uncaging.[4]
Two-Photon Absorption (TPA) Cross-Section (δa) 1-50 GM[5]Generally higher than oNB derivatives.More efficient for two-photon excitation, enabling deeper tissue penetration with less phototoxicity.[2]
Two-Photon Uncaging Cross-Section (δu) 0.01-0.1 GM[5][6]~0.60 GM (for NDBF-EGTA)[4]Substantially higher two-photon uncaging efficiency.[4]
Photolysis Efficiency Lower, photolyzed 16–160 times less efficiently than NDBF.[2]High, photolyzed 16–160 times more efficiently than other nitrobenzyl cages.[2][4]Requires significantly less light exposure for uncaging, minimizing potential photodamage to biological samples.
Byproduct Toxicity The o-nitrosobenzaldehyde byproduct can be reactive and potentially toxic.[8][9]The corresponding nitroso byproduct is also formed.While both produce nitroso byproducts, the higher efficiency of NDBF means lower concentrations of byproducts are generated for the same amount of uncaged compound.

Photochemical Cleavage Mechanisms

Both o-nitrobenzyl and NDBF protecting groups operate through a similar, well-established photochemical mechanism initiated by the absorption of light.[4] This process involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. Subsequent rearrangement and hydrolysis release the caged molecule and a nitroso photoproduct.

cluster_oNB o-Nitrobenzyl Pathway cluster_NDBF NDBF Pathway oNB_caged o-Nitrobenzyl Caged Compound oNB_excited Excited State oNB_caged->oNB_excited hv oNB_aci_nitro aci-Nitro Intermediate oNB_excited->oNB_aci_nitro H-abstraction oNB_hemiacetal Hemiacetal Intermediate oNB_aci_nitro->oNB_hemiacetal Cyclization oNB_products Released Molecule + o-Nitrosobenzaldehyde oNB_hemiacetal->oNB_products Hydrolysis NDBF_caged NDBF Caged Compound NDBF_excited Excited State NDBF_caged->NDBF_excited hv NDBF_aci_nitro aci-Nitro Intermediate NDBF_excited->NDBF_aci_nitro H-abstraction NDBF_hemiacetal Hemiacetal Intermediate NDBF_aci_nitro->NDBF_hemiacetal Cyclization NDBF_products Released Molecule + Nitroso Photoproduct NDBF_hemiacetal->NDBF_products Hydrolysis

Caption: Photochemical cleavage pathway for o-nitrobenzyl and NDBF protecting groups.

Experimental Protocols

General Synthesis of Caged Compounds

The synthesis of both o-nitrobenzyl and NDBF-caged compounds typically involves the reaction of the corresponding photolabile alcohol with the molecule to be caged. For example, o-nitrobenzyl ethers and esters are commonly prepared by reacting an o-nitrobenzyl halide with an alcohol or a carboxylic acid, respectively, often in the presence of a base. Similarly, NDBF-caged compounds can be synthesized from a suitable NDBF precursor. For instance, the synthesis of NDBF-EGTA involved a 14-step process starting from 3-nitro-2-ethyldibenzofuran.[4]

Photolysis Experiments

One-Photon Uncaging: A solution of the caged compound in a suitable buffer is irradiated with a UV light source, typically a mercury lamp or a laser with a wavelength corresponding to the absorption maximum of the PPG (e.g., 365 nm). The progress of the photolysis can be monitored by various analytical techniques such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or by observing the biological effect of the released molecule.[8][10]

Two-Photon Uncaging: For two-photon excitation, a pulsed infrared laser (e.g., a Ti:Sapphire laser) is used, with the wavelength tuned to approximately twice the one-photon absorption maximum (e.g., 800 nm for NDBF).[2][3] The two-photon uncaging cross-section can be determined by comparing the rate of photolysis to a reference compound with a known cross-section.[4][10]

start Caged Compound Solution one_photon One-Photon Irradiation (e.g., 365 nm UV) start->one_photon two_photon Two-Photon Irradiation (e.g., 800 nm IR Laser) start->two_photon analysis Analysis (HPLC, Spectroscopy, Biological Assay) one_photon->analysis two_photon->analysis results Determination of Uncaging Efficiency and Kinetics analysis->results

Caption: General experimental workflow for photolysis studies.

Conclusion and Outlook

The NDBF chromophore demonstrates significant advantages over traditional o-nitrobenzyl protecting groups, particularly in terms of photolysis efficiency. Its high molar extinction coefficient and quantum yield for one-photon uncaging, coupled with a substantially larger two-photon uncaging cross-section, make it a superior choice for applications requiring high sensitivity and spatiotemporal resolution, especially in living cells and tissues.[2][4] The enhanced efficiency of NDBF allows for the use of lower light doses, thereby minimizing phototoxicity and potential damage to biological samples.

While o-nitrobenzyl derivatives remain widely used due to their commercial availability and well-established chemistry, the superior performance of NDBF suggests it will become an increasingly important tool in the development of next-generation phototherapeutics and caged compounds for biological research. Future research may focus on further red-shifting the absorption wavelengths of NDBF derivatives to enhance tissue penetration and developing strategies to mitigate the potential reactivity of the nitroso byproduct.

References

A Comparative Guide: The Advantages of NDBF over Traditional Coumarin-Based Caging Groups

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and cellular biology, the ability to control the release of bioactive molecules with spatiotemporal precision is paramount. Photoremovable protecting groups, or "caging groups," are essential tools in this endeavor. This guide provides an objective, data-driven comparison of the 3-nitro-2-ethyldibenzofuran (NDBF) caging group against traditional coumarin-based alternatives, highlighting the significant advantages NDBF offers in terms of photochemical efficiency and biological applicability.

Executive Summary

The NDBF chromophore represents a substantial advancement over many traditional caging groups.[1] Its primary advantages lie in an exceptionally high quantum yield of photolysis and a large extinction coefficient, which together result in ultra-efficient uncaging.[1][2] This efficiency translates to needing less light, reducing phototoxicity and allowing for faster, more localized release of the active molecule. While coumarin-based cages are versatile and have tunable properties, they often suffer from lower quantum yields and, in some cases, produce undesirable or reactive byproducts upon photolysis.[3][4] NDBF, in contrast, is known for its clean photorelease, making it a superior choice for sensitive biological systems.[3][5]

Data Presentation: Quantitative Performance Comparison

The following tables summarize the key photochemical properties of NDBF compared to representative traditional caging groups, including the widely used coumarin derivative, 7-(diethylamino)coumarin-4-yl)methyl (DEACM), and the classic o-nitrobenzyl (oNB) type cages.

Table 1: One-Photon Uncaging Properties

Caging GroupTypical λmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (Φ)Uncaging Efficiency (εΦ) (M-1cm-1)Ref
NDBF ~33018,4000.7 12,880 [1][2]
DEACM350 - 450~14,000+< 0.01 - 0.02140 - 280[4][6]
Bhc330 - 420-->10x NVOC[7]
oNB~260~500~0.0840[2]
NPE~260~5000.49 - 0.65245 - 325[2]

Table 2: Two-Photon Uncaging Properties

Caging GroupExcitation Wavelength (nm)Two-Photon Cross Section (δu) (GM)Ref
NDBF 710 - 800~0.6 [1][8]
Bhc-Useful 2-photon cross section[7]
Coumarin Derivatives740~1.0 (for specific NPE-caged coumarin)[9]
oNB Derivatives-Very small[7]

GM = Goeppert-Mayer unit (10-50 cm4 s photon-1)

As the data clearly indicates, NDBF's uncaging efficiency (εΦ) is approximately 16 to 160 times higher than that of many widely used caged compounds, allowing for highly efficient photorelease.[1]

Key Advantages of NDBF

  • Ultra-High Photochemical Efficiency : NDBF exhibits a quantum yield of photolysis around 0.7, meaning that approximately 7 out of every 10 absorbed photons lead to the cleavage of the cage.[1] This is a dramatic improvement over many coumarin-based cages, which can have quantum yields of less than 0.01.[4] This high efficiency allows for the use of lower light intensities or shorter irradiation times, significantly reducing the risk of phototoxicity to living cells.[5]

  • Clean Photolysis and Minimal Byproducts : Unlike some coumarin derivatives used for caging thiols which can result in unwanted rearrangement byproducts, NDBF undergoes a clean conversion to generate the free thiol.[3] The photolysis mechanism, similar to a classic Norrish type II reaction, minimizes the formation of reactive side products that could interfere with biological processes.[3][8]

  • Effective One- and Two-Photon Uncaging : NDBF is highly sensitive to both one-photon (UV/violet light) and two-photon (near-infrared light) excitation.[1][3] Its respectable two-photon cross-section of ~0.6 GM allows for precise 3D spatial control of uncaging deep within scattering biological tissue, a significant advantage for in vivo studies.[1][5]

  • Rapid Release Kinetics : The photorelease of cargo from the NDBF cage is extremely fast. For example, the photolysis of NDBF-EGTA to release Ca2+ occurs at a rate of 20,000 s-1, enabling the study of rapid biological processes like muscle contraction and neurotransmission.[1]

Mandatory Visualization

Workflow: Synthesis of Fmoc-Cys(NDBF)-OH Dibenzofuran Dibenzofuran Step1 NDBF-Br Dibenzofuran->Step1 NDBF_Br NDBF-Br FmocCysOMe Fmoc-Cysteine Methyl Ester Reaction1 Acidic Conditions FmocCysOMe->Reaction1 NDBF_Br->Reaction1 Product1 Fmoc-Cys(NDBF)-OMe Reaction1->Product1 70% yield Product1_h Fmoc-Cys(NDBF)-OMe Reagent2 (CH3)3SnOH Product1_h->Reagent2 FinalProduct Fmoc-Cys(NDBF)-OH Reagent2->FinalProduct 75% yield

Caption: Synthesis workflow for NDBF-protected Fmoc-Cysteine.[3]

Signaling Pathway: Light-Induced Calcium Release Light Light Pulse (1P or 2P) Uncaging Photolysis (rate: 20,000 s-1) Light->Uncaging CagedCa NDBF-EGTA:Ca2+ (Inactive) CagedCa->Uncaging FreeCa Free Ca2+ (Active) Uncaging->FreeCa CICR Ca2+-Induced Ca2+ Release (CICR) FreeCa->CICR SR Sarcoplasmic Reticulum (SR) SR->CICR Ca2+ release Response Cellular Response (e.g., Muscle Contraction) CICR->Response

Caption: NDBF-mediated uncaging to trigger a calcium signaling cascade.[1]

Logical Comparison: NDBF vs. Coumarin Cages cluster_NDBF NDBF Advantages cluster_Coumarin Traditional Coumarin Limitations N1 High Quantum Yield (Φ ≈ 0.7) N2 High Uncaging Efficiency (εΦ up to 12,880) N1->N2 C2 Low Uncaging Efficiency N2->C2 1-2 orders of magnitude greater N3 Clean Photolysis C3 Potential Byproducts N3->C3 avoids unwanted reactions N4 Effective 2P Uncaging C1 Low Quantum Yield (Φ < 0.02) C1->C2 C4 Often UV-limited

Caption: Key performance advantages of NDBF over traditional coumarin cages.

Experimental Protocols

Protocol 1: General Method for Determining Photorelease Quantum Yield (Φ)

This protocol is a comparative method, referencing a known actinometer.

1. Materials and Equipment:

  • Spectrophotometer (UV-Vis)

  • Fluorometer or HPLC system for product quantification

  • Light source with a monochromatic filter (e.g., 365 nm LED or filtered lamp)

  • Quartz cuvettes

  • Solution of the caged compound in a suitable buffer (e.g., PBS, pH 7.4)

  • Actinometer solution with known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate).

2. Procedure:

  • Prepare Solutions: Prepare several solutions of both the sample (caged compound) and the actinometer with absorbances between 0.1 and 0.3 at the chosen irradiation wavelength (λexc) to avoid inner filter effects.[10][11]

  • Measure Initial Absorbance: Record the full UV-Vis spectrum of the sample solution before irradiation. Note the absorbance (A0) at λexc.

  • Irradiation: Irradiate the sample solution in a quartz cuvette for a defined period (t). The light intensity should be stable. The total conversion should be kept low (<15%) to ensure a linear response.

  • Measure Final Absorbance: After irradiation, record the UV-Vis spectrum again. Note the absorbance (At) at λexc.

  • Quantify Photoproduct: Determine the concentration of the released product. This can be done via HPLC by integrating the peak of the released molecule and comparing it to a standard curve, or by fluorescence if the product is fluorescent.[12]

  • Actinometry: Repeat steps 2-4 with the actinometer solution under identical irradiation conditions to precisely measure the photon flux of the light source.

  • Calculation: The quantum yield (Φsample) is calculated using the following equation: Φsample = Φactinometer × (moles of product formed / moles of photons absorbed) The moles of photons absorbed by the sample can be determined from the actinometry experiment. A simplified comparison can also be made by relating the rate of disappearance of the caged compound to the rate of reaction of the actinometer.[11][12]

Protocol 2: Synthesis of Fmoc-Cys(NDBF)-OH

This protocol outlines the synthesis of an NDBF-caged cysteine building block for solid-phase peptide synthesis (SPPS), based on published methods.[3]

1. Materials:

  • NDBF-Br (synthesized from dibenzofuran)

  • Fmoc-cysteine methyl ester

  • Trimethyltin hydroxide ((CH3)3SnOH)

  • Appropriate solvents (e.g., DMF) and reagents for reaction and purification.

2. Procedure:

  • Synthesis of NDBF-Br: Starting from dibenzofuran, synthesize 3-bromo-2-ethyl-nitro-dibenzofuran (NDBF-Br) following established multi-step literature procedures.[3]

  • Protection of Cysteine Thiol: a. Dissolve Fmoc-cysteine methyl ester and NDBF-Br in a suitable solvent under acidic conditions. b. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). c. Purify the product, Fmoc-Cys(NDBF)-OMe, by column chromatography. This step typically yields around 70%.[3]

  • Hydrolysis of Methyl Ester: a. Dissolve the purified Fmoc-Cys(NDBF)-OMe in a suitable solvent. b. Add trimethyltin hydroxide ((CH3)3SnOH) to hydrolyze the methyl ester. c. Stir the reaction until the starting material is consumed. d. Purify the final product, Fmoc-Cys(NDBF)-OH, by chromatography to yield the desired building block, typically with around 75% yield for this step.[3]

  • Verification: Confirm the structure and purity of the final product using NMR and mass spectrometry. The resulting Fmoc-Cys(NDBF)-OH is now ready for incorporation into peptides using standard SPPS procedures.[3]

Conclusion

The NDBF caging group offers a compelling set of advantages for researchers requiring precise photochemical control. Its unparalleled photorelease efficiency, rapid kinetics, and clean reaction products make it a superior alternative to many traditional coumarin-based cages, particularly for demanding applications in living cells and tissues.[1][3] While the synthesis of NDBF derivatives can be more complex than some simpler coumarins, the significant performance benefits justify its use in experiments where low phototoxicity and high spatiotemporal resolution are critical. As research demands continue to push the boundaries of optical control, NDBF stands out as a powerful and enabling technology.

References

evaluating the efficiency of NDBF compared to other two-photon sensitive cages

Author: BenchChem Technical Support Team. Date: November 2025

NDBF Outshines Other Cages in Two-Photon Uncaging Efficiency

A comprehensive comparison reveals Nitrodibenzofuran (NDBF) as a superior photolabile protecting group for two-photon uncaging applications, exhibiting a significantly higher two-photon action cross-section compared to many commonly used cages. This heightened efficiency allows for the precise spatial and temporal release of bioactive molecules with lower laser powers, minimizing potential photodamage in sensitive biological systems.

For researchers in neuroscience, cell biology, and drug development, the ability to control the release of signaling molecules with high precision is paramount. Two-photon sensitive cages, or photolabile protecting groups (PPGs), are powerful tools in this regard, enabling the light-induced release of caged compounds. A key parameter for evaluating the performance of these cages is the two-photon action cross-section (δu), which combines the two-photon absorption cross-section (δa) and the quantum yield of uncaging (Φu). A higher δu signifies greater efficiency in releasing the caged molecule upon two-photon excitation.

Comparative Analysis of Two-Photon Cage Efficiency

A review of the available literature indicates that NDBF and its derivatives stand out in terms of their uncaging efficiency. While classical cages like MNI (4-methoxy-7-nitroindolinyl) have been widely used, particularly for caging neurotransmitters like glutamate, they often require high laser powers for effective uncaging due to their relatively low two-photon action cross-sections.[1][2][3] Newer generations of cages, including those based on the coumarin scaffold like Bhc and DEAC450, have shown improved performance.[2][4] However, NDBF and its amino-substituted derivative, DMA-NDBF, demonstrate even greater promise with significantly larger two-photon action cross-sections.[5]

Here, we present a summary of the quantitative data for NDBF and other commonly used two-photon sensitive cages:

Photolabile Protecting Group (PPG)Caged MoleculeTwo-Photon Action Cross-Section (δu) [GM]Wavelength [nm]Quantum Yield (Φu)Reference
NDBF Thiol~0.13800-[4]
DMA-NDBF DNAHigher than NDBF--[5]
MNI Glutamate0.06730-[3]
Bhc Glutamate~0.05 (estimated)-0.019[2]
DEAC450 Glutamate0.59000.39[4][6]
RuBi Glutamate-800High[7]

Note: The two-photon action cross-section can vary depending on the caged molecule and the experimental conditions. GM = Göppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹).

The data clearly illustrates the superior efficiency of DEAC450 at its optimal wavelength and highlights the promise of the NDBF scaffold, with its derivative DMA-NDBF showing even further improvement.[4][5][6] The high quantum yield of DEAC450-caged glutamate contributes significantly to its high action cross-section.[4][6]

Visualizing the Pathway: Two-Photon Uncaging

The process of two-photon uncaging allows for the precise release of a bioactive molecule from its caged form. This diagram illustrates the fundamental steps involved in this process.

TwoPhotonUncaging Two-Photon Uncaging Process cluster_laser Laser Excitation cluster_molecule Molecular Level Laser Femtosecond Pulsed Laser (NIR Wavelength) CagedMolecule Caged Molecule (Inactive) Laser->CagedMolecule Two-Photon Absorption VirtualState Virtual Intermediate State CagedMolecule->VirtualState Simultaneous absorption of two NIR photons ExcitedState Excited State VirtualState->ExcitedState UncagedMolecule Released Bioactive Molecule (Active) ExcitedState->UncagedMolecule Photolysis Byproduct Photochemical Byproduct ExcitedState->Byproduct ExperimentalWorkflow Experimental Workflow for Evaluating Two-Photon Cage Efficiency Start Start: Synthesize or Procure Caged Compound SamplePrep Prepare Sample Solution (Known Concentration in Buffer) Start->SamplePrep Spectroscopy Characterize One-Photon Absorption Spectrum (UV-Vis) SamplePrep->Spectroscopy TwoPhotonSetup Set up Two-Photon Microscope and Calibrate Laser Power SamplePrep->TwoPhotonSetup Uncaging Perform Two-Photon Uncaging (Vary Wavelength and Power) TwoPhotonSetup->Uncaging Detection Detect and Quantify Uncaged Product (e.g., HPLC, Fluorimetry, Bioassay) Uncaging->Detection DataAnalysis Calculate Two-Photon Action Cross-Section (δu) Detection->DataAnalysis Comparison Compare δu with Literature Values of Other Cages DataAnalysis->Comparison Conclusion Draw Conclusions on Cage Efficiency Comparison->Conclusion

References

A Comparative Guide to One-Photon vs. Two-Photon Uncaging of NDBF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely control the release of bioactive molecules is a cornerstone of modern biological research and therapeutic development. Photoremovable protecting groups, or "cages," offer an elegant solution, allowing for the light-induced activation of compounds with high spatiotemporal resolution. Among these, nitrodibenzofuran (NDBF) has emerged as a superior caging moiety, particularly for thiols, due to its high cleavage efficiency and sensitivity to both one-photon and two-photon excitation.[1] This guide provides a detailed comparison of one-photon and two-photon uncaging of NDBF, supported by experimental data and protocols, to aid researchers in selecting the optimal technique for their specific applications.

Performance Comparison: One-Photon vs. Two-Photon Uncaging

The choice between one-photon and two-photon uncaging of NDBF-protected molecules hinges on the specific experimental requirements, such as the need for spatial precision, tissue penetration depth, and potential for photodamage.

ParameterOne-Photon UncagingTwo-Photon Uncaging
Excitation Wavelength ~365 nm (UV)[1][2]~800 nm (Near-Infrared)[1][2]
Spatial Resolution Lower (diffraction-limited in xy, poor in z)Higher (sub-femtoliter volume)[3]
Tissue Penetration Shallow (high scattering and absorption by tissue)Deeper (reduced scattering and absorption of NIR light)
Phototoxicity Higher risk of cellular damage due to UV lightLower risk of phototoxicity[4]
Quantum Yield (Φu) of NDBF-EGTA ~0.7[5][6]Not directly applicable; characterized by uncaging cross-section
Uncaging Cross-Section (δu) of NDBF-EGTA Not applicable~0.6 GM[5][6]
Equipment Complexity Simpler (e.g., UV lamp, LED)More complex (requires a pulsed femtosecond laser)[7]

Key Advantages of Two-Photon Uncaging

Two-photon excitation offers significant advantages for experiments in complex biological systems:

  • Enhanced Spatial Resolution: The non-linear nature of two-photon absorption confines the uncaging event to the focal point of the laser, providing true three-dimensional control.[3] This is critical for applications such as activating single synapses or specific subcellular compartments.

  • Deeper Tissue Penetration: Near-infrared (NIR) light used for two-photon excitation is less scattered and absorbed by biological tissues compared to UV light, enabling uncaging at greater depths within living organisms.

  • Reduced Phototoxicity: The use of lower-energy NIR photons minimizes the risk of photodamage to cells and tissues, which is a significant concern with UV-based one-photon uncaging.[4]

Experimental Protocols

One-Photon Uncaging of NDBF-Caged Peptides

This protocol provides a general guideline for the one-photon uncaging of NDBF-protected molecules.

Materials:

  • NDBF-caged compound (e.g., NDBF-caged peptide)

  • Appropriate buffer solution (e.g., 50 mM phosphate buffer, pH 7.4)

  • Quartz cuvette

  • UV light source (e.g., Rayonet reactor with 365 nm bulbs)

Procedure:

  • Prepare a solution of the NDBF-caged compound in the desired buffer at a concentration typically ranging from 25 to 250 µM.[1]

  • Transfer the solution to a quartz cuvette.

  • Irradiate the sample with 365 nm UV light. The duration of irradiation will depend on the concentration of the caged compound, the intensity of the light source, and the desired extent of uncaging. It is recommended to perform a time-course experiment to determine the optimal irradiation time. For example, a solution of a fluorescently labeled NDBF-caged peptide (17b) was irradiated for 45 seconds to achieve significant uncaging.[1]

  • Analyze the sample using appropriate techniques (e.g., HPLC, mass spectrometry, or a functional assay) to confirm the release of the active molecule.

Two-Photon Uncaging of NDBF-Caged Peptides

This protocol outlines the general steps for two-photon uncaging, which requires more specialized equipment.

Materials:

  • NDBF-caged compound

  • Appropriate buffer solution

  • Microscope equipped for two-photon excitation (including a pulsed femtosecond laser, e.g., Ti:Sapphire laser)

Procedure:

  • Prepare a solution of the NDBF-caged compound. For example, a 300 μM solution of an NDBF-caged peptide (17a) has been used.[1]

  • Mount the sample on the two-photon microscope.

  • Tune the laser to the appropriate wavelength for two-photon excitation of NDBF, typically around 800 nm.[1]

  • Deliver the laser beam to the desired location within the sample. The laser power and pulse duration will need to be optimized for the specific caged compound and experimental setup to achieve efficient uncaging without causing photodamage. For instance, uncaging of MNI-glutamate has been performed with a laser power of ~25–30 mW at the sample for 4 ms.

  • Monitor the biological effect of the uncaged molecule using imaging or electrophysiological techniques.

Visualizing the Uncaging Process and a Biological Application

To better understand the principles and applications of NDBF uncaging, the following diagrams illustrate the fundamental differences between one- and two-photon excitation and a relevant biological signaling pathway.

One_vs_Two_Photon_Excitation cluster_one_photon One-Photon Excitation cluster_two_photon Two-Photon Excitation 1P_Source UV Light Source (e.g., 365 nm) 1P_Sample Sample 1P_Source->1P_Sample Broad Illumination 1P_Excitation Excitation along the entire light path 2P_Source Pulsed NIR Laser (e.g., 800 nm) 2P_Sample Sample 2P_Source->2P_Sample Focused Beam 2P_Excitation Localized Excitation at the focal point

Comparison of one-photon and two-photon excitation principles.

A key application of NDBF uncaging has been in studying protein function. For example, an NDBF-caged peptide derived from the K-Ras4B protein was used to investigate post-translational modifications.[1] The uncaging of the cysteine residue in this peptide allows for its subsequent farnesylation, a critical step for its localization to the cell membrane and downstream signaling.

K_Ras_Signaling_Pathway cluster_synthesis Peptide Synthesis cluster_uncaging Photoactivation cluster_modification Post-Translational Modification cluster_localization Membrane Localization & Signaling NDBF_Caged_Peptide NDBF-Caged K-Ras Peptide (Inactive in cytosol) Light Light (365 nm or 800 nm) Uncaged_Peptide Uncaged K-Ras Peptide (Free Cysteine) Light->Uncaged_Peptide Uncaging Farnesyltransferase Farnesyltransferase (PFTase) Uncaged_Peptide->Farnesyltransferase Substrate Farnesylated_Peptide Farnesylated K-Ras Peptide Farnesyltransferase->Farnesylated_Peptide Adds Farnesyl Group Palmitoyltransferase Palmitoyltransferase (PAT) Farnesylated_Peptide->Palmitoyltransferase for some Ras isoforms Plasma_Membrane Plasma Membrane Farnesylated_Peptide->Plasma_Membrane Membrane Targeting Palmitoylated_Peptide Farnesylated & Palmitoylated K-Ras Palmitoyltransferase->Palmitoylated_Peptide Adds Palmitoyl Group Palmitoylated_Peptide->Plasma_Membrane Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Plasma_Membrane->Downstream_Signaling Initiates

K-Ras peptide uncaging and subsequent membrane localization pathway.

Conclusion

NDBF stands out as a highly efficient photoremovable protecting group, offering robust performance for both one- and two-photon uncaging applications. While one-photon uncaging provides a simpler and more accessible method for in vitro studies, two-photon uncaging is the superior choice for experiments requiring high spatial resolution and deep tissue penetration in living cells and tissues, with the added benefit of reduced phototoxicity. The selection of the appropriate uncaging strategy will ultimately depend on the specific biological question being addressed and the experimental context. This guide provides the foundational knowledge and practical considerations to empower researchers to effectively harness the power of NDBF-based photocages in their scientific endeavors.

References

NDBF Caging Group: A Comparative Guide to Orthogonality and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control over the release of bioactive molecules is a cornerstone of modern chemical biology and drug delivery. Photolabile protecting groups (PPGs), or "caging groups," offer a powerful tool to achieve this control by using light as an external trigger. Among these, the nitrodibenzofuran (NDBF) caging group has emerged as a versatile and efficient option for both one-photon (1P) and two-photon (2P) uncaging applications.[1] This guide provides a comprehensive comparison of the NDBF caging group with other commonly used PPGs, focusing on the validation of its orthogonality and presenting supporting experimental data.

Performance Comparison of Photolabile Protecting Groups

The selection of an appropriate caging group is critical and depends on the specific experimental requirements, such as the desired wavelength of activation, uncaging efficiency, and potential for orthogonal control. The following table summarizes key photophysical properties of NDBF and other widely used caging groups.

Caging Groupλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Two-Photon Action Cross-Section (δu) (GM)Key Features
NDBF ~330-380~18,4000.2 - 0.7~0.13High one- and two-photon sensitivity; clean photocleavage.[2][3]
DMA-NDBF ~424-Low (for 1P)High (for 2P)Red-shifted absorption; exclusively cleaved by two-photon excitation, demonstrating orthogonality with NDBF.[4]
o-Nitrobenzyl (oNB)~260~27,000~0.19LowOne of the first developed caging groups; slow release kinetics.[5]
Nitrophenylethyl (NPE)~260~13,700~0.63~1 (for NPE-caged coumarin)Higher quantum yield than oNB due to the formation of a stable ketone byproduct.[5][6]
Coumarin-based (e.g., DEACM)>350>14,000~0.07HighLong-wavelength absorption; fast release kinetics.[7]
Bhc~350High-~1Efficient two-photon uncaging, but can lead to photoisomer byproducts.[2]

Note: Values can vary depending on the caged molecule, solvent, and pH. GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴s photon⁻¹).

Orthogonal Uncaging with NDBF and DMA-NDBF

A significant advantage of the NDBF family of caging groups is the potential for orthogonal photorelease. This is exemplified by the development of a dimethylamino-substituted NDBF (DMA-NDBF).[4][8] While the parent NDBF can be cleaved by both one-photon (UV/blue light) and two-photon (near-infrared light) excitation, DMA-NDBF is specifically designed for two-photon uncaging.[4] This unique property allows for the sequential or simultaneous release of two different molecules in the same system by using different wavelengths of light.

For instance, a bioactive molecule caged with NDBF can be released using 405 nm light, while a second molecule caged with DMA-NDBF in the same solution remains protected. Subsequently, the second molecule can be released by irradiation with a two-photon laser at a longer wavelength (e.g., 840 nm), without affecting any remaining NDBF-caged molecules.[4] This excitation-specific photochemistry provides a powerful tool for complex biological experiments requiring intricate control over the release of multiple effectors.

Experimental Protocols

Determination of Uncaging Quantum Yield (Φu)

The quantum yield of uncaging is a measure of the efficiency of the photorelease process. It is defined as the ratio of the number of released molecules to the number of photons absorbed by the caged compound. A common method for its determination is through comparative actinometry.

Protocol:

  • Prepare Solutions: Prepare solutions of the caged compound and a well-characterized chemical actinometer (e.g., potassium ferrioxalate) in a suitable solvent (e.g., phosphate-buffered saline, PBS). The concentrations should be adjusted to have similar absorbance at the irradiation wavelength.

  • Irradiation: Irradiate both solutions in parallel using a light source with a narrow bandwidth at the desired wavelength (e.g., 365 nm from a mercury lamp with a filter).

  • Analysis:

    • Caged Compound: Analyze the photolyzed solution of the caged compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the released molecule.

    • Actinometer: Determine the number of photons absorbed by the actinometer solution by measuring the change in its absorbance at a specific wavelength, according to the established protocol for that actinometer.

  • Calculation: The quantum yield of the caged compound (Φu_sample) can be calculated using the following formula:

    Φu_sample = (Δ[Released Molecule] / Δt) / (I₀ * (1 - 10⁻ᴬ))

    where Δ[Released Molecule] is the change in concentration of the released molecule, Δt is the irradiation time, I₀ is the incident photon flux (determined from the actinometer), and A is the absorbance of the sample at the irradiation wavelength.

Two-Photon Uncaging of a Caged Neurotransmitter (e.g., Glutamate)

Two-photon uncaging provides high spatial resolution, allowing for the activation of molecules in femtoliter volumes, which is particularly useful in neuroscience for stimulating individual dendritic spines.

Protocol:

  • Cell Preparation: Prepare neuronal cultures or acute brain slices.

  • Loading of Caged Compound: Bath-apply the caged neurotransmitter (e.g., MNI-glutamate or NDBF-glutamate) to the prepared cells.

  • Microscopy Setup: Use a two-photon laser-scanning microscope equipped with a femtosecond-pulsed laser (e.g., a Ti:sapphire laser) tuned to the appropriate wavelength for two-photon excitation of the caging group (e.g., 720-840 nm).

  • Targeting and Uncaging:

    • Identify the target region of interest (e.g., a dendritic spine) using two-photon imaging at a non-activating wavelength.

    • Focus the laser beam to a diffraction-limited spot on the target and apply short pulses of high-intensity laser light to induce two-photon uncaging.

  • Recording of Biological Response: Monitor the cellular response to the released neurotransmitter. This can be done through various methods, such as:

    • Electrophysiology: Record excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) using patch-clamp techniques.

    • Calcium Imaging: Monitor changes in intracellular calcium concentration using a fluorescent calcium indicator.

  • Data Analysis: Quantify the recorded biological response and correlate it with the parameters of the uncaging laser (power, pulse duration).

Visualizations

Signaling Pathway: Light-Activated Gene Expression

G cluster_0 Extracellular cluster_1 Intracellular Light Light Caged_Inducer Caged Inducer (e.g., NDBF-IPTG) Light->Caged_Inducer Photolysis Inducer Inducer (e.g., IPTG) Caged_Inducer->Inducer Repressor Repressor Protein Inducer->Repressor Operator Operator DNA Repressor->Operator Gene_Expression Gene Expression Operator->Gene_Expression

Caption: Light-induced gene expression using a caged inducer.

Experimental Workflow: Orthogonal Uncaging

G Start Start: System with two caged compounds Compound_A Molecule A (caged with NDBF) Start->Compound_A Compound_B Molecule B (caged with DMA-NDBF) Start->Compound_B Irradiation_1P Irradiate with One-Photon Light (e.g., 405 nm) Compound_A->Irradiation_1P Compound_B->Irradiation_1P Release_A Molecule A Released Irradiation_1P->Release_A Compound_B_Intact Molecule B Remains Caged Irradiation_1P->Compound_B_Intact Irradiation_2P Irradiate with Two-Photon Light (e.g., 840 nm) Compound_B_Intact->Irradiation_2P Release_B Molecule B Released Irradiation_2P->Release_B

Caption: Workflow for orthogonal uncaging of two molecules.

Logical Relationship: One- vs. Two-Photon Excitation

G cluster_0 One-Photon Excitation cluster_1 Two-Photon Excitation 1P_Ground Ground State 1P_Excited Excited State 1P_Ground->1P_Excited Single Photon Absorption Uncaging Uncaging 1P_Excited->Uncaging Photon_1P hν₁ 2P_Ground Ground State 2P_Virtual Virtual State 2P_Ground->2P_Virtual 2P_Excited Excited State 2P_Virtual->2P_Excited Simultaneous Two-Photon Absorption 2P_Excited->Uncaging Photon_2P_1 hν₂ Photon_2P_2 hν₂

Caption: Principle of one-photon vs. two-photon excitation for uncaging.

References

comparative analysis of the photostability of different NDBF derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the photostability of different nitrobenzofuran (NDBF) derivatives, designed for researchers, scientists, and drug development professionals. The NDBF chromophore is a powerful tool for creating "caged" compounds, where a biologically active molecule is rendered inert until released by a flash of light. The photostability of these caging groups is a critical parameter, as it dictates the specificity and control of photorelease experiments. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations to aid in the selection of the most suitable NDBF derivative for specific research applications.

Data Presentation: A Comparative Overview of NDBF Derivatives

While a comprehensive side-by-side comparative study of a wide range of NDBF derivatives is not yet available in the scientific literature, this section collates the photophysical properties of the parent NDBF and two key derivatives from published research. These derivatives, a methoxy-substituted (MeO-NDBF) and a dimethylamino-substituted (DMA-NDBF) variant, were developed to enhance specific properties, particularly for two-photon excitation applications.[1][2][3]

The photolysis quantum yield (Φu) is a measure of the efficiency of the uncaging reaction upon absorption of a photon. A lower quantum yield for one-photon excitation (1PE) can be interpreted as higher stability under ambient or scattered light, which is often a desirable trait to prevent premature uncaging.

DerivativeStructureOne-Photon Absorption Max (λmax)One-Photon Uncaging Quantum Yield (Φu)Two-Photon Action Cross-Section (δu)Key Features & Notes
NDBF 3-nitrodibenzofuran~320-330 nm[2][4]~0.7 (at 330 nm)[4]~0.6 GM at 720 nm[4]High one-photon uncaging efficiency in the UV-A range.
MeO-NDBF Methoxy-substituted NDBF~355 nm[2]Not explicitly reported.0.71–1.4 GM at 800 nm[1]Red-shifted absorption compared to NDBF; improved two-photon action cross-section.[2]
DMA-NDBF Dimethylamino-substituted NDBF~424 nm (in DMSO)[3]0.136 (at 385 nm); <0.0005 (at 420 nm)[3]~1.1 GM at 840 nm (relative to NDBF)[3]Significantly red-shifted absorption; remarkably stable to one-photon excitation at wavelengths >420 nm, making it a "two-photon-only" caging group.[3]

Experimental Protocols

The determination of the photostability and uncaging efficiency of NDBF derivatives involves several key experiments. The following protocols are synthesized from methodologies described in the literature for the characterization of photocleavable protecting groups.

Measurement of One-Photon Uncaging Quantum Yield (Φu)

The one-photon uncaging quantum yield is determined by comparing the rate of photolysis of the NDBF-caged compound to that of a well-characterized actinometer under identical irradiation conditions.

Materials and Equipment:

  • Spectrophotometer (UV-Vis)

  • Fluorometer (optional, for fluorescent products)

  • Light source with a monochromator or narrow-bandpass filters (e.g., 365 nm LED)

  • Quartz cuvettes

  • Solution of the NDBF derivative of interest

  • Actinometer solution (e.g., a compound with a known photolysis quantum yield)

  • Stirring mechanism for the cuvette holder

Procedure:

  • Prepare optically dilute solutions of the NDBF derivative and the actinometer in a suitable solvent (e.g., buffered aqueous solution or an organic solvent like DMSO). The absorbance of the solutions at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.

  • Record the initial absorption spectrum of the NDBF derivative solution.

  • Irradiate the solution in a temperature-controlled cuvette holder with monochromatic light at a specific wavelength for a defined period. The solution should be stirred continuously during irradiation.

  • At set time intervals, stop the irradiation and record the full absorption spectrum. The disappearance of the starting material's absorption band and/or the appearance of the photoproduct's absorption band is monitored.

  • Repeat the irradiation and spectral recording until a significant portion of the compound has been photolyzed.

  • Repeat steps 2-5 with the actinometer solution under the exact same experimental conditions (light intensity, wavelength, geometry, temperature, and solvent).

  • The quantum yield of the NDBF derivative (Φu_sample) is calculated using the following equation:

    Φu_sample = Φu_act * (k_sample / k_act) * (F_act / F_sample)

    where:

    • Φu_act is the known quantum yield of the actinometer.

    • k_sample and k_act are the initial rates of photolysis for the sample and actinometer, respectively, determined from the change in absorbance over time.

    • F_sample and F_act are the fractions of light absorbed by the sample and actinometer, respectively, calculated from their absorbances at the irradiation wavelength.

Assessment of Photostability (Photobleaching)

Photostability is often assessed by measuring the rate of photodegradation (photobleaching) under continuous illumination.

Materials and Equipment:

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., PMT or sCMOS camera).

  • Solution of the NDBF derivative.

  • Microscope slides and coverslips.

Procedure:

  • Immobilize the NDBF derivative on a microscope slide or prepare a solution of a known concentration.

  • Focus on the sample using the fluorescence microscope.

  • Expose the sample to continuous illumination at a specific wavelength and intensity.

  • Record the fluorescence intensity over time.

  • The rate of fluorescence decay is a measure of the photobleaching rate. This can be quantified by determining the half-life (t1/2) of the fluorescence signal.

  • To compare the photostability of different derivatives, the experiment must be performed under identical illumination conditions (wavelength, power density) and in the same sample environment.

Mandatory Visualization

The following diagrams illustrate the structural relationships between the discussed NDBF derivatives and a general workflow for evaluating their photostability.

NDBF_Derivatives NDBF NDBF Core (3-nitrodibenzofuran) MeO_NDBF MeO-NDBF NDBF->MeO_NDBF  + Methoxy group DMA_NDBF DMA-NDBF NDBF->DMA_NDBF  + Dimethylamino group

Caption: Structural relationship of NDBF derivatives.

Photostability_Workflow cluster_synthesis Synthesis & Characterization cluster_photophysics Photophysical & Photochemical Analysis cluster_analysis Comparative Analysis Synthesis Synthesize NDBF Derivatives Purification Purify & Characterize (NMR, MS) Synthesis->Purification UV_Vis Measure Absorption Spectra (UV-Vis) Purification->UV_Vis Quantum_Yield Determine Uncaging Quantum Yield UV_Vis->Quantum_Yield Photobleaching Measure Photobleaching Rate UV_Vis->Photobleaching Two_Photon Assess Two-Photon Properties UV_Vis->Two_Photon Comparison Compare Photostability & Efficiency Quantum_Yield->Comparison Photobleaching->Comparison Two_Photon->Comparison Selection Select Optimal Derivative Comparison->Selection

Caption: Workflow for photostability analysis of NDBF derivatives.

References

NDBF Uncaging Speed: A Comparative Benchmark for High-Speed Photorelease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of neuroscience, cell biology, and pharmacology, the ability to precisely control the concentration of bioactive molecules in time and space is paramount. Phototriggers, or "caged compounds," offer an unparalleled solution, allowing for the light-induced release of molecules with high spatiotemporal resolution. Among the array of available phototriggers, the nitrodibenzofuran (NDBF) caging group has emerged as a frontrunner for applications demanding ultra-fast release kinetics. This guide provides an objective comparison of the uncaging speed and efficiency of NDBF against other prominent fast phototriggers, supported by experimental data and detailed methodologies.

Uncaging Performance at a Glance: NDBF vs. Key Competitors

The efficacy of a phototrigger is determined by several key parameters, primarily its quantum yield (Φ), molar extinction coefficient (ε), and the rate of the photorelease reaction (k_release). The quantum yield represents the efficiency of converting absorbed photons into a chemical reaction, while the molar extinction coefficient indicates the probability of light absorption at a specific wavelength. The product of these two, the uncaging cross-section (εΦ), provides a measure of the overall light-gathering and reaction-initiating efficiency. However, for applications requiring rapid signaling, the uncaging rate constant (k_release) is the most critical determinant of speed.

The following table summarizes the performance of NDBF alongside other commonly used fast phototriggers.

PhototriggerCaged Molecule ExampleQuantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) at λ_maxUncaging Rate (k_release) (s⁻¹)Key Characteristics & Citations
NDBF NDBF-EGTA0.718,400 at 330 nm20,000Ultra-high efficiency and fast release.
MNI MNI-Glutamate0.065 - 0.0854,300 at 330 nm> 100,000 (release within 10 µs)Widely used in neuroscience for two-photon uncaging, though with lower quantum yield.[1][2][3][4][5]
RuBi RuBi-Glutamate~0.135,600 at 450 nm> 2 x 10⁷ (release in < 50 ns)Visible light excitation, very fast release, but can have lower quantum yield than NDBF.[6][7]
DEAC450 DEAC450-GABA0.3943,000 at 450 nmNot specifically reported, but photolysis is rapid.High extinction coefficient and quantum yield, suitable for two-photon excitation at longer wavelengths.[8][9]
Coumarin Coumarin-caged compoundsVariable (e.g., 0.2-0.5)Variable> 1,000,000Can offer extremely fast release rates.
NPE NPE-ATP0.65~500 at UV wavelengths83A classic phototrigger, but with a significantly slower release rate compared to newer options.[10]
CDNI CDNI-Glutamate0.5 - 0.66,400 at 330 nmNot specifically reported, but photolysis is efficient.High quantum yield, often used in two-photon uncaging.[11]

Visualizing the Photorelease Process

To understand how these phototriggers function, it is helpful to visualize the general mechanism of action and the experimental workflow for characterizing their performance.

Phototrigger_Mechanism Caged_Molecule Caged Molecule (Inactive) Excited_State Excited State Caged_Molecule->Excited_State Absorption Light Light (Photon) Light->Excited_State Uncaging_Reaction Photochemical Reaction Excited_State->Uncaging_Reaction Initiation Active_Molecule Active Molecule Uncaging_Reaction->Active_Molecule Release Byproducts Byproducts Uncaging_Reaction->Byproducts

General mechanism of a phototrigger.

Uncaging_Workflow cluster_prep Sample Preparation cluster_exp Flash Photolysis Experiment cluster_analysis Data Analysis Sample_Prep Prepare solution of caged compound Flash Deliver intense, short light pulse (e.g., laser) Sample_Prep->Flash Detection Monitor spectral changes (e.g., Transient Absorption) Flash->Detection Kinetics Analyze kinetic traces of intermediates and products Detection->Kinetics Rate_Constant Determine uncaging rate constant (k_release) Kinetics->Rate_Constant

Experimental workflow for measuring uncaging speed.

Experimental Protocols for Measuring Uncaging Speed

The determination of uncaging rates requires specialized techniques capable of resolving chemical reactions on very short timescales. The most common and powerful method is flash photolysis coupled with transient absorption spectroscopy .

Principle

A high-intensity, short pulse of light (the "flash") from a laser is used to initiate the photolysis of the caged compound. A second, weaker light source (the "probe beam") is passed through the sample, and its absorption is measured with a fast detector. By recording the changes in absorption of the probe beam at different wavelengths immediately after the flash, the formation and decay of transient intermediates and the appearance of the final products can be monitored in real-time. The uncaging rate constant (k_release) is then extracted by fitting the kinetic traces of these species to appropriate reaction models.

Key Experimental Steps:
  • Sample Preparation: A solution of the caged compound is prepared in a suitable buffer at a known concentration. The concentration is adjusted to have an optimal optical density at the excitation wavelength to ensure uniform sample excitation.

  • Flash Photolysis Setup:

    • Light Source: A pulsed laser (e.g., a Nd:YAG laser or a femtosecond laser) is used to provide a short, high-energy pulse of light at the appropriate wavelength to excite the phototrigger.

    • Probe Beam: A continuous wave lamp (e.g., a xenon arc lamp) or a second, low-intensity pulsed laser is used as the probe. The probe beam is passed through a monochromator to select the desired wavelength for monitoring.

    • Detection System: A fast photodetector, such as a photomultiplier tube or a CCD camera, is used to measure the intensity of the probe beam after it passes through the sample. The signal is then digitized and recorded by an oscilloscope or a computer.

  • Data Acquisition:

    • A baseline absorption measurement is taken before the flash.

    • The sample is irradiated with the laser flash, and the change in absorbance is recorded as a function of time. This is repeated at various probe wavelengths to build a complete picture of the spectral changes.

  • Data Analysis:

    • The kinetic traces at different wavelengths are analyzed to identify the formation and decay of transient species.

    • The rate constants for the different steps in the photorelease process, including the final release of the bioactive molecule (k_release), are determined by fitting the data to a kinetic model.

Alternative and Complementary Techniques:
  • Time-Resolved Infrared (TRIR) Spectroscopy: This technique is similar to transient absorption spectroscopy but uses an infrared probe beam to monitor changes in the vibrational modes of the molecules. This can provide more specific structural information about the intermediates and products.

  • High-Performance Liquid Chromatography (HPLC): While not a real-time technique, HPLC can be used to quantify the amount of uncaged product after a specific irradiation time. By performing experiments with varying irradiation times, a pseudo-rate can be determined.

Conclusion: NDBF as a Premier Choice for Rapid Uncaging

The data presented in this guide clearly positions NDBF as a top-tier phototrigger, particularly for applications where both high efficiency and rapid release are critical. Its impressive quantum yield and fast uncaging rate make it an excellent choice for studying fast cellular processes such as synaptic transmission and intracellular calcium signaling. While other phototriggers like RuBi and certain coumarin derivatives may offer even faster release in the nanosecond and sub-microsecond domains, this often comes with trade-offs in quantum yield or excitation wavelength. MNI and CDNI remain valuable tools, especially in the realm of two-photon uncaging, but their overall efficiency is lower than that of NDBF. The selection of the optimal phototrigger will ultimately depend on the specific experimental requirements, including the desired release speed, the wavelength of light available, and the biological system under investigation.

References

Navigating the Cellular Maze: A Comparative Guide to the Cross-Reactivity of NDBF-Caged Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise delivery of bioactive molecules is paramount. Caged compounds, which release their cargo upon light stimulation, offer unparalleled spatiotemporal control. Among these, nitrodibenzofuran (NDBF)-caged compounds have emerged as a promising tool due to their high two-photon sensitivity and rapid photolysis rates. However, the potential for off-target effects, or cross-reactivity with unintended cellular components, remains a critical consideration. This guide provides a comparative analysis of the cross-reactivity of NDBF-caged compounds, supported by available experimental data and detailed protocols for assessment.

Quantitative Comparison of Caged Compound Cross-Reactivity

A primary concern with any caged compound is its biological inertness prior to uncaging. The caging group itself or the caged molecule should not interact with cellular machinery in a way that confounds experimental results. While comprehensive quantitative data on the cross-reactivity of NDBF-caged compounds is still emerging, some key findings from studies on various caged compounds provide valuable insights.

Caging GroupOff-Target(s)Concentration for Off-Target EffectKey Findings
NDBF Data not availableData not availableStudies have demonstrated the utility of NDBF-caged peptides and thiols in cellular environments without reporting significant toxicity or off-target effects.[1][2]
MNI GABA-A ReceptorsHigh (mM range)MNI-caged L-glutamate, NMDA, and kainate inhibit GABA-A receptors, with IC50 values near the maximal concentrations used in some experiments.[3] At lower concentrations (5-300 µM), these off-target effects are significantly reduced.[4]
MNI NMDA ReceptorsNot observedMNI-caged glutamate was found to be inert at NMDA receptors.[5]
CNB NMDA ReceptorsNot specifiedCNB-caged glutamate demonstrated inhibitory effects on NMDA receptors.[5]
NPEC GABA-A ReceptorsNot observedIn contrast to MNI-caged ligands, NPEC-caged counterparts did not interfere with GABAergic transmission at high concentrations.[3]

Note: The lack of specific quantitative data for NDBF-caged compounds highlights a current gap in the literature and underscores the importance of empirical validation for each new caged compound.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the fidelity of experiments using NDBF-caged compounds, rigorous assessment of their potential cross-reactivity is essential. The following are detailed methodologies for key experiments.

Patch-Clamp Electrophysiology for Receptor Cross-Reactivity

This protocol is designed to assess the effect of a caged compound on the function of non-target ion channels and receptors.

Objective: To determine if the NDBF-caged compound or its photolysis byproducts modulate the activity of a panel of relevant off-target receptors (e.g., GABA-A, NMDA, AMPA receptors).

Materials:

  • Cell line expressing the receptor of interest (e.g., HEK293 cells transfected with GABA-A receptor subunits).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Perfusion system.

  • NDBF-caged compound of interest.

  • Known agonist and antagonist for the receptor of interest (positive and negative controls).

  • External and internal patch-clamp solutions.

Procedure:

  • Culture cells expressing the receptor of interest on coverslips.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply the specific agonist for the receptor to elicit a baseline current response.

  • After a stable baseline is achieved, perfuse the NDBF-caged compound (in its caged form) at a relevant concentration (e.g., the intended experimental concentration).

  • Monitor for any changes in the baseline current or the agonist-evoked current. An increase or decrease in current in the presence of the caged compound indicates a direct effect.

  • To test the effect of photolysis byproducts, deliver a light pulse to photolyze the NDBF-caged compound in a region upstream of the patched cell and perfuse the photolyzed solution over the cell.

  • Alternatively, photolyze the compound directly in the bath solution while recording.

  • Record any changes in the holding current or agonist-induced currents.

  • Compare the effects to the application of a known antagonist for the receptor.

  • Construct dose-response curves to determine the IC50 if an inhibitory effect is observed.

High-Throughput Screening (HTS) for Off-Target Profiling

HTS allows for the rapid screening of a caged compound against a large panel of cellular targets to identify potential off-target interactions.

Objective: To identify unintended molecular targets of the NDBF-caged compound.

Materials:

  • A library of purified proteins or cell lines representing diverse target classes (e.g., kinases, GPCRs, proteases).

  • Multi-well plates (96, 384, or 1536-well format).

  • Automated liquid handling systems.

  • Plate reader capable of measuring the assay-specific readout (e.g., fluorescence, luminescence, absorbance).

  • NDBF-caged compound.

  • Control compounds (known inhibitors/activators for each target).

Procedure:

  • Assay Development: For each target, develop a robust and miniaturized assay suitable for HTS.[6]

  • Pilot Screen: Perform a pilot screen with a small subset of compounds, including the NDBF-caged compound and controls, to assess assay performance (e.g., Z'-factor).[7]

  • Primary Screen: Screen the NDBF-caged compound at a single concentration against the entire target library.

  • Hit Identification: Identify "hits" where the caged compound shows significant activity above a predefined threshold.

  • Dose-Response Confirmation: Re-test the hits at multiple concentrations to confirm the activity and determine potency (e.g., IC50 or EC50).

  • Counter-Screens: Implement counter-screens to eliminate false positives, such as compounds that interfere with the assay technology.[8]

Potential Signaling Pathways Affected by Photolysis Byproducts

The photolysis of nitroaromatic caging groups, including NDBF, is known to generate a nitroso ketone or aldehyde as a byproduct. While the specific byproducts of NDBF photolysis and their cellular effects are not yet fully characterized, reactive nitroso species have the potential to interact with cellular components and trigger stress response pathways.

One potential consequence of photolysis byproduct accumulation is the induction of oxidative stress . This can occur through the generation of reactive oxygen species (ROS), leading to the activation of downstream signaling cascades. Key pathways that could be affected include:

  • MAP Kinase Pathways (e.g., JNK, p38): These pathways are activated by a variety of cellular stresses, including oxidative stress, and can lead to inflammation, apoptosis, or cell survival depending on the context.

  • Nrf2 Pathway: This is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.

  • ER Stress Response: Accumulation of reactive byproducts could potentially lead to protein misfolding in the endoplasmic reticulum, triggering the unfolded protein response (UPR).

Further research is needed to identify the specific byproducts of NDBF photolysis and their interactions with these and other signaling pathways.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental design and potential cellular effects, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assessment Cross-Reactivity Assessment cluster_analysis Data Analysis caged_compound NDBF-Caged Compound patch_clamp Patch-Clamp Electrophysiology caged_compound->patch_clamp hts High-Throughput Screening caged_compound->hts cell_culture Cell Culture with Target Receptor cell_culture->patch_clamp ic50 IC50 / EC50 Determination patch_clamp->ic50 hit_validation Hit Validation hts->hit_validation

Experimental workflow for assessing caged compound cross-reactivity.

signaling_pathway photolysis NDBF Photolysis (Light) byproducts Reactive Byproducts (e.g., Nitroso species) photolysis->byproducts ros Increased ROS byproducts->ros er_stress ER Stress byproducts->er_stress mapk MAPK Activation (JNK, p38) ros->mapk nrf2 Nrf2 Activation ros->nrf2 upr Unfolded Protein Response er_stress->upr cellular_response Cellular Response (Apoptosis, Survival, etc.) mapk->cellular_response nrf2->cellular_response upr->cellular_response

Potential signaling pathways affected by photolysis byproducts.

Conclusion

NDBF-caged compounds represent a powerful technology for the precise control of cellular processes. Their high photochemical efficiency makes them particularly attractive for demanding applications. However, as with any tool that interfaces with complex biological systems, a thorough understanding of their potential for cross-reactivity is essential for the accurate interpretation of experimental results. The information and protocols provided in this guide are intended to equip researchers with the knowledge to critically evaluate and validate the use of NDBF-caged compounds in their specific experimental contexts. As the field advances, a more comprehensive and quantitative understanding of the off-target effects of different caging groups will undoubtedly emerge, further refining our ability to optically control the intricate machinery of the cell.

References

A Comparative Guide to Validating the Biological Inertness of NDBF-Caged Molecules Before Photolysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, caged compounds offer an unparalleled method for controlling biological activity with high spatiotemporal precision. By masking a molecule's function with a photoremovable protecting group (PPG), its activity can be initiated on demand with a flash of light. The 7-nitroindoline-based NDBF (4-methoxy-7-nitroindolinyl) caging group is frequently employed due to its efficient uncaging with visible light. However, the foundational premise of this technology is that the caged molecule must be completely biologically inert before photolysis.[1][2] Any residual agonist or antagonist activity can lead to confounding results and misinterpretation of data.

This guide provides a comparative framework and detailed experimental protocols to rigorously validate the biological inertness of NDBF-caged molecules, ensuring the reliability of experimental outcomes.

Performance Comparison: Caged vs. Uncaged Activity

The primary validation step involves a direct comparison of the biological activity of the caged molecule (pre-photolysis) against its uncaged, active counterpart. An ideal NDBF-caged compound should show no significant biological effect at concentrations where the free molecule elicits a strong response.

Table 1: Comparative In Vitro Activity of a Caged Kinase Inhibitor

Compound Concentration Target Kinase Inhibition (%) Off-Target Effect (GABA-A Receptor Antagonism) (%)
Uncaged Inhibitor 1 µM 92% 5%
10 µM 98% 12%
NDBF-caged Inhibitor 1 µM < 1% < 1%
10 µM < 2% < 1%
100 µM 5% 3%
Vehicle Control - 0% 0%

This table presents hypothetical data illustrating the effective suppression of both on-target and off-target activity of a kinase inhibitor by the NDBF caging group at standard working concentrations.

Comparison with Alternative Caging Chemistries

While NDBF is a versatile caging group, several alternatives exist, each with distinct properties. The choice of a PPG should be tailored to the specific experimental needs, such as the required wavelength for uncaging and tolerance for potential phototoxic byproducts.

Table 2: Comparison of Common Photoremovable Protecting Groups

Caging Group Typical Uncaging Wavelength Key Advantages Key Disadvantages Pre-photolysis Inertness
NDBF (Nitroindolinyl) 405 nm (1-photon) / 720-800 nm (2-photon) High quantum yield; sensitive to visible light.[3] Can be sensitive to ambient light. Generally high.
NPE (o-Nitrobenzyl) ~350 nm (UV) Well-established; chemically stable.[1][4] Requires UV light (potential for cell damage); can produce reactive nitroso byproducts.[4] High.
Bhc (Coumarin-based) ~400 nm (1-photon) / ~800 nm (2-photon) High two-photon absorption cross-section; fluorescent byproducts can report on uncaging.[5] Can be synthetically challenging to install. High.

| DEAC (Coumarin-based) | ~450 nm | Sensitive to blue light; good aqueous solubility.[6] | Lower quantum yield compared to NDBF. | High. |

Key Experimental Protocols for Validating Inertness

A multi-faceted approach is required to confidently establish the biological inertness of a caged compound.

In Vitro Target Activity Assay

Objective: To quantify any residual activity of the caged compound against its purified molecular target.

Methodology:

  • Prepare serial dilutions of the NDBF-caged molecule, the uncaged active molecule, and a vehicle control.

  • Perform a suitable biochemical assay (e.g., enzymatic activity assay, radioligand binding assay).

  • Incubate the purified target (e.g., enzyme, receptor) with each compound concentration under conditions that prevent light exposure (e.g., in the dark or under red light).

  • Measure the activity for each sample.

  • Crucial Control: Irradiate a sample of the caged compound with the uncaging wavelength to generate the active molecule in situ, then perform the assay to confirm that the photolysis byproducts do not interfere with the assay and that the uncaged molecule is fully active.

  • Calculate the IC50 or EC50 for the uncaged compound and demonstrate a lack of significant activity for the caged compound at relevant concentrations.

Cell-Based Functional Assay

Objective: To assess the impact of the caged compound on a relevant cellular signaling pathway or phenotype before photolysis.

Methodology:

  • Select a cell line that exhibits a robust and measurable response to the active molecule.

  • Culture the cells and load them with the NDBF-caged compound, the uncaged molecule (positive control), or a vehicle control. All steps must be performed in the dark.

  • Incubate the cells for a time course relevant to the expected biological effect.

  • Measure a downstream functional readout. This could be a change in second messenger concentration (e.g., Ca2+), membrane potential, gene expression, or a specific cellular event like apoptosis or proliferation.

  • Confirm that cells treated with the caged compound show no significant difference from the vehicle control.

Off-Target Activity Profiling

Objective: To ensure the caged compound does not have unintended interactions with other biological targets.[7][8][9] Caging groups themselves can sometimes introduce off-target liabilities.[10]

Methodology:

  • Screen the NDBF-caged compound at a high concentration (e.g., 10-fold to 100-fold above its intended use concentration) against a broad panel of relevant targets.

  • For a caged kinase inhibitor, this would be a large panel of kinases. For a GPCR ligand, a panel of different GPCRs would be appropriate.

  • Commercial services are widely available for this type of profiling.

  • The ideal caged compound should not exhibit significant inhibition or activation of any off-targets in the panel.

Visualized Workflows and Concepts

Diagrams help clarify the experimental logic and the underlying principles of caging technology.

G cluster_workflow Inertness Validation Workflow start Prepare Caged & Uncaged Compounds invitro In Vitro Target Assay start->invitro cellbased Cell-Based Functional Assay start->cellbased offtarget Off-Target Profiling start->offtarget analyze Compare Activity to Controls invitro->analyze cellbased->analyze offtarget->analyze conclusion Biologically Inert analyze->conclusion No Activity fail Redesign/Purify Compound analyze->fail Activity Detected G cluster_pathway Signaling Pathway Inhibition Model Receptor Receptor Kinase Kinase Receptor->Kinase Substrate Substrate-P Kinase->Substrate Response Cellular Response Substrate->Response Caged_Inhibitor NDBF-Caged Inhibitor Caged_Inhibitor->Kinase NO INTERACTION Light hv (Light) Caged_Inhibitor->Light Uncaged_Inhibitor Active Inhibitor Light->Uncaged_Inhibitor Uncaged_Inhibitor->Kinase G Decision Select Caging Strategy NDBF NDBF Caging + Visible light uncaging + High quantum yield - Potential light sensitivity Decision->NDBF General cell culture NPE NPE Caging + High chemical stability + Well-established - UV uncaging requirement - Nitroso byproducts Decision->NPE Robustness needed, UV available TwoPhoton 2-Photon Caging (e.g., Bhc) + Deep tissue penetration + High spatial precision - Requires specialized laser Decision->TwoPhoton In-tissue or subcellular work

References

Uncaging the Light: A Comparative Guide to Solvent Effects on the Photolysis of Caged Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a caged compound, light, and the surrounding solvent is paramount for the precise spatiotemporal release of bioactive molecules. This guide provides a comparative analysis of solvent effects on the photolysis of caged compounds, with a focus on quantitative data and experimental methodologies.

While specific quantitative data on the photolysis of NDBF (2,3-naphthalenedicarboxaldehyde-sensitized benzylic fluoride) in various solvents remains elusive in the current body of scientific literature, a comprehensive examination of other widely used caged compounds, particularly those based on the o-nitrobenzyl and coumarin scaffolds, offers valuable insights into the profound influence of the solvent environment on uncaging efficiency.

The Decisive Role of the Solvent in Photolysis

The solvent is not a passive bystander in the photolysis of caged compounds. It can significantly influence the quantum yield (Φ), the rate of photorelease, and even the reaction pathway itself. Key solvent properties that come into play include polarity, viscosity, and the ability to participate in hydrogen bonding or proton transfer. These factors can affect the stability of the excited state of the caged compound, the efficiency of intersystem crossing to the reactive triplet state, and the kinetics of the bond-cleavage and subsequent thermal reactions that lead to the release of the active molecule.[1]

For instance, studies on o-nitrobenzyl derivatives have shown that the presence of water is essential for the photoredox pathway of some meta and para isomers, with no significant photoreaction observed in organic solvents like acetonitrile, methanol, or ethanol.[2] This highlights a dramatic solvent-dependent switch in reactivity.

Quantitative Comparison of Solvent Effects on Photolysis

Caged CompoundSolventQuantum Yield (Φ)Observations & Key Findings
o-Nitrobenzyl Acetate Acetonitrile0.11-
Methanol0.13-
Water0.04Quantum yield is generally lower in the more polar and protic solvent, water.
o-Nitrobenzyl Alcohol AcetonitrileNo ReactionNo observable photoreaction in several organic solvents.
MethanolNo ReactionThe presence of water is crucial for the photoredox reaction of this compound.[2]
Water-Readily undergoes photolysis.
2,4-Dinitrophenol (24DNP) 2-Propanol-Dramatically increased reactivity compared to water.[3]
Water-Lower reactivity.[4]
MNI-caged-L-glutamate Aqueous Buffer (pH 7.3)0.065 - 0.085Optimized for high quantum yield in physiological conditions.[5]

Note: The absence of specific quantum yield values for some entries indicates that the original studies reported on relative reactivity or did not provide precise quantitative data.

Experimental Protocols for Determining Photolysis Quantum Yield

The determination of the quantum yield of photolysis is a critical experiment for characterizing caged compounds. A common method involves the following steps:

  • Preparation of the Sample: A solution of the caged compound in the solvent of interest is prepared at a concentration that gives a suitable absorbance at the irradiation wavelength (typically between 0.1 and 1).

  • Actinometry: A chemical actinometer, a compound with a well-characterized and stable quantum yield (e.g., potassium ferrioxalate), is used to measure the photon flux of the light source. The actinometer is irradiated under the same conditions as the sample.

  • Irradiation of the Sample: The sample solution is irradiated with a monochromatic light source (e.g., a laser or a lamp with a monochromator) at a specific wavelength. The progress of the reaction is monitored over time by a suitable analytical technique.

  • Monitoring the Reaction: UV-Vis spectrophotometry is commonly used to follow the disappearance of the caged compound or the appearance of the photoproduct. High-performance liquid chromatography (HPLC) can also be employed for more complex reaction mixtures.

  • Calculation of the Quantum Yield: The quantum yield (Φ) is calculated using the following formula:

    Φsample = (Ratesample / Rateactinometer) * Φactinometer

    Where the rates are the initial rates of conversion for the sample and the actinometer, respectively.

Visualizing the Influence of Solvents on Photolysis Pathways

The following diagram illustrates the general mechanism of photolysis for a typical o-nitrobenzyl caged compound and highlights the key steps where the solvent can exert its influence.

G Solvent Effects on o-Nitrobenzyl Caged Compound Photolysis cluster_photophysical Photophysical Processes cluster_photochemical Photochemical & Thermal Reactions cluster_solvent Solvent Influence Caged_Compound Caged Compound (Ground State) Excited_Singlet Excited Singlet State Caged_Compound->Excited_Singlet Light Absorption (hν) Excited_Triplet Excited Triplet State (Reactive) Excited_Singlet->Excited_Triplet Intersystem Crossing Aci_Nitro aci-Nitro Intermediate Excited_Triplet->Aci_Nitro Intramolecular H-atom Transfer Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Cyclization Photoproducts Photoproducts + Released Molecule Cyclic_Intermediate->Photoproducts Rearrangement & Release Polarity Polarity Polarity->Excited_Singlet Stabilization/ Destabilization Polarity->Aci_Nitro Stabilization Viscosity Viscosity Viscosity->Excited_Triplet Affects Molecular Rearrangement Proton_Transfer H-Bonding/ Proton Transfer Proton_Transfer->Aci_Nitro Catalysis/ Inhibition

Caption: A diagram illustrating the photolysis pathway of o-nitrobenzyl caged compounds and the points of solvent intervention.

Conclusion

The choice of solvent is a critical parameter in the design and application of experiments involving caged compounds. While a universal, quantitative predictor for solvent effects across all classes of caged compounds is yet to be established, the available data clearly demonstrates that solvent properties such as polarity, viscosity, and the capacity for hydrogen bonding can significantly modulate the efficiency and kinetics of photorelease. For NDBF and other novel caged compounds, a systematic evaluation of their photolytic behavior in a range of solvents is essential to unlock their full potential in biological and pharmaceutical research. Researchers are encouraged to perform their own quantum yield measurements in the specific solvent systems relevant to their experimental conditions to ensure optimal and predictable uncaging.

References

A Head-to-Head Comparison of NDBF and DMNB Caging Groups for Neuroscientific Research

Author: BenchChem Technical Support Team. Date: November 2025

In the field of neuroscience and drug development, the precise spatiotemporal control of bioactive molecules is paramount for elucidating complex biological processes. Photoremovable protecting groups, or "caging" groups, offer a powerful tool to achieve this control by rendering a molecule inactive until its release is triggered by light. This guide provides a detailed head-to-head comparison of two prominent ortho-nitrobenzyl-based caging groups: 7-nitro-2,3-dihydro-1H-inden-1-yl (NDBF) and 4,5-dimethoxy-2-nitrobenzyl (DMNB). This comparison focuses on their photochemical properties, experimental protocols for their characterization, and their application in neurobiological signaling pathways.

Data Presentation: Quantitative Comparison of NDBF and DMNB

The efficacy of a caging group is determined by several key photochemical parameters. The following tables summarize the available quantitative data for NDBF and DMNB, providing a clear comparison of their performance.

Table 1: One-Photon Uncaging Properties

ParameterNDBFDMNBReference
Maximum Absorption Wavelength (λmax) ~330 - 380 nm~355 nm[1][2]
Molar Extinction Coefficient (ε) at λmax ~18,400 M⁻¹cm⁻¹Varies with caged molecule[3]
Quantum Yield of Uncaging (Φu) 0.2 - 0.7Generally lower than CNB, specific values vary[2]
Photolysis Rate (k) ~20,000 s⁻¹ (for NDBF-EGTA)Generally slower than CNB[3]

Table 2: Two-Photon Uncaging Properties

ParameterNDBFDMNBReference
Two-Photon Uncaging Cross-Section (δu) ~0.6 GMNot widely reported, generally considered low[4][5]
Optimal Two-Photon Excitation Wavelength ~720 nmNot specified[6]

Experimental Protocols

To facilitate the direct comparison and selection of caging groups for specific research applications, detailed experimental protocols for characterizing their key photochemical properties are provided below.

Protocol 1: Determination of Uncaging Quantum Yield (Φu) by Chemical Actinometry

Objective: To determine the quantum yield of uncaging for an NDBF-caged and a DMNB-caged compound relative to a chemical actinometer with a known quantum yield.

Materials:

  • NDBF-caged compound (e.g., NDBF-caged GABA)

  • DMNB-caged compound (e.g., DMNB-caged GABA)

  • Chemical actinometer solution (e.g., potassium ferrioxalate)[7][8]

  • Spectrophotometer

  • Monochromatic light source with a known wavelength (e.g., 365 nm LED)

  • Quartz cuvettes

  • Reagents for developing the actinometer (e.g., 1,10-phenanthroline solution, acetate buffer)

  • Solvent appropriate for the caged compounds and actinometer (e.g., phosphate-buffered saline)

Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of the NDBF-caged compound, DMNB-caged compound, and the chemical actinometer at a concentration that gives an absorbance of ~0.1 at the irradiation wavelength.

    • Prepare the necessary developing solutions for the actinometer.

  • Irradiation of the Actinometer:

    • Fill a quartz cuvette with the actinometer solution.

    • Irradiate the solution with the monochromatic light source for a defined period, ensuring the solution is stirred.

    • Measure the change in absorbance of the actinometer solution at the appropriate wavelength after developing the color, which is proportional to the number of photons absorbed.

  • Irradiation of the Caged Compounds:

    • Fill separate quartz cuvettes with the NDBF-caged and DMNB-caged compound solutions.

    • Irradiate each solution under the identical conditions used for the actinometer (same light source, distance, and time).

    • Monitor the progress of the uncaging reaction by measuring the change in the absorption spectrum of the caged compound or the appearance of the absorption spectrum of the released molecule using a spectrophotometer.

  • Calculation of Quantum Yield:

    • The quantum yield of uncaging (Φu) is calculated using the following formula:

      Φu = (ΔA_caged / ε_caged) / (ΔA_act / (Φ_act * ε_act))

      where:

      • ΔA_caged is the change in absorbance of the caged compound.

      • ε_caged is the molar extinction coefficient of the caged compound.

      • ΔA_act is the change in absorbance of the actinometer.

      • Φ_act is the known quantum yield of the actinometer at the irradiation wavelength.

      • ε_act is the molar extinction coefficient of the photoproduct of the actinometer.

Protocol 2: Measurement of Two-Photon Uncaging Cross-Section (δu) by Z-Scan Method

Objective: To measure the two-photon absorption cross-section (σ₂) of NDBF- and DMNB-caged compounds, which is a key component of the two-photon uncaging cross-section (δu = σ₂ * Φu).

Materials:

  • NDBF-caged compound

  • DMNB-caged compound

  • Solvent with negligible two-photon absorption at the excitation wavelength

  • Mode-locked femtosecond laser tunable in the near-infrared range (e.g., Ti:Sapphire laser)

  • Focusing lens

  • Sample holder mounted on a translation stage

  • Photodiode detector

  • Aperture

Methodology:

  • Sample Preparation:

    • Prepare solutions of the NDBF-caged and DMNB-caged compounds in a suitable solvent at a known concentration.

  • Z-Scan Setup:

    • The laser beam is focused by a lens.

    • The sample cuvette is mounted on a translation stage that allows it to be moved along the beam axis (z-axis) through the focal point.

    • A photodiode detector is placed in the far field to measure the transmitted light.

    • For "closed-aperture" Z-scan, an aperture is placed before the detector to measure changes in beam divergence. For "open-aperture" Z-scan, the aperture is removed to measure changes in total transmittance.

  • Data Acquisition:

    • Open-Aperture Z-Scan: The sample is translated along the z-axis, and the transmitted intensity is recorded as a function of the sample position (z). A dip in the transmission at the focal point (z=0) indicates two-photon absorption.

    • Closed-Aperture Z-Scan: The measurement is repeated with the aperture in place. The resulting trace will show a pre-focal peak and a post-focal valley (or vice-versa), the shape of which depends on the sign of the nonlinear refractive index.

  • Data Analysis:

    • The open-aperture Z-scan data is fitted to a theoretical model to extract the two-photon absorption coefficient (β).

    • The two-photon absorption cross-section (σ₂) is then calculated from β using the following equation:

      σ₂ = (hν * β) / N

      where:

      • h is Planck's constant.

      • ν is the frequency of the incident light.

      • N is the number density of the molecules in the solution.

  • Calculation of Two-Photon Uncaging Cross-Section (δu):

    • The two-photon uncaging cross-section is the product of the two-photon absorption cross-section and the uncaging quantum yield:

      δu = σ₂ * Φu

Mandatory Visualization

Signaling Pathway: GABAergic Synapse

The following diagram illustrates a simplified GABAergic synapse, a common target for neuroscientific studies utilizing caged GABA. Uncaging of GABA at specific synaptic or extrasynaptic locations allows for the precise investigation of inhibitory neurotransmission.

GABAergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA VGAT VGAT GABA->VGAT Vesicular GABA Transporter Vesicle Vesicle GABA_A_R GABA-A Receptor (Ionotropic) Vesicle->GABA_A_R Release into Synaptic Cleft GABA_B_R GABA-B Receptor (Metabotropic) Vesicle->GABA_B_R VGAT->Vesicle Cl- Cl- GABA_A_R->Cl- Cl- Influx K+ K+ GABA_B_R->K+ K+ Efflux Hyperpolarization Hyperpolarization Cl-->Hyperpolarization K+->Hyperpolarization Caged_GABA Caged_GABA Caged_GABA->GABA_A_R Uncaging Caged_GABA->GABA_B_R Light Light Light->Caged_GABA Caging_Group_Comparison_Workflow cluster_synthesis Synthesis cluster_photochem Photochemical Characterization cluster_application In Vitro / In Vivo Application Synth_NDBF Synthesize NDBF-caged Bioactive Molecule 1P_Char One-Photon Properties (λmax, ε, Φu) Synth_NDBF->1P_Char 2P_Char Two-Photon Properties (δu) Synth_NDBF->2P_Char Synth_DMNB Synthesize DMNB-caged Bioactive Molecule Synth_DMNB->1P_Char Synth_DMNB->2P_Char Cell_Culture Cell Culture Experiments (e.g., Neuronal Firing) 1P_Char->Cell_Culture Tissue_Slice Tissue Slice Experiments (e.g., Synaptic Plasticity) 1P_Char->Tissue_Slice 2P_Char->Cell_Culture 2P_Char->Tissue_Slice Data_Analysis Comparative Data Analysis and Selection Cell_Culture->Data_Analysis Tissue_Slice->Data_Analysis

References

Methoxy-NDBF: A Leap Forward in Photoremovable Protecting Groups for Thiol Caging

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of methoxy-NDBF and its parent compound, NDBF, for researchers and professionals in drug development and chemical biology.

In the realm of chemical synthesis and biological research, the precise control over the activity of biomolecules is paramount. Photoremovable protecting groups, or "caging" groups, offer a powerful tool for this purpose, allowing for the spatial and temporal release of active molecules with a flash of light. The nitrodibenzofuran (NDBF) group has emerged as a valuable photolabile caging group for thiols, a key functional group in many biological molecules like the amino acid cysteine. Recently, a methoxy-substituted analogue, methoxy-NDBF, has been developed, demonstrating significant improvements over the parent NDBF. This guide provides a comprehensive comparison of these two protecting groups, supported by experimental data, to assist researchers in selecting the optimal tool for their needs.

Enhanced Photophysical Properties of Methoxy-NDBF

The addition of a methoxy substituent to the NDBF core results in notable changes to its photophysical properties. A key improvement is the shift in the absorption maximum to a longer wavelength. This alteration can be advantageous in biological systems where shorter wavelength UV light may cause cellular damage.

PropertyNDBFMethoxy-NDBFFold Improvement
Absorption Maximum (λmax) 320 nm355 nmN/A
Two-Photon Mediated Uncaging Rate 1x3.6x3.6
Two-Photon Action Cross-Section -0.71 – 1.4 GM-

Superior Performance in Two-Photon Uncaging

One of the most significant advantages of methoxy-NDBF is its enhanced efficiency in two-photon (TP) mediated uncaging. In a direct comparison, a peptide protected with methoxy-NDBF uncaged at a rate 3.6-fold greater than the same peptide protected with the parent NDBF when irradiated at 800 nm.[1] This increased two-photon action cross-section (measured at 0.71–1.4 GM for the methoxy-NDBF protected peptide) is a critical advancement for applications requiring deep tissue penetration and high spatial resolution with minimal photodamage, such as in live-cell imaging and targeted drug release.[1]

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate and compare NDBF and methoxy-NDBF.

Solid-Phase Peptide Synthesis (SPPS)

The utility of both NDBF and methoxy-NDBF was demonstrated in the solid-phase synthesis of biologically active peptides. The general workflow for this process is as follows:

spss_workflow resin Solid Support Resin coupling Coupling resin->coupling fmac_cys Fmoc-Cys(NDBF/MeO-NDBF)-OH fmac_cys->coupling deprotection Fmoc Deprotection coupling->deprotection chain_elongation Chain Elongation (Sequential amino acid addition) deprotection->chain_elongation cleavage Cleavage from Resin chain_elongation->cleavage peptide Protected Peptide cleavage->peptide

Caption: Solid-Phase Peptide Synthesis Workflow.

A protected cysteine building block, Fmoc-Cys(MeO-NDBF)-OH, was synthesized and utilized in SPPS to assemble two different peptides: an α-Factor precursor and a fragment from the C-terminus of K-Ras.[1] This demonstrates the compatibility of the methoxy-NDBF group with standard SPPS protocols.

Photolysis Kinetics

To compare the uncaging efficiency, peptides protected with either NDBF or methoxy-NDBF were subjected to photolysis.

UV Photolysis: Solutions of the protected peptides were irradiated with a UV lamp, and the progress of the reaction was monitored by High-Performance Liquid Chromatography (HPLC) to quantify the rate of deprotection.

Two-Photon Photolysis: Solutions of the protected peptides were irradiated at 800 nm using a Ti:Sapphire laser.[1] The rate of uncaging was determined by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1]

photolysis_workflow protected_peptide Protected Peptide (NDBF or MeO-NDBF) irradiation Irradiation (UV or 800 nm Laser) protected_peptide->irradiation analysis Analysis (HPLC or LC-MS) irradiation->analysis Monitor reaction uncaged_peptide Uncaged Peptide irradiation->uncaged_peptide kinetics Determine Photolysis Rate analysis->kinetics enzyme_assay_workflow uncaged_peptide Uncaged Peptide incubation Incubation uncaged_peptide->incubation enzyme Farnesyltransferase enzyme->incubation product_analysis Product Analysis (e.g., LC-MS) incubation->product_analysis activity Confirm Enzymatic Processing product_analysis->activity

References

A Comparative Guide to Photolabile Protecting Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the performance, applications, and experimental considerations of common photolabile protecting groups.

The use of photolabile protecting groups (PPGs), or "caging" groups, has become an indispensable tool in chemical biology and drug development, offering precise spatiotemporal control over the release of bioactive molecules.[1][2] By masking the function of a molecule until its release is triggered by light, PPGs enable researchers to study complex biological processes with minimal disruption and to develop novel light-activated therapeutic strategies.[1][3] This guide provides a comparative overview of the performance of various commonly used PPGs, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Key Photolabile Protecting Groups

The efficacy of a PPG is determined by several key photophysical parameters, including its absorption maximum (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu).[1][4] The product of the molar extinction coefficient and the quantum yield (ε × Φu) gives the uncaging efficiency, a crucial metric for practical applications.[1] The ideal PPG possesses a long absorption wavelength to minimize cellular damage and enhance tissue penetration, a high molar extinction coefficient to capture light efficiently, and a high quantum yield for effective release of the caged molecule.[1][2]

Below is a summary of the performance characteristics of several popular classes of photolabile protecting groups.

Protecting Group ClassExample Compoundλmax (nm)ε (M⁻¹cm⁻¹)ΦuSolvent/ConditionsReference
o-Nitrobenzyl o-Nitrobenzyl (ONB)~280-3505,000-15,0000.01-0.5Various[4][5]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~3504,5000.05-0.1Aqueous Buffer[4][6]
Nitroveratryloxycarbonyl (Nvoc)~3504,2000.003Acetonitrile/Water[7]
Coumarin-based 7-(Diethylamino)coumarin-4-yl)methyl (DEACM)~380-40020,000-40,0000.002-0.08Aqueous Buffer[1][8]
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)~390-420>15,0000.01-0.2Aqueous Buffer[9]
BODIPY-based meso-Methylhydroxy BODIPY~500>80,000~0.01Various[1][10]
p-Hydroxyphenacyl p-Hydroxyphenacyl (pHP)~270-320~15,0000.1-0.4Aqueous Buffer[2][8]

Key Classes of Photolabile Protecting Groups: An Overview

o-Nitrobenzyl Derivatives

The ortho-nitrobenzyl (ONB) group and its derivatives are the most widely used class of PPGs due to their synthetic accessibility and broad applicability for caging a variety of functional groups, including alcohols, amines, carboxylates, and phosphates.[1][11] The uncaging mechanism proceeds via a Norrish Type II reaction upon UV irradiation, leading to the release of the protected molecule and an o-nitrosobenzaldehyde byproduct.[2] While robust, traditional ONB cages are limited by their absorption in the UV range, which can be damaging to biological samples.[4] Efforts to red-shift the absorption maximum have led to the development of derivatives like 4,5-dimethoxy-2-nitrobenzyl (DMNB), which can be cleaved with less energetic light.[6] However, a common challenge in modifying ONB cages is the trade-off between red-shifting the absorption and maintaining a high quantum yield.[1][6]

Coumarin-Based Cages

Coumarin-based PPGs have gained significant attention due to their longer-wavelength absorption profiles, extending into the visible light spectrum, and their generally high molar extinction coefficients.[8][10] These properties make them particularly suitable for biological applications where minimizing phototoxicity is crucial.[8] The uncaging mechanism involves a heterolytic bond cleavage from the excited singlet state.[12] Modifications to the coumarin core, such as the introduction of electron-donating groups at the 7-position, have been successful in tuning the photophysical properties.[1][10] For instance, 7-(diethylamino)coumarin derivatives exhibit strong absorption in the near-visible range.[1] A notable advantage of some coumarin cages is their potential for two-photon excitation, which allows for even greater spatial control and deeper tissue penetration.[5][9]

Borondipyrromethene (BODIPY)-Based Cages

BODIPY-based PPGs are a more recent development, offering excitation wavelengths well into the visible and even near-infrared regions.[1][10] Their exceptionally high molar extinction coefficients contribute to very high decaging efficiencies.[1] The uncaging mechanism is often based on a photoinduced electron transfer (PeT) process.[1] A key advantage of BODIPY cages is the potential for creating PPGs that are also fluorescent, allowing for simultaneous tracking and uncaging.

Experimental Protocols

The successful application of photolabile protecting groups relies on carefully designed and executed experimental protocols. Below are generalized methodologies for the photolysis of caged compounds.

General Protocol for Photolysis (Uncaging)
  • Sample Preparation: Dissolve the caged compound in a suitable solvent. For biological experiments, this is typically an aqueous buffer (e.g., PBS, Tris buffer) at a physiological pH.[1] The final concentration of the caged compound will depend on the specific experiment and the compound's uncaging efficiency.

  • Light Source: Select a light source with an emission spectrum that overlaps with the absorption maximum of the photolabile protecting group. Common light sources include mercury arc lamps with appropriate filters, LEDs, and lasers.[13] For two-photon excitation, a pulsed laser, such as a Ti:sapphire laser, is required.[4]

  • Irradiation: Irradiate the sample for a predetermined duration. The irradiation time should be optimized to achieve the desired level of uncaging while minimizing potential photodamage to the sample. The reaction progress can often be monitored by techniques such as HPLC or UV-Vis spectroscopy.[13]

  • Analysis: Following irradiation, analyze the sample to confirm the release of the active molecule and to quantify the extent of deprotection. Analytical methods will vary depending on the nature of the released substrate and may include bioassays, mass spectrometry, or fluorescence spectroscopy.

Visualizing Key Concepts in Photocaging

To further elucidate the principles and applications of photolabile protecting groups, the following diagrams illustrate a typical experimental workflow, the concept of orthogonal deprotection, and the photolysis mechanism of a classic PPG.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesis of Caged Compound purification Purification and Characterization synthesis->purification dissolution Dissolution in Experimental Medium purification->dissolution irradiation Irradiation with Specific Wavelength dissolution->irradiation release Release of Bioactive Molecule irradiation->release biological_effect Observation of Biological Effect release->biological_effect data_collection Data Collection biological_effect->data_collection quantification Quantification of Release data_collection->quantification

Caption: A typical experimental workflow for a photocaging experiment.

orthogonal_deprotection compound Molecule with Two PPGs light1 Light (λ1) compound->light1 Selective removal of PPG1 light2 Light (λ2) compound->light2 Selective removal of PPG2 ppg1_released Molecule with PPG2 Intact ppg1_released->light2 ppg2_released Molecule with PPG1 Intact ppg2_released->light1 fully_deprotected1 Fully Deprotected Molecule fully_deprotected2 Fully Deprotected Molecule light1->ppg1_released light1->fully_deprotected2 light2->ppg2_released light2->fully_deprotected1

Caption: The concept of orthogonal deprotection using two different PPGs.

onb_photolysis cluster_mechanism Photolysis of an o-Nitrobenzyl Caged Compound start o-Nitrobenzyl Caged Molecule (Ground State) excited Excited State start->excited hv (Light Absorption) aci_nitro aci-Nitro Intermediate excited->aci_nitro Intramolecular H-abstraction release Release of Active Molecule + o-Nitrosobenzaldehyde aci_nitro->release Rearrangement and Cleavage

Caption: Simplified mechanism of photolysis for an o-nitrobenzyl PPG.

Conclusion

The selection of an appropriate photolabile protecting group is critical for the success of light-controlled experiments and therapies. This guide provides a foundational comparison of the performance of major PPG classes. Researchers should carefully consider the specific requirements of their system, including the desired wavelength of activation, the chemical nature of the molecule to be caged, and the biological environment, when choosing a PPG. The continued development of new caging groups with improved photophysical properties, such as longer excitation wavelengths and higher quantum yields, will undoubtedly expand the toolkit available to scientists and pave the way for new discoveries and applications.[1]

References

Safety Operating Guide

Proper Disposal of 2-Nitrodibenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 2-Nitrodibenzofuran, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Understanding the Hazards

This compound is a chemical compound that presents several hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is harmful to aquatic life with long-lasting effects.[1] Proper handling and disposal are therefore imperative to mitigate these risks.

II. Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below. This information is critical for understanding the physical properties and potential hazards of the compound.

PropertyValueSource
Melting Point42 - 44 °C (108 - 111 °F)[1]
Boiling Point153 °C (307 °F) at 31 hPa[1]
Autoignition Temperature200 °C (392 °F)[1]

III. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear appropriate protective gloves.[1]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory instrument.[1]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Keep unnecessary personnel away from the spill area.[2]

  • Ventilate: Ensure adequate ventilation.[3]

  • Containment: Prevent the spill from entering drains, waterways, or soil.[3][4] Cover drains.[1]

  • Cleanup: For small spills, absorb with an inert, non-combustible material like dry sand.[5] Collect the material and place it in a suitable container for disposal.[1][5]

  • Decontamination: Clean the affected area thoroughly.

V. Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[6] Chemical waste generators must ensure complete and accurate classification of the waste.[6]

Step 1: Waste Collection and Segregation

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.[7][8]

  • The container must be made of a compatible material and kept closed except when adding waste.[8][9]

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[6][7]

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".[9] The label should also indicate the associated hazards (e.g., Harmful, Irritant, Environmental Hazard).

Step 3: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[10] Do not attempt to treat or dispose of the chemical waste yourself without proper training and facilities.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Disclaimer: No specific, validated experimental protocol for the neutralization or chemical deactivation of this compound was found in the searched literature. The disposal procedure outlined above is based on general best practices for the management of hazardous chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect segregate Segregate from Incompatible Materials collect->segregate spill Spill Occurs collect->spill store Store in a Secure Satellite Accumulation Area segregate->store contact Contact Licensed Hazardous Waste Disposal Company store->contact provide_sds Provide Safety Data Sheet (SDS) to Disposal Company contact->provide_sds pickup Arrange for Waste Pickup provide_sds->pickup end End: Proper Disposal Completed pickup->end spill->segregate No contain_spill Contain and Clean Up Spill Following Safety Procedures spill->contain_spill Yes contain_spill->collect

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Nitrodibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Nitrodibenzofuran

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety information for the closely related compound, 5-Nitrobenzofuran-2-carboxylic Acid, and general best practices for handling nitro-aromatic compounds. Researchers should always conduct a thorough risk assessment before handling any chemical.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel.

I. Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2]Prevents skin contact, which may cause irritation.[1]
Lab coat or chemical-resistant apron.Protects against incidental splashes and contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3]Minimizes inhalation of dust or vapors, which may cause respiratory irritation.
If ventilation is inadequate, use a NIOSH-approved respirator.[2]Provides necessary protection in environments where exposure limits may be exceeded.
II. Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of the chemical.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.

  • Handling:

    • Work within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Avoid generating dust when handling the solid form.

    • Use only non-sparking tools to prevent ignition sources.[2]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • Keep away from heat, sparks, and open flames.[2]

    • Store away from incompatible materials, such as strong oxidizing agents.[1][2]

III. Emergency Procedures and First Aid

Immediate and appropriate action is vital in the event of an emergency.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
IV. Disposal Plan

Chemical waste must be managed to ensure the safety of personnel and the environment.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all this compound waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination:

    • Decontaminate all glassware and equipment that has come into contact with this compound. A thorough rinse with an appropriate solvent (e.g., acetone, ethanol) followed by washing with soap and water is recommended.

    • Collect all rinsates as hazardous waste.

  • Disposal:

    • Dispose of this compound waste through your institution's hazardous waste management program.

    • Ensure compliance with all local, state, and federal regulations.

    • Do not dispose of down the drain or in the regular trash.[3]

Visual Workflow for Chemical Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal Prep1 Don PPE Prep2 Prepare Work Area Prep1->Prep2 Handle1 Weigh/Transfer in Fume Hood Prep2->Handle1 Handle2 Perform Experiment Handle1->Handle2 Clean1 Decontaminate Equipment Handle2->Clean1 Clean2 Segregate Waste Clean1->Clean2 Disp1 Store Waste Securely Clean2->Disp1 Disp2 Arrange for Pickup Disp1->Disp2

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitrodibenzofuran
Reactant of Route 2
2-Nitrodibenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.